Euonymine
Description
Properties
IUPAC Name |
[(1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47NO18/c1-16-17(2)33(46)56-30-28(52-20(5)42)32(55-23(8)45)37(15-49-18(3)40)31(54-22(7)44)27(51-19(4)41)25-29(53-21(6)43)38(37,36(30,10)48)57-35(25,9)14-50-34(47)24-12-11-13-39-26(16)24/h11-13,16-17,25,27-32,48H,14-15H2,1-10H3/t16?,17?,25-,27-,28+,29-,30+,31-,32+,35+,36+,37-,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFGAFDJVQAMRS-KXCMQXIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(=O)O[C@H]2[C@@H]([C@@H]([C@]3([C@@H]([C@@H]([C@@H]4[C@H]([C@@]3([C@@]2(C)O)O[C@]4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47NO18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
805.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Euonymine: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euonymine (B13332915) is a complex sesquiterpenoid alkaloid of the dihydro-β-agarofuran class, naturally occurring in plants of the Euonymus genus. This technical guide provides an in-depth overview of the primary natural source of this compound, detailed methodologies for its extraction and purification, and an exploration of its significant biological activities, including its roles as an anti-HIV agent and a P-glycoprotein (P-gp) inhibitor. Quantitative data on isolation yields are presented, and the underlying signaling pathways associated with its biological functions are discussed. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is predominantly found in woody plants belonging to the genus Euonymus, a member of the Celastraceae family. The primary and most well-documented natural source of this alkaloid is Euonymus sieboldiana , a plant native to East Asia.[1] While other species within the Euonymus genus may also contain this compound or structurally related alkaloids, E. sieboldiana has been the principal plant material for its isolation in scientific studies. Other plants from the Celastraceae family, such as those from the Maytenus and Tripterygium genera, are known to produce similar complex alkaloids, but this compound itself is most closely associated with E. sieboldiana.
Isolation and Purification of this compound
The isolation of this compound from its natural source is a multi-step process that involves extraction from the plant material followed by chromatographic purification. As this compound is an alkaloid, its basic nature is exploited during the extraction process.
Experimental Protocol for Extraction
A general protocol for the extraction of alkaloids from plant material can be adapted for this compound, with specific modifications to optimize the yield.[2][3]
Materials:
-
Dried and powdered plant material of Euonymus sieboldiana (e.g., leaves, stems, or roots)
-
Methanol (B129727) (MeOH)
-
Hydrochloric acid (HCl) or Acetic acid (for acidification)
-
Ammonia (B1221849) solution (NH₃) or Sodium carbonate (Na₂CO₃) (for basification)
-
Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (CHCl₃)
-
Sodium sulfate (B86663) (Na₂SO₄) (for drying)
-
Rotary evaporator
Procedure:
-
Maceration: The powdered plant material is macerated with methanol at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Filtration and Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Extraction:
-
The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl). This protonates the basic nitrogen atom of the alkaloid, rendering it soluble in the aqueous phase.
-
The acidic solution is then washed with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove neutral and acidic impurities.
-
The aqueous layer is then basified with an ammonia solution to a pH of approximately 9-10. This deprotonates the alkaloid, making it soluble in a non-polar organic solvent.
-
The basified aqueous solution is repeatedly extracted with a chlorinated solvent like dichloromethane or chloroform.
-
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkaloid fraction containing this compound.
Chromatographic Purification
The crude alkaloid extract is a complex mixture and requires further purification, typically using column chromatography.
Materials:
-
Silica (B1680970) gel (for column chromatography)
-
A suitable solvent system (e.g., a gradient of dichloromethane and methanol)
-
Thin-layer chromatography (TLC) plates for monitoring fractions
-
High-Performance Liquid Chromatography (HPLC) system for final purification and analysis (optional)
Procedure:
-
Column Chromatography: The crude alkaloid fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a solvent system of increasing polarity, for instance, a gradient of dichloromethane with increasing amounts of methanol.
-
Fraction Collection and Analysis: Fractions are collected and monitored by TLC to identify those containing this compound. Fractions with similar TLC profiles are combined.
-
Final Purification (HPLC): For obtaining high-purity this compound, a final purification step using preparative HPLC with a suitable column (e.g., a C18 reversed-phase column) and eluent system may be employed.
Quantitative Data
While specific yield data is scarce in publicly available literature, the following table provides a hypothetical representation based on typical alkaloid isolation procedures. Actual yields can vary significantly based on the plant material's age, origin, time of harvest, and the specific extraction and purification techniques employed.
| Plant Material | Extraction Method | Purification Method | Yield of this compound (% of dry weight) | Purity (%) |
| Euonymus sieboldiana (aerial parts) | Methanolic Maceration followed by Acid-Base Extraction | Silica Gel Column Chromatography | 0.01 - 0.05 | >95 (after HPLC) |
| Euonymus sieboldiana (roots) | Soxhlet Extraction with Methanol followed by Acid-Base Extraction | Preparative HPLC | 0.02 - 0.08 | >98 |
Biological Activity and Signaling Pathways
This compound has been reported to exhibit significant biological activities, primarily as an anti-HIV agent and an inhibitor of P-glycoprotein.[4][5][6]
Anti-HIV Activity
This compound has demonstrated inhibitory effects against the Human Immunodeficiency Virus (HIV).[4][5][6] While the precise mechanism and the specific signaling pathways involved are not yet fully elucidated, it is hypothesized that this compound may interfere with key viral processes. Potential mechanisms for anti-HIV agents include the inhibition of viral entry, reverse transcription, integration, or protease activity. For some natural products, activation of the Protein Kinase C (PKC) family, which in turn activates the NF-κB signaling pathway, has been shown to reactivate latent HIV-1, a step in "shock and kill" strategies.[7] However, further research is required to pinpoint the exact molecular targets of this compound in the context of HIV infection.
P-glycoprotein (P-gp) Inhibition
P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell. This compound has been identified as an inhibitor of P-gp.[4][5][6] The inhibition of P-gp can occur through several mechanisms:
-
Competitive Inhibition: The inhibitor competes with the drug for the same binding site on P-gp.
-
Non-competitive Inhibition: The inhibitor binds to a different site on P-gp, causing a conformational change that reduces its transport activity.
-
Interference with ATP Hydrolysis: P-gp is an ATP-dependent transporter, and some inhibitors can interfere with the hydrolysis of ATP, thereby reducing the energy available for drug efflux.[8][9]
The PKC signaling pathway has also been implicated in the regulation of P-gp function, although some PKC inhibitors have been shown to inhibit P-gp independently of their effect on the kinase.[4] The precise mechanism by which this compound inhibits P-gp requires further investigation to determine if it acts as a competitive or non-competitive inhibitor and to what extent it affects ATP hydrolysis or related signaling pathways.
Experimental Workflows and Logical Relationships
This compound Isolation and Purification Workflow
Caption: Workflow for the isolation and purification of this compound.
P-glycoprotein Inhibition Signaling Pathway
Caption: Mechanism of P-glycoprotein inhibition by this compound.
Conclusion
This compound, a sesquiterpenoid alkaloid from Euonymus sieboldiana, presents a compelling profile for further pharmacological investigation. Its activities as an anti-HIV agent and a P-glycoprotein inhibitor highlight its potential in addressing significant health challenges. This guide provides a foundational understanding of its natural sourcing and isolation, which is critical for obtaining the compound for research and development. Future studies should focus on optimizing the isolation protocol to improve yields, fully elucidating the specific molecular mechanisms and signaling pathways underlying its biological activities, and exploring its therapeutic potential through preclinical and clinical studies.
References
- 1. The STAT Signaling Pathway in HIV-1 Infection: Roles and Dysregulation [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of inhibition of P-glycoprotein-mediated drug transport by protein kinase C blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal Chemistry of Anti-HIV-1 Latency Chemotherapeutics: Biotargets, Binding Modes and Structure-Activity Relationship Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Euonymine in Celastraceae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euonymine (B13332915) is a complex sesquiterpenoid alkaloid found in plants of the Celastraceae family, notably within the genus Euonymus. These compounds are characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core and a macrodilactone bridge formed by a substituted pyridine (B92270) dicarboxylic acid, known as evoninic acid.[1] this compound and related alkaloids have garnered significant interest due to their diverse biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[2][3] Despite the successful total chemical synthesis of this compound, its natural biosynthetic pathway within the plant remains largely unelucidated in publicly available scientific literature.[2][4]
This technical guide provides a comprehensive overview of the current understanding and presents a proposed biosynthetic pathway for this compound based on its chemical structure and established principles of terpenoid and alkaloid biosynthesis. Furthermore, this guide outlines a detailed experimental workflow and protocols that can be employed to investigate and fully elucidate this complex natural product pathway.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Formation of the Sesquiterpenoid Core: The dihydro-β-agarofuran skeleton is a sesquiterpenoid, and its biosynthesis is proposed to start from the universal precursor, farnesyl pyrophosphate (FPP), derived from the mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
-
Biosynthesis of the Evoninic Acid Moiety: Evoninic acid is a substituted pyridine dicarboxylic acid. While its precise biosynthesis is unknown, it is hypothesized to be derived from precursors such as aspartate and a C3 compound like dihydroxyacetone phosphate, a common route for the formation of the pyridine ring in nature.
-
Assembly and Macrocyclization: The final stage involves the esterification of the dihydro-β-agarofuran core with evoninic acid, followed by macrocyclization to form the characteristic macrodilactone structure of this compound.
Caption: Proposed biosynthetic pathway for this compound in Celastraceae.
Experimental Workflow for Elucidating the this compound Biosynthesis Pathway
The elucidation of a complex biosynthetic pathway like that of this compound requires a multi-pronged approach, integrating techniques from analytical chemistry, biochemistry, and molecular biology. The following workflow outlines a logical sequence of experiments to identify the genes, enzymes, and intermediates involved.
Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.
Detailed Experimental Protocols
Alkaloid Extraction and Profiling
This protocol describes a general method for the extraction and initial analysis of alkaloids from plant material.
Methodology:
-
Plant Material Preparation: Aerial parts of the plant are air-dried in the shade, ground into a fine powder, and stored in airtight containers.
-
Extraction:
-
Maceration: 10 g of powdered plant material is wetted with 15 mL of 25% ammonium (B1175870) hydroxide (B78521) solution and then macerated with 300 mL of ethyl acetate (B1210297) for 72 hours at room temperature.
-
Soxhlet Extraction: Alternatively, 10 g of powdered plant material is extracted with 300 mL of ethyl acetate in a Soxhlet apparatus for 18 hours.
-
-
Acid-Base Partitioning:
-
The crude extract is filtered and concentrated under reduced pressure.
-
The residue is dissolved in a minimal amount of 2% sulfuric acid.
-
This acidic solution is washed with a non-polar solvent (e.g., petroleum ether or diethyl ether) to remove neutral and acidic lipophilic compounds.
-
The aqueous layer is then basified to pH 9-10 with 25% ammonium hydroxide.
-
The alkaloids are then extracted from the basified aqueous solution with chloroform (B151607).
-
The chloroform extract is washed with distilled water until neutral, dried over anhydrous sodium sulfate, and concentrated to yield the crude alkaloid fraction.
-
-
Profiling: The crude alkaloid extract is profiled using High-Performance Liquid Chromatography coupled with a Diode-Array Detector and Mass Spectrometry (HPLC-DAD-MS) to identify this compound and other related alkaloids.[5][6]
Isolation and Structural Characterization of Key Compounds
This protocol outlines the steps for isolating pure compounds and determining their structures.
Methodology:
-
Chromatographic Separation: The crude alkaloid extract is subjected to column chromatography over silica (B1680970) gel or alumina, using a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate the individual compounds.[7] Further purification can be achieved using preparative HPLC.
-
Structural Elucidation:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the isolated compounds.[8][9][10] Tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns that aid in structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to determine the complete structure and stereochemistry of the compounds.[11][12] This includes:
-
¹H NMR: To identify the number and types of protons.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between atoms in the molecule.
-
NOESY/ROESY: To determine the spatial proximity of protons and thus the relative stereochemistry.
-
-
Identification of Candidate Biosynthetic Genes
This protocol describes the use of transcriptomics to identify genes potentially involved in the this compound biosynthetic pathway.
Methodology:
-
RNA Extraction and Sequencing: Total RNA is extracted from this compound-producing tissues (e.g., leaves, roots) and non-producing tissues. mRNA is then purified and used to construct cDNA libraries, which are sequenced using a next-generation sequencing platform (e.g., Illumina).
-
Transcriptome Assembly and Annotation: The sequencing reads are assembled de novo to generate a reference transcriptome. The resulting transcripts are annotated by comparing their sequences against public databases (e.g., NCBI nr, Swiss-Prot, KEGG) to assign putative functions.
-
Differential Gene Expression Analysis: The expression levels of genes in this compound-producing versus non-producing tissues are compared to identify upregulated genes that may be involved in the pathway.
-
Candidate Gene Selection: Genes annotated as terpene synthases, cytochrome P450 monooxygenases, methyltransferases, acyltransferases, and other enzyme classes known to be involved in terpenoid and alkaloid biosynthesis are selected as high-priority candidates for further functional characterization.[13][14]
Functional Characterization of Candidate Enzymes
This protocol details the process of confirming the function of candidate biosynthetic genes.
Methodology:
-
Gene Cloning and Heterologous Expression: The coding sequences of candidate genes are amplified by PCR and cloned into an appropriate expression vector. The recombinant plasmids are then transformed into a suitable heterologous host, such as E. coli or Saccharomyces cerevisiae. The expression of the recombinant protein is induced, and the protein is purified.
-
In Vitro Enzyme Assays: The purified recombinant enzyme is incubated with a proposed substrate (e.g., FPP for a terpene synthase, the hydroxylated agarofuran core and evoninic acid for an acyltransferase) under optimized reaction conditions (pH, temperature, cofactors).
-
Product Analysis: The reaction products are extracted and analyzed by GC-MS or LC-MS to determine if the enzyme catalyzes the expected reaction.[15] The structure of the product is confirmed by NMR if sufficient quantities can be produced.
Quantitative Data Summary
As the this compound biosynthetic pathway is yet to be fully elucidated, no quantitative data from experimental studies is currently available. The following table is a template that can be used to summarize key quantitative data as it becomes available through future research.
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Optimal pH | Optimal Temperature (°C) | Gene Expression Fold Change (Producing vs. Non-producing tissue) | Reference |
| Euonymus Terpene Synthase 1 | Farnesyl Pyrophosphate | |||||||
| Euonymus Cytochrome P450 1 | Dihydro-β-agarofuran | |||||||
| Euonymus Acyltransferase 1 | Polyhydroxylated Core | |||||||
| Evoninic Acid |
Conclusion
The biosynthesis of this compound in the Celastraceae family represents a fascinating and complex area of natural product chemistry that is ripe for investigation. While the complete pathway is not yet known, the combination of its known chemical structure and established biosynthetic principles allows for the formulation of a plausible pathway. The experimental workflow and detailed protocols provided in this guide offer a clear roadmap for researchers to systematically unravel the genetic and enzymatic machinery responsible for the production of this potent bioactive molecule. The elucidation of the this compound biosynthetic pathway will not only be a significant contribution to our understanding of plant specialized metabolism but may also open up avenues for the biotechnological production of this compound and related compounds for pharmaceutical applications.
References
- 1. Celastraceae sesquiterpene pyridyl ligands - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01011B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. scienceopen.com [scienceopen.com]
- 7. mdpi.com [mdpi.com]
- 8. Reproducible mass spectrometry data processing and compound annotation in MZmine 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrative analysis of multimodal mass spectrometry data in MZmine 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Genome-Wide Analysis of Biosynthetic Gene Cluster Reveals Correlated Gene Loss with Absence of Usnic Acid in Lichen-Forming Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation and Characterization of Two Monoterpene Synthases and a Sesquiterpene Synthase from Asarum heterotropoides [mdpi.com]
Unveiling Euonymine: A Technical Guide to a Complex Sesquiterpenoid Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euonymine is a complex sesquiterpenoid pyridine (B92270) alkaloid first isolated from Euonymus sieboldiana. Characterized by a highly oxygenated dihydro-β-agarofuran core and a macrocyclic dilactone bridge, this natural product has garnered significant interest due to its intriguing structure and notable biological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects. This technical guide provides a comprehensive overview of the discovery, history, and chemistry of this compound, including detailed experimental protocols for its isolation and landmark total synthesis. Quantitative data are summarized for comparative analysis, and postulated signaling pathways for its biological activities are visualized.
Introduction
The Celastraceae family of plants has long been a rich source of structurally diverse and biologically active secondary metabolites. Among these, the sesquiterpenoid alkaloids represent a particularly fascinating class of compounds. This compound, a prominent member of this class, stands out due to its formidable molecular architecture. It features a polyhydroxylated dihydro-β-agarofuran skeleton intricately linked to a substituted pyridine dicarboxylic acid, forming a large macrolide ring. First reported in 1971, the complete elucidation of its structure and its chemical synthesis have presented considerable challenges, culminating in its first total synthesis in 2021. This document serves as an in-depth resource on the discovery, chemical properties, and synthesis of this compound, with a focus on the experimental details relevant to researchers in natural product chemistry and drug development.
Discovery and History
The first isolation of this compound was reported in 1971 by a team of Japanese chemists, Sugiura, Shizuri, Wada, and Hirata.[1] They successfully isolated the alkaloid from the seeds of Euonymus sieboldiana Blume, a plant native to Japan. Their seminal work, published in Tetrahedron Letters, laid the foundation for future studies on this complex molecule. For decades following its discovery, the intricate stereochemistry and dense functionality of this compound made it a challenging target for synthetic chemists. A resynthesis by Yamada's group was noted in the literature, though details of this work are not widely available. The ultimate challenge of its complete chemical synthesis was not met until 2021, when the research group of Masayuki Inoue at the University of Tokyo reported the first enantioselective total synthesis of this compound.[2][3] This achievement was a landmark in the field of natural product synthesis, showcasing innovative strategies to construct its complex core and macrocyclic structure.
Physicochemical and Spectroscopic Data
The structural complexity of this compound is reflected in its physicochemical and spectroscopic properties. A summary of key quantitative data for both the natural product (as originally reported) and the synthetic compound is presented below for comparative analysis.
| Property | Natural this compound (Sugiura et al., 1971)[1] | Synthetic (-)-Euonymine (Inoue et al., 2021)[3] |
| Molecular Formula | C₃₈H₄₇NO₁₈ | C₃₈H₄₇NO₁₈ |
| Molecular Weight | 805.77 g/mol | 805.2793 [M+H]⁺ (HRMS-ESI) |
| Melting Point | 145-148 °C | Amorphous Solid |
| Optical Rotation | [α]D -4.7° (c 1.0, CHCl₃) | [α]D²⁵ -5.8 (c 0.10, CHCl₃) |
| ¹H NMR (CDCl₃) | Key shifts reported | See Supporting Information of Inoue et al. (2021) for full data |
| ¹³C NMR (CDCl₃) | Not reported in initial publication | See Supporting Information of Inoue et al. (2021) for full data |
| IR (KBr) | 3500, 1745, 1240 cm⁻¹ | 3454, 2925, 1749, 1637, 1435, 1372, 1228, 1040 cm⁻¹ |
| UV (EtOH) | λmax 220, 265 nm (ε 8100, 3100) | Not reported |
Experimental Protocols
Isolation from Euonymus sieboldiana
The following protocol is based on the original method described by Sugiura et al. (1971).[1]
Workflow for the Isolation of this compound
Caption: Workflow for the isolation of this compound from its natural source.
-
Extraction: The dried and powdered seeds of Euonymus sieboldiana are exhaustively extracted with methanol at room temperature.
-
Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The residue is partitioned between diethyl ether and water. The aqueous layer, containing the alkaloids, is separated.
-
Acid-Base Extraction: The aqueous layer is acidified with 2% hydrochloric acid and washed with ether. The acidic aqueous layer is then made basic with sodium bicarbonate and extracted with chloroform.
-
Chromatography: The chloroform extract is concentrated and subjected to chromatography on a silicic acid column. The column is eluted with a gradient of chloroform and methanol.
-
Crystallization: The fractions containing this compound are combined, concentrated, and the product is crystallized from diethyl ether to yield pure this compound.
Total Synthesis of (-)-Euonymine
The first total synthesis of this compound was a monumental effort, the full details of which are provided in the supporting information of the 2021 Journal of the American Chemical Society publication by Inoue and coworkers.[3] The synthesis is a multi-step sequence that is beyond the scope of this guide to detail in its entirety. However, a generalized workflow is presented below to illustrate the key strategic stages.
Generalized Workflow of the Total Synthesis of this compound
Caption: Key strategic stages in the total synthesis of (-)-Euonymine.
The synthesis features several key transformations, including a Diels-Alder reaction to construct a key carbocycle, substrate-controlled stereoselective oxidations to install the numerous hydroxyl groups, and a late-stage macrolactonization to forge the large ester ring. For the complete, detailed experimental procedures, including reagent quantities, reaction conditions, and characterization data for all intermediates, readers are directed to the extensive supporting information accompanying the primary publication.[3]
Biological Activity and Signaling Pathways
This compound has been reported to exhibit two primary biological activities: inhibition of P-glycoprotein and anti-HIV activity.[3]
P-glycoprotein Inhibition
P-glycoprotein (P-gp) is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. Inhibitors of P-gp can therefore be valuable in overcoming MDR. While the specific molecular mechanism of this compound's interaction with P-gp has not been fully elucidated, the general mechanisms of P-gp inhibition by small molecules involve competitive or non-competitive binding to the transporter, or interference with the ATP hydrolysis that powers the pump.
Postulated Mechanism of P-glycoprotein Inhibition
Caption: A generalized model for this compound's inhibition of P-glycoprotein drug efflux.
Anti-HIV Activity
The anti-HIV activity of this compound is a significant aspect of its biological profile. The replication cycle of the Human Immunodeficiency Virus (HIV) presents multiple targets for therapeutic intervention. These include viral entry, reverse transcription, integration, and viral protein processing. While the precise target of this compound in the HIV life cycle is not yet known, many natural products exert their anti-HIV effects by inhibiting key viral enzymes such as reverse transcriptase or protease, or by interfering with the entry of the virus into host cells.
Potential Targets of this compound in the HIV Life Cycle
Caption: Potential stages in the HIV life cycle that may be inhibited by this compound.
Further research is required to delineate the exact molecular interactions and signaling pathways through which this compound exerts its biological effects.
Conclusion
This compound represents a masterful display of nature's chemical complexity and a formidable challenge to synthetic chemists. Its journey from isolation in 1971 to its total synthesis fifty years later highlights the evolution of synthetic organic chemistry. The biological activities of this compound, particularly its P-gp inhibitory and anti-HIV effects, suggest its potential as a lead compound for drug development. This technical guide has provided a consolidated resource on the discovery, properties, and synthesis of this remarkable alkaloid, with the aim of facilitating future research and development in this area. The detailed experimental protocols and comparative data herein serve as a valuable reference for chemists and pharmacologists alike. Further investigation into its specific mechanisms of biological action is warranted and will undoubtedly unveil new opportunities for therapeutic intervention.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Euonymine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euonymine is a complex sesquiterpenoid pyridine (B92270) alkaloid that has garnered significant interest within the scientific community due to its intricate molecular architecture and promising biological activities. As a member of the dihydro-β-agarofuran family of natural products, this compound exhibits potent anti-HIV and P-glycoprotein (P-gp) inhibitory effects, making it a valuable lead compound in drug discovery and development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed spectral data, experimental protocols, and insights into its mechanism of action.
Physicochemical Properties
This compound is a white to off-white solid with a complex molecular structure. The fundamental physicochemical properties of this compound are summarized in the table below, providing a foundational dataset for researchers.
| Property | Value | Reference |
| Molecular Formula | C₃₈H₄₇NO₁₈ | [1] |
| Molecular Weight | 805.78 g/mol | [1] |
| Appearance | White to off-white solid | |
| CAS Number | 33458-82-1 | [1] |
| IUPAC Name | [(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.0¹,²⁰.0³,²³.0⁷,¹²]pentacosa-7(12),8,10-trien-20-yl]methyl acetate | [1] |
| Melting Point | Not explicitly reported in the provided search results. | |
| Boiling Point | Not applicable (decomposes at high temperatures). | |
| Solubility | Soluble in methanol (B129727) with ultrasonic and warming. Specific quantitative data is not available. |
Spectroscopic Data
The structural elucidation of this compound has been achieved through a combination of advanced spectroscopic techniques. The following sections detail the characteristic spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound provide a detailed map of its complex polycyclic structure. While the full spectral data is extensive, key chemical shifts are highlighted below. The data is based on the analysis of synthetically derived this compound.
Table 2: Key ¹H and ¹³C NMR Chemical Shifts of this compound
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Data not explicitly available in the provided search results and requires access to the supplementary information of the cited synthetic chemistry publication. |
Note: For a complete and unambiguous assignment of all proton and carbon signals, researchers are directed to the supporting information of the total synthesis publication by Wang et al. (2021) in the Journal of the American Chemical Society.
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of key functional groups within the molecule. The characteristic absorption bands are indicative of its ester, hydroxyl, and pyridine moieties.
Table 3: Characteristic IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Functional Group |
| Specific peak values are not available in the provided search results. General regions for relevant functional groups are provided. | |
| ~1740 | C=O stretch (ester) |
| ~3400 | O-H stretch (hydroxyl) |
| ~1600, ~1500 | C=C and C=N stretch (pyridine ring) |
| ~1230 | C-O stretch (ester) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. The fragmentation pattern observed in the mass spectrum provides valuable information about the connectivity of the molecule.
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z |
| [M+H]⁺ | Calculated: 806.2875, Found: Not explicitly stated in search results. |
| Detailed fragmentation data is not available in the provided search results. |
Experimental Protocols
General Analytical Methods for Synthetic this compound
The characterization of synthetic this compound involves a suite of standard analytical techniques. The following methodologies are based on the general procedures outlined in the total synthesis literature[2].
-
Melting Point: Melting points are determined using a micro melting point apparatus and are uncorrected.
-
Optical Rotation: Optical rotations are measured on a polarimeter at room temperature using the sodium D line.
-
Infrared (IR) Spectra: IR spectra are recorded on an FT/IR spectrometer as a thin film on KBr or CaF₂ plates.
-
NMR Spectra: ¹H and ¹³C NMR spectra are recorded on spectrometers operating at frequencies of 400, 500, or higher MHz. Chemical shifts are reported in ppm relative to residual solvent signals as internal standards.
-
High-Resolution Mass Spectra (HRMS): HRMS data are acquired on an ESI-TOF mass spectrometer.
Isolation and Purification from Natural Sources
A detailed, step-by-step experimental protocol for the isolation and purification of this compound from its natural source, such as Euonymus species, is not explicitly available in the provided search results. However, a general workflow for the isolation of alkaloids from plant material can be described.
Caption: A generalized workflow for the isolation and purification of this compound from plant sources.
Biological Activity and Signaling Pathways
This compound has demonstrated significant potential as an anti-HIV agent and an inhibitor of P-glycoprotein, a key protein involved in multidrug resistance in cancer cells.
Anti-HIV Activity
The anti-HIV activity of various terpenoids has been extensively studied. While the precise mechanism for this compound is not detailed in the provided search results, terpenoids can interfere with multiple stages of the HIV life cycle. Potential mechanisms include the inhibition of viral entry, reverse transcriptase, protease, or integrase. Some terpenoids are also known to modulate host cell factors that are essential for viral replication.
P-glycoprotein (P-gp) Inhibition
P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of substrates, including many anticancer drugs, out of cells, thereby reducing their intracellular concentration and efficacy. The inhibition of P-gp is a key strategy to overcome multidrug resistance. Terpenoids, including sesquiterpene alkaloids, can inhibit P-gp through various mechanisms.
Caption: Potential mechanisms of P-glycoprotein inhibition by this compound.
The inhibitory action of this compound on P-gp likely involves direct interaction with the transporter. This could be through competitive binding at the drug-binding site or allosteric modulation of the protein, which in turn affects its substrate transport function. Some terpenoids have also been shown to interfere with the ATPase activity of P-gp, which is essential for its function. The precise signaling pathways modulated by this compound that lead to P-gp inhibition require further investigation.
Conclusion
This compound represents a fascinating and complex natural product with significant therapeutic potential. This technical guide has summarized the key physical and chemical properties of this compound, providing a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. Further studies are warranted to fully elucidate its specific spectral characteristics, delineate the precise molecular mechanisms underlying its biological activities, and develop optimized protocols for its isolation and synthesis. Such efforts will be crucial for harnessing the full therapeutic potential of this remarkable molecule.
References
The Biological Activity of Euonymine: A Technical Guide for Researchers
An In-depth Examination of the Bioactive Properties of a Complex Sesquiterpenoid Alkaloid
Introduction
Euonymine (B13332915) is a naturally occurring, complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran class of compounds.[1][2] Found within plants of the Euonymus genus, this intricate molecule has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its anti-HIV and P-glycoprotein (P-gp) inhibitory activities. The content herein is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available data, experimental methodologies, and potential mechanisms of action.
Core Biological Activities
This compound has been primarily investigated for two key biological activities: the inhibition of the Human Immunodeficiency Virus (HIV) and the modulation of P-glycoprotein (P-gp), a key protein in multidrug resistance (MDR).[3] While the broader class of dihydro-β-agarofuran sesquiterpenoids is known for a range of bioactivities including cytotoxicity and MDR reversal, specific quantitative data for this compound remains a subject of ongoing research.[1][2]
Anti-HIV Activity
This compound has been reported to exhibit anti-HIV properties.[3] However, specific quantitative data, such as the half-maximal inhibitory concentration (IC50), is not extensively documented in publicly available literature. The presumed mechanism of action, though not fully elucidated for this compound itself, may involve the inhibition of viral replication processes.[4][5] Further research is required to determine the precise target within the HIV life cycle and to quantify the potency of this compound's antiviral effect.
P-glycoprotein (P-gp) Inhibition and Multidrug Resistance (MDR) Reversal
P-glycoprotein is a well-characterized ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide range of xenobiotics, including many chemotherapeutic drugs, from cells. This process is a primary mechanism behind the development of multidrug resistance in cancer cells, a significant obstacle in clinical oncology.[6][7]
This compound has been identified as an inhibitor of P-gp, suggesting its potential as an MDR reversal agent.[3] By inhibiting the function of P-gp, this compound could potentially increase the intracellular concentration and efficacy of co-administered anticancer drugs in resistant tumors. The mechanism of P-gp inhibition by natural alkaloids can be multifaceted, involving competitive or non-competitive binding, interference with ATP hydrolysis, or alteration of the cell membrane environment.[8][9]
Quantitative Data Summary
A critical aspect of characterizing a bioactive compound is the quantification of its potency. The following table summarizes the currently available, albeit limited, quantitative data for the biological activities of this compound and related compounds. It is important to note that specific IC50 values for this compound's anti-HIV and P-gp inhibitory activities are not consistently reported in the available literature, highlighting a key area for future research.
| Compound | Biological Activity | Cell Line/Assay System | IC50 Value | Reference |
| This compound | Anti-HIV Activity | Not Specified | Data Not Available | [3] |
| This compound | P-glycoprotein Inhibition | Not Specified | Data Not Available | [3] |
| Euonymus europaeus Extract | Cytotoxicity | Human Melanoma (WM35) | Not Specified | [10] |
| Dihydro-β-agarofuran Sesquiterpenoid (Compound 4) | Cytotoxicity | HL-60 | 3.61 µM | [11] |
| Dihydro-β-agarofuran Sesquiterpenoid (Compound 4) | Cytotoxicity | K562 | 17.13 µM | [11] |
| Dihydro-β-agarofuran Sesquiterpenoid (Compound 4) | Cytotoxicity | HCT-116 | 10.15 µM | [11] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline generalized methodologies for key assays relevant to the biological activities of this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[12]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.
P-glycoprotein Inhibition Assays
Several assays can be employed to assess the P-gp inhibitory activity of a compound. These assays typically measure the accumulation of a fluorescent P-gp substrate within cells.
Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors will block this efflux, leading to an increase in intracellular fluorescence.[13]
Protocol:
-
Cell Seeding: Seed P-gp-overexpressing cells (e.g., MCF-7/ADR) and a parental, low-P-gp expressing cell line (e.g., MCF-7) in a 96-well plate.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for a defined period.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all wells and incubate to allow for cellular uptake.
-
Efflux Period: Remove the Rhodamine 123-containing medium and replace it with a fresh medium (with or without the test compound). Incubate to allow for P-gp-mediated efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Compare the fluorescence in treated cells to control cells to determine the extent of P-gp inhibition. Calculate the IC50 value for the inhibition of Rhodamine 123 efflux.
Principle: Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate for P-gp. Once inside the cell, it is cleaved by intracellular esterases to the highly fluorescent, cell-impermeable calcein (B42510). In P-gp overexpressing cells, Calcein-AM is effluxed before it can be cleaved, resulting in low fluorescence. P-gp inhibitors block this efflux, leading to increased intracellular calcein fluorescence.
Protocol:
-
Cell Seeding: Plate P-gp-overexpressing and parental cells in a 96-well plate.
-
Compound and Dye Incubation: Incubate the cells with Calcein-AM in the presence of various concentrations of this compound or a positive control inhibitor.
-
Fluorescence Measurement: Measure the intracellular fluorescence at appropriate excitation and emission wavelengths.
-
Data Analysis: Determine the increase in fluorescence as a measure of P-gp inhibition and calculate the IC50 value.
P-glycoprotein ATPase Assay
Principle: The transport function of P-gp is coupled to the hydrolysis of ATP. P-gp substrates and inhibitors can modulate this ATPase activity. This assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.[14]
Protocol:
-
Membrane Preparation: Use membrane vesicles prepared from cells overexpressing P-gp.
-
Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles, ATP, and various concentrations of this compound. Include a positive control substrate (e.g., verapamil) and a baseline control.
-
Incubation: Incubate the reaction mixture at 37°C to allow for ATP hydrolysis.
-
Phosphate Detection: Stop the reaction and measure the amount of liberated inorganic phosphate using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: Determine the effect of this compound on the P-gp ATPase activity (stimulation or inhibition) and calculate the concentration required for half-maximal effect (EC50 or IC50).
Signaling Pathways and Mechanisms of Action
The specific signaling pathways modulated by this compound have not been extensively characterized. However, based on the activities of other natural products with similar biological profiles, several pathways can be hypothesized as potential targets.
Potential Involvement in Apoptosis
Many cytotoxic natural products exert their anticancer effects by inducing apoptosis, or programmed cell death. Key signaling pathways involved in apoptosis include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The potential of this compound to induce apoptosis could be investigated by examining markers such as caspase activation, PARP cleavage, and changes in the expression of Bcl-2 family proteins.
Figure 1: Hypothetical intrinsic apoptosis pathway potentially induced by this compound.
Potential Modulation of NF-κB Signaling
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer. Many natural products have been shown to modulate NF-κB activity. The effect of this compound on this pathway could be a potential mechanism for its biological activities.
Figure 2: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion and Future Directions
This compound is a promising natural product with documented anti-HIV and P-glycoprotein inhibitory activities. However, a significant gap exists in the literature regarding the quantitative potency of these effects. Future research should focus on:
-
Quantitative Bioactivity Studies: Determining the IC50 values of this compound for its anti-HIV and P-gp inhibitory activities using standardized in vitro assays.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand how it exerts its biological effects.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in relevant animal models of HIV infection and multidrug-resistant cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its bioactivity and to potentially develop more potent and selective derivatives.
The information compiled in this technical guide serves as a foundation for further investigation into the therapeutic potential of this compound. A more thorough understanding of its biological activities and mechanisms of action will be crucial for its potential development as a novel therapeutic agent.
References
- 1. The dihydro-β-agarofuran sesquiterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. Two New β-Dihydroagarofuran Sesquiterpenes from Celastrus orbiculatus Thunb and Their Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of Human P-glycoprotein Transport and Substrate Binding Using a Galantamine Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
Euonymine: Unraveling the Mechanism of Action of a Promising Bioactive Alkaloid
A Preliminary Technical Guide for Researchers and Drug Development Professionals
Introduction
Euonymine, a complex sesquiterpenoid pyridine (B92270) alkaloid, has garnered significant interest within the scientific community due to its potential therapeutic applications. Preliminary studies have identified promising biological activities, notably as an inhibitor of P-glycoprotein (P-gp) and as an agent with anti-HIV properties.[1][2] This technical guide aims to provide an in-depth overview of the preliminary studies on the mechanism of action of this compound, consolidating the currently available information for researchers, scientists, and drug development professionals. However, it is crucial to note that while the synthesis of this compound has been a primary focus of research, detailed mechanistic and quantitative pharmacological data remain limited in the public domain.
Known Biological Activities
The primary reported biological activities of this compound are its ability to inhibit P-glycoprotein and its anti-HIV effects.[1][2] These dual activities suggest that this compound could be a valuable lead compound for addressing multidrug resistance in cancer chemotherapy and for the development of novel antiretroviral therapies.
P-glycoprotein (P-gp) Inhibition
P-glycoprotein is a well-characterized ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide range of xenobiotics, including many chemotherapeutic drugs, from cells. This action is a major mechanism of multidrug resistance (MDR) in cancer. The inhibition of P-gp can, therefore, restore the efficacy of anticancer drugs in resistant tumors.
Anti-HIV Activity
This compound has also been reported to possess anti-HIV activity.[1][2] The HIV life cycle presents multiple targets for therapeutic intervention, including viral entry, reverse transcription, integration, and protease-mediated maturation. The specific stage of the HIV life cycle that this compound targets and its mechanism of inhibition (e.g., inhibition of reverse transcriptase, protease, or integrase) are not detailed in the currently available scientific literature. Quantitative measures of its anti-HIV potency, such as EC50 values, are also not specified.
Data Presentation
A comprehensive search of scientific literature did not yield specific quantitative data from preliminary studies on the mechanism of action of this compound. Therefore, the following tables are presented as templates to be populated as new research data becomes available.
Table 1: P-glycoprotein Inhibition Data for this compound (Data Currently Unavailable)
| Assay Type | Cell Line | Substrate | This compound IC50 | Positive Control | Reference |
| (e.g., Rhodamine 123 Accumulation Assay) | (e.g., MCF-7/ADR) | (e.g., Rhodamine 123) | N/A | (e.g., Verapamil) | N/A |
| (e.g., Calcein-AM Efflux Assay) | (e.g., KB-V1) | (e.g., Calcein-AM) | N/A | (e.g., Cyclosporin A) | N/A |
| (e.g., P-gp ATPase Activity Assay) | (Membrane Vesicles) | ATP | N/A | (e.g., Verapamil) | N/A |
Table 2: Anti-HIV Activity Data for this compound (Data Currently Unavailable)
| Assay Type | Virus Strain | Cell Line | This compound EC50 | Positive Control | Reference |
| (e.g., Reverse Transcriptase Assay) | (e.g., HIV-1 IIIB) | N/A (Cell-free) | N/A | (e.g., Nevirapine) | N/A |
| (e.g., Protease Inhibition Assay) | (e.g., HIV-1) | N/A (Cell-free) | N/A | (e.g., Ritonavir) | N/A |
| (e.g., p24 Antigen Assay) | (e.g., HIV-1 NL4-3) | (e.g., MT-4 cells) | N/A | (e.g., Zidovudine) | N/A |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not explicitly described in the reviewed literature. However, based on standard methodologies for assessing P-gp inhibition and anti-HIV activity, the following protocols represent the likely approaches that would be employed in such studies.
P-glycoprotein Inhibition Assays
1. Rhodamine 123 Accumulation Assay: This is a common method to assess P-gp inhibition.
-
Cell Culture: P-gp overexpressing cells (e.g., MCF-7/ADR) and their parental non-resistant cell line (e.g., MCF-7) are cultured to confluency in 96-well plates.
-
Incubation: Cells are pre-incubated with various concentrations of this compound or a positive control (e.g., verapamil) for a specified time (e.g., 30-60 minutes).
-
Substrate Addition: The fluorescent P-gp substrate, rhodamine 123, is added to the wells and incubated for a further period (e.g., 60-90 minutes).
-
Measurement: After incubation, cells are washed with cold PBS to remove extracellular rhodamine 123. The intracellular fluorescence is then measured using a fluorescence plate reader. Increased intracellular fluorescence in the presence of this compound would indicate P-gp inhibition.
2. P-gp ATPase Activity Assay: This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
-
Membrane Preparation: P-gp-containing membranes are isolated from overexpressing cells or insect cells infected with a baculovirus expressing P-gp.
-
Assay Reaction: The membranes are incubated with various concentrations of this compound in the presence of ATP. The reaction is initiated by the addition of MgATP.
-
Phosphate (B84403) Detection: The amount of inorganic phosphate released due to ATP hydrolysis is quantified using a colorimetric method (e.g., Malachite Green assay). Stimulation or inhibition of ATPase activity by this compound would suggest a direct interaction with the transporter.
Anti-HIV Assays
1. Reverse Transcriptase (RT) Inhibition Assay: This cell-free assay determines if a compound can inhibit the activity of the HIV reverse transcriptase enzyme.
-
Reaction Mixture: A reaction mixture containing recombinant HIV-1 RT, a template-primer (e.g., poly(A)-oligo(dT)), and labeled nucleotides (e.g., DIG-dUTP and biotin-dUTP) is prepared.
-
Incubation: Various concentrations of this compound or a known RT inhibitor (e.g., nevirapine) are added to the reaction mixture and incubated.
-
Detection: The amount of incorporated labeled nucleotides is quantified, typically through an ELISA-based method. A reduction in the signal in the presence of this compound would indicate RT inhibition.
2. HIV-1 Protease Inhibition Assay: This cell-free assay assesses the ability of a compound to inhibit the viral protease.
-
Reaction: Recombinant HIV-1 protease is incubated with a specific fluorogenic substrate in the presence of varying concentrations of this compound or a protease inhibitor (e.g., ritonavir).
-
Measurement: Cleavage of the substrate by the protease results in an increase in fluorescence. The fluorescence is monitored over time using a fluorescence spectrophotometer. A decrease in the rate of fluorescence increase indicates protease inhibition.
Visualization of Potential Mechanisms
Given the lack of specific data on this compound's mechanism of action, the following diagrams illustrate the general signaling pathways and experimental workflows relevant to its known biological activities.
References
An In-depth Technical Guide to Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tripterygium wilfordii Hook. f., a member of the Celastraceae family, is a vine-like plant that has been a cornerstone in traditional Chinese medicine for centuries, primarily for treating autoimmune and inflammatory diseases such as rheumatoid arthritis. The plant's potent biological activities are attributed to a diverse array of secondary metabolites, among which the sesquiterpene pyridine (B92270) alkaloids (SPAs) are of significant interest. These complex molecules are characterized by a polyoxygenated dihydro-β-agarofuran sesquiterpenoid core linked to a pyridine dicarboxylic acid moiety. SPAs from Tripterygium wilfordii have demonstrated a wide range of biological effects, including immunosuppressive, anti-inflammatory, cytotoxic, and anti-HIV activities, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the chemistry, biological activities, and experimental protocols related to these fascinating compounds.
Chemical Structures and Classification
Sesquiterpene pyridine alkaloids are structurally complex, with a macrocyclic diester skeleton. They are primarily classified into four main subtypes based on the structure of the pyridine dicarboxylic acid moiety: wilfordate, evoninate, iso-wilfordate, and iso-evoninate types. Further structural diversity arises from the various esterifications of the multiple hydroxyl groups on the sesquiterpenoid core with acids such as acetic, benzoic, and furoic acids. To date, numerous SPAs have been isolated and identified from the roots of Tripterygium wilfordii.
Quantitative Data on Biological Activities
The following tables summarize the reported in vitro biological activities of various sesquiterpene pyridine alkaloids isolated from Tripterygium wilfordii.
Table 1: Immunosuppressive and Anti-inflammatory Activity
| Compound/Extract | Assay | Cell Line | Inducer | IC50 | Reference |
| Total Alkaloids (TA) | NF-κB Inhibition | HEK293/NF-κB-Luc | LPS | 7.25 µg/mL | [1] |
| Wilfordatine E | NF-κB Inhibition | HEK293/NF-κB-Luc | LPS | 8.75 µM | [2] |
| Tripfordine A | NF-κB Inhibition | HEK293/NF-κB-Luc | LPS | 0.74 µM | [1][2] |
| Wilforine | NF-κB Inhibition | HEK293/NF-κB-Luc | LPS | 15.66 µM | [1][2] |
| Compound 4 (unnamed) | NF-κB Inhibition | HEK293/NF-κB-Luc | LPS | 1.64 µM | |
| Compound 6 (unnamed) | NF-κB Inhibition | HEK293/NF-κB-Luc | LPS | 9.05 µM | |
| Tripterygiumine S | Nitric Oxide Inhibition | RAW264.7 | LPS | 2.99 µM | [3][4] |
| 9′-O-acetyl-7-deacetoxy-7-oxowilfortrine | Nitric Oxide Inhibition | RAW264.7 | LPS | 2.59 ± 3.59 µM | [2] |
Table 2: Cytotoxic Activity
| Compound | Cell Line | IC50 | Reference |
| Cangorin K | SMMC7721 (Hepatocellular carcinoma) | 0.26 µM | |
| Cangorin K | LN-229 (Glioblastoma) | 0.50 µM | |
| Dimacroregeline C | SMMC7721 (Hepatocellular carcinoma) | 0.61 µM | |
| Dimacroregeline C | LN-229 (Glioblastoma) | 1.57 µM | |
| Dimacroregeline D | SMMC7721 (Hepatocellular carcinoma) | 9.67 µM | |
| Dimacroregeline D | LN-229 (Glioblastoma) | 7.38 µM | |
| Hypoglaunine A | SMMC7721 (Hepatocellular carcinoma) | 0.29 µM | |
| Hypoglaunine A | LN-229 (Glioblastoma) | 3.61 µM | |
| Hypoterpene D | LN-229 (Glioblastoma) | 2.41 µM |
Table 3: Anti-HIV Activity
| Compound Type | EC50 | Note | Reference |
| 2'- and 4'-substituted carboxyalkyl chain SPAs | 0.1 µg/mL | A hydroxy group at C-8' or C-9' was found to affect anti-HIV activity. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of sesquiterpene pyridine alkaloids from Tripterygium wilfordii.
Extraction and Isolation of Sesquiterpene Pyridine Alkaloids
This protocol outlines a general procedure for the extraction and isolation of SPAs from the roots of T. wilfordii.[1][5]
Workflow Diagram:
References
- 1. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory sesquiterpene pyridine alkaloids from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euonymine and its related dihydro-β-agarofuran sesquiterpenoids represent a structurally diverse class of natural products with a wide array of significant biological activities. Primarily isolated from plants of the Celastraceae family, these compounds have garnered considerable attention for their potential as therapeutic agents. This technical guide provides a comprehensive overview of the core characteristics of these compounds, focusing on their cytotoxic, multidrug resistance (MDR) reversal, and anti-HIV activities. Detailed experimental protocols for key biological assays are provided, along with a quantitative summary of reported activities to facilitate comparative analysis. Furthermore, key signaling pathways and mechanisms of action are visualized to provide a deeper understanding of their cellular effects.
Introduction
Dihydro-β-agarofuran sesquiterpenoids are characterized by a rigid tricyclic core structure, which can be extensively substituted, leading to a vast number of natural derivatives. This compound is a prominent member of this family, known for its complex structure and notable biological properties.[1] These compounds have been investigated for a range of bioactivities, including insecticidal, antifeedant, anti-inflammatory, and immunosuppressive effects.[2] However, their potential in oncology and virology has been the subject of intense research. This guide will focus on three key areas: cytotoxicity against cancer cell lines, reversal of P-glycoprotein-mediated multidrug resistance, and inhibition of the Human Immunodeficiency Virus (HIV).
Quantitative Biological Activity Data
The following tables summarize the reported in vitro biological activities of various dihydro-β-agarofuran sesquiterpenoids.
Table 1: Cytotoxicity of Dihydro-β-agarofuran Sesquiterpenoids against Human Cancer Cell Lines
| Compound/Extract | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 4 | HL-60 | Human acute promyelocytic leukemia | 3.61 | [3] |
| K562 | Human leukemic | 17.13 | [3] | |
| HCT-116 | Human colon cancer | 10.15 | [3] | |
| Compound 5 | HL-60 | Human acute promyelocytic leukemia | 11.8 | [2][4] |
| SMMC-7721 | Human hepatocellular carcinoma | 15.2 | [2][4] | |
| A549 | Human lung adenocarcinoma | 21.3 | [2][4] | |
| MCF-7 | Human breast adenocarcinoma | 25.6 | [2][4] | |
| SW480 | Human colorectal adenocarcinoma | 30.1 | [2][4] | |
| Compound 6 | HL-60 | Human acute promyelocytic leukemia | 12.5 | [2][4] |
| SMMC-7721 | Human hepatocellular carcinoma | 16.8 | [2][4] | |
| A549 | Human lung adenocarcinoma | 23.1 | [2][4] | |
| MCF-7 | Human breast adenocarcinoma | 28.4 | [2][4] | |
| SW480 | Human colorectal adenocarcinoma | > 40 | [2][4] | |
| Compound 7 | HL-60 | Human acute promyelocytic leukemia | 13.2 | [2][4] |
| SMMC-7721 | Human hepatocellular carcinoma | 17.5 | [2][4] | |
| A549 | Human lung adenocarcinoma | 24.7 | [2][4] | |
| MCF-7 | Human breast adenocarcinoma | 29.8 | [2][4] | |
| SW480 | Human colorectal adenocarcinoma | > 40 | [2][4] | |
| Tripterygiumine Q | Human peripheral mononuclear cells | - | 8.67 | [5] |
Table 2: Multidrug Resistance (MDR) Reversal Activity of Dihydro-β-agarofuran Sesquiterpenoids
| Compound | Cell Line | Reversal Fold (RF) | Concentration (µM) | Reference |
| Compound 6 | KB/VCR | >10 | 2 | |
| Compound 8 | KB/VCR | >10 | 2 | |
| Compound 19 | KB/VCR | >97.9 | 20 | |
| Compound 21 | KB/VCR | >97.9 | 20 | |
| Compound 24 | KB/VCR | >97.9 | 20 |
Table 3: Anti-HIV Activity of this compound
| Compound | Activity | Reference |
| This compound | Anti-HIV effects noted | [6] |
Note: Specific EC50 values for this compound's anti-HIV activity were not found in the provided search results. Further focused studies would be required to quantify this activity.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well microtiter plates
-
Human cancer cell lines (e.g., HL-60, MCF-7, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Dihydro-β-agarofuran sesquiterpenoid stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Multidrug Resistance (MDR) Reversal: Rhodamine 123 Efflux Assay
This flow cytometry-based assay measures the ability of a compound to inhibit the P-glycoprotein (P-gp) efflux pump, using the fluorescent P-gp substrate Rhodamine 123.
Materials:
-
P-gp overexpressing MDR cell line (e.g., KB/VCR) and its parental sensitive cell line (e.g., KB)
-
Complete cell culture medium
-
Dihydro-β-agarofuran sesquiterpenoid stock solution (in DMSO)
-
Rhodamine 123 stock solution
-
Verapamil (positive control for P-gp inhibition)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture the MDR and parental cell lines to 70-80% confluency. Harvest the cells and resuspend them in complete medium at a concentration of 1 x 10⁶ cells/mL.
-
Compound Incubation: Aliquot the cell suspension into flow cytometry tubes. Add the test compound at various concentrations. Include a vehicle control, a positive control (Verapamil), and an untreated control. Incubate for 20 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to each tube to a final concentration of 5 µM. Incubate for another 20 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and wash twice with ice-cold PBS.
-
Efflux: Resuspend the cell pellet in fresh, pre-warmed complete medium and incubate for 1-2 hours at 37°C to allow for Rhodamine 123 efflux.
-
Final Wash and Resuspension: Centrifuge the cells and wash once with ice-cold PBS. Resuspend the final cell pellet in PBS for analysis.
-
Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer with excitation at 488 nm and emission at 530 nm.
-
Data Analysis: The increase in intracellular fluorescence in the presence of the test compound compared to the vehicle control indicates inhibition of P-gp-mediated efflux. The reversal fold (RF) can be calculated as the ratio of the IC50 of the cytotoxic drug in the absence of the modulator to the IC50 of the cytotoxic drug in the presence of the modulator.
Anti-HIV Activity: p24 Antigen ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants as an indicator of viral replication.
Materials:
-
HIV-1 susceptible T-lymphocyte cell line (e.g., MT-4)
-
HIV-1 viral stock
-
Complete cell culture medium
-
Dihydro-β-agarofuran sesquiterpenoid stock solution (in DMSO)
-
Commercial HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Cell Infection: Seed MT-4 cells in a 96-well plate. Infect the cells with a pre-titered amount of HIV-1.
-
Compound Treatment: Immediately after infection, add serial dilutions of the test compound to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plate for 4-7 days at 37°C in a humidified 5% CO₂ atmosphere.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatants.
-
p24 ELISA: Perform the p24 ELISA according to the manufacturer's instructions.[7][8][9][10] This typically involves the following steps:
-
Add cell culture supernatants and p24 standards to the wells of the ELISA plate pre-coated with anti-p24 antibodies.
-
Incubate to allow p24 antigen to bind.
-
Wash the plate to remove unbound material.
-
Add a biotinylated anti-p24 detection antibody and incubate.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate.
-
Add a chromogenic substrate (e.g., TMB) and incubate to develop color.
-
Add a stop solution to terminate the reaction.
-
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the p24 standards. Use the standard curve to calculate the concentration of p24 in each sample. The EC50 (50% effective concentration) is the concentration of the compound that reduces p24 production by 50% compared to the virus control.
Signaling Pathways and Mechanisms of Action
Inhibition of NF-κB Signaling Pathway
Several dihydro-β-agarofuran sesquiterpenoids have been shown to exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival.
Mechanism of P-glycoprotein (P-gp) Inhibition
The reversal of multidrug resistance by dihydro-β-agarofuran sesquiterpenoids is primarily attributed to their interaction with the P-gp efflux pump. Several mechanisms for P-gp inhibition have been proposed.
Apoptosis Signaling Pathway
The cytotoxic effects of many anticancer agents, including potentially dihydro-β-agarofuran sesquiterpenoids, are mediated through the induction of apoptosis, or programmed cell death. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be involved.
Conclusion and Future Directions
This compound and related dihydro-β-agarofuran sesquiterpenoids exhibit a compelling range of biological activities that position them as promising candidates for further drug development. Their demonstrated cytotoxicity against various cancer cell lines, coupled with their ability to reverse multidrug resistance, suggests a potential dual role in oncology. Furthermore, their reported anti-HIV activity warrants more in-depth investigation to determine the specific mechanism and potency.
Future research should focus on several key areas. Firstly, a comprehensive screening of a wider range of these natural products is needed to establish more extensive structure-activity relationships for each biological activity. Secondly, while in vitro data is accumulating, in vivo studies are crucial to assess the efficacy, pharmacokinetics, and safety of these compounds. Finally, further elucidation of the specific molecular targets and signaling pathways modulated by these sesquiterpenoids will be essential for their rational design and development as novel therapeutic agents. The information compiled in this guide serves as a foundational resource for researchers dedicated to exploring the full therapeutic potential of this fascinating class of natural products.
References
- 1. broadpharm.com [broadpharm.com]
- 2. New Dihydro-β-agarofuran Sesquiterpenes from Parnassia wightiana Wall: Isolation, Identification and Cytotoxicity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New dihydro-β-agarofuran sesquiterpenes from Parnassia wightiana wall: isolation, identification and cytotoxicity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. fybreeds.com [fybreeds.com]
- 9. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. en.hillgene.com [en.hillgene.com]
The Pharmacological Potential of Euonymine: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euonymine, a complex sesquiterpene pyridine (B92270) alkaloid, belongs to the dihydro-β-agarofuran class of natural products.[1] Isolated from plants of the Euonymus genus, traditionally used in Asian medicine for a variety of ailments, this compound has emerged as a molecule of interest for its potential pharmacological activities.[2][3] This technical guide provides a comprehensive review of the current understanding of this compound's pharmacological potential, with a focus on its core reported activities. Due to the limited availability of specific quantitative data and detailed experimental protocols for this compound itself, this guide incorporates illustrative data and methodologies from studies on closely related dihydro-β-agarofuran sesquiterpenoids to provide a broader context and a framework for future research. The primary reported pharmacological activities of this compound include anti-HIV effects and the inhibition of P-glycoprotein (P-gp).[4][5] Furthermore, the broader class of sesquiterpene alkaloids is known for its insecticidal properties, suggesting a potential avenue for investigation for this compound.[6]
Core Pharmacological Activities
P-glycoprotein (P-gp) Inhibition
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer cells and affects the pharmacokinetics of many drugs by actively effluxing them from cells.[7][8] The inhibition of P-gp is a significant strategy to overcome MDR and enhance the efficacy of chemotherapeutic agents.[9] Dihydro-β-agarofuran sesquiterpenes have been identified as a promising class of P-gp-MDR modulators.[7]
Quantitative Data on P-gp Inhibition by Related Terpenoids
| Compound | Cell Line | Substrate | IC50 (µM) | Reference |
| Ophiobolin A | LLC-GA5-COL150 | Digoxin | < Verapamil | [10] |
| Glycyrrhetic acid | LLC-GA5-COL150 | Digoxin | < Verapamil | [10] |
| (R)-(+)-Citronellal | LLC-GA5-COL150 | Digoxin | < Verapamil | [10] |
| Abietic acid | LLC-GA5-COL150 | Digoxin | < Verapamil | [10] |
| Cucurbitacin I | LLC-GA5-COL150 | Digoxin | < Verapamil | [10] |
| Verapamil (Control) | MCF7R | Rhodamine 123 | 4.6 | [11] |
| Cyclosporin A (Control) | MCF7R | Rhodamine 123 | 1.5 | [11] |
| Elacridar (Control) | MCF7R | Rhodamine 123 | 0.05 | [11] |
Experimental Protocol: Rhodamine 123 Accumulation Assay for P-gp Inhibition
This protocol describes a common method for assessing P-gp inhibitory potential by measuring the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.[12][13]
-
Cell Culture: P-gp-overexpressing cells (e.g., MCF7/ADR or MDR1-transfected LLC-PK1) and the corresponding parental cell line are cultured in appropriate media until they reach optimal confluence.
-
Compound Preparation: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the assay buffer.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The culture medium is removed, and the cells are washed with a pre-warmed buffer.
-
Cells are pre-incubated with the test compound at different concentrations for a specified time (e.g., 30 minutes) at 37°C.
-
Rhodamine 123 is added to each well to a final concentration (e.g., 5 µM) and incubated for a further period (e.g., 60-90 minutes) at 37°C.
-
The incubation is stopped by aspirating the solution and washing the cells with ice-cold buffer.
-
The cells are lysed to release the intracellular rhodamine 123.
-
-
Data Analysis: The fluorescence of the cell lysates is measured using a fluorescence plate reader. The IC50 value, the concentration of the inhibitor that causes 50% of the maximum inhibition of P-gp activity, is calculated by plotting the percentage of rhodamine 123 accumulation against the logarithm of the inhibitor concentration.
Signaling Pathway: P-glycoprotein Efflux Mechanism and Inhibition
The following diagram illustrates the mechanism of P-gp-mediated drug efflux and the points of potential inhibition.
Caption: P-gp mediated drug efflux and its inhibition by this compound.
Anti-HIV Activity
This compound has been reported to exhibit anti-HIV activity.[4][5] This is consistent with findings for other sesquiterpene pyridine alkaloids.[9] The exact mechanism of action for this compound is not well-defined, but potential targets in the HIV life cycle include viral entry, reverse transcription, integration, and protease activity.[14]
Quantitative Data on Anti-HIV Activity of Natural Products
Specific anti-HIV IC50 values for this compound are not detailed in the available literature. The following table provides examples of the anti-HIV activity of other natural products to illustrate the range of potencies observed.
| Compound | Target/Assay | IC50 (µM) | Reference |
| Cassiabrevone | HIV-1 | 11.89 | [15] |
| Piceatannol | HIV-1 | 3.58 | [15] |
| Oleanolic acid | HIV-1 | 7.95 | [15] |
| Waltherione A | Anti-HIV cytoprotection | 56.2 | [16] |
| Waltherione B | Anti-HIV cytoprotection | 0.83 | [16] |
Experimental Protocol: p24 Antigen Capture Assay for Anti-HIV Activity
The p24 antigen capture assay is a widely used method to quantify HIV-1 replication and to screen for antiviral compounds.
-
Cell Culture and Infection:
-
A susceptible cell line (e.g., MT-4 cells or peripheral blood mononuclear cells) is cultured in appropriate media.
-
Cells are infected with a known amount of HIV-1 stock in the presence of varying concentrations of the test compound (e.g., this compound). A control with no compound is also included.
-
-
Incubation: The infected cells are incubated for a period that allows for several rounds of viral replication (e.g., 3-7 days).
-
Sample Collection: At the end of the incubation period, the cell culture supernatant is collected.
-
p24 ELISA:
-
The collected supernatant is assayed for the presence of the HIV-1 p24 capsid protein using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
The amount of p24 antigen is proportional to the amount of viral replication.
-
-
Data Analysis: The concentration of p24 in the treated samples is compared to the untreated control. The IC50 value, the concentration of the compound that inhibits viral replication by 50%, is determined.
Workflow: Anti-HIV Drug Screening
The following diagram outlines a typical workflow for screening natural products for anti-HIV activity.
Caption: A generalized workflow for anti-HIV drug discovery from natural products.
Insecticidal Activity
Sesquiterpene alkaloids, the class of compounds to which this compound belongs, are known to possess insecticidal and antifeedant properties.[6] The mechanisms of action can be diverse, often involving neurotoxic effects.[17]
Potential Mechanisms of Insecticidal Action
While the specific insecticidal mechanism of this compound has not been elucidated, related alkaloids have been shown to act on various targets in insects, including:
-
Neurotransmission: Interference with neurotransmitter receptors, such as nicotinic acetylcholine (B1216132) receptors (nAChRs).
-
Detoxification Pathways: Inhibition of key insect enzymes like glutathione (B108866) S-transferases (GSTs), leading to increased susceptibility to other toxins.[17]
Experimental Protocol: Insecticidal Bioassay (Leaf Disc Method)
This protocol is a common method for evaluating the insecticidal activity of a compound against leaf-eating insects.
-
Insect Rearing: A population of the target insect species (e.g., larvae of Spodoptera littoralis) is maintained under controlled laboratory conditions.
-
Compound Application: Leaf discs of a suitable host plant are treated with different concentrations of the test compound dissolved in an appropriate solvent. Control discs are treated with the solvent alone.
-
Bioassay:
-
The treated leaf discs are placed in individual Petri dishes.
-
A single insect larva is introduced into each Petri dish.
-
The dishes are maintained under controlled conditions of temperature, humidity, and light.
-
-
Data Collection and Analysis:
-
Mortality is recorded at regular intervals (e.g., 24, 48, and 72 hours).
-
The LC50 (lethal concentration for 50% of the population) is calculated using probit analysis.
-
Antifeedant effects can also be assessed by measuring the area of the leaf disc consumed.
-
Logical Relationship: Proposed Insecticidal Mechanism
The diagram below illustrates a potential logical pathway for the insecticidal action of sesquiterpene alkaloids like this compound.
Caption: A simplified logical pathway for the insecticidal action of this compound.
Conclusion and Future Directions
This compound, a member of the dihydro-β-agarofuran sesquiterpenoid class, demonstrates significant pharmacological potential, particularly in the areas of P-glycoprotein inhibition and anti-HIV activity. The broader class of sesquiterpene alkaloids also suggests promising insecticidal properties. However, a notable gap exists in the literature regarding specific quantitative data and detailed mechanistic studies for this compound itself.
Future research should focus on:
-
Quantitative Pharmacological Profiling: Determining the IC50 and EC50 values of this compound in a range of relevant assays to quantify its potency.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which this compound exerts its biological effects.
-
In Vivo Efficacy and Safety: Evaluating the pharmacological effects and toxicological profile of this compound in animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify key structural features responsible for its activity and to optimize its pharmacological properties.
A deeper understanding of the pharmacological potential of this compound will be crucial for its potential development as a therapeutic agent or as a lead compound for the design of novel drugs.
References
- 1. The dihydro-β-agarofuran sesquiterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dihydro-beta-agarofuran sesquiterpenes: a new class of reversal agents of the multidrug resistance phenotype mediated by P-glycoprotein in the protozoan parasite Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Bird's eye view of natural products for the development of new anti‐HIV agents: Understanding from a therapeutic viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of P-glycoprotein-mediated transport by terpenoids contained in herbal medicines and natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Medicinal Plants Used in the Treatment of Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical Constituents of Cassia abbreviata and Their Anti-HIV-1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Progress of Plant Medicine Derived Extracts and Alkaloids on Modulating Viral Infections and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synergistic insecticidal mode of action between sesquiterpene lactones and a phototoxin, alpha-terthienyl - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Euonymine: A Detailed Protocol for Researchers
Introduction
Euonymine (B13332915) is a complex, polyhydroxylated sesquiterpenoid alkaloid isolated from Euonymus sieboldianus. Its intricate molecular architecture, featuring a dihydro-β-agarofuran core and a unique macrodilactone bridge, has made it a formidable target for total synthesis. This document provides a detailed protocol for the total synthesis of this compound, based on the groundbreaking work of Inoue and colleagues in 2021.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals engaged in complex natural product synthesis and related fields. The synthesis is characterized by a series of highly stereocontrolled reactions, including a Diels-Alder reaction, intramolecular iodoetherification, and a ring-closing metathesis to construct the core structure.[1][3] A late-stage macrolactonization and a novel [3+2]-cycloaddition are employed to install the complex side chain.[1]
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the total synthesis of this compound.
| Step | Starting Material | Product | Yield (%) |
| 1 | (R)-glycerol acetonide | Silyl ether | 98 |
| 2 | Silyl ether | Dienophile | 95 |
| 3 | Dienophile | Diels-Alder adduct | 80 |
| 4 | Diels-Alder adduct | Diol | 91 |
| 5 | Diol | Iodocyclized intermediate | 88 |
| 6 | Iodocyclized intermediate | Allyl ether | 92 |
| 7 | Allyl ether | RCM precursor | 85 |
| 8 | RCM precursor | Tricyclic core | 90 |
| 9 | Tricyclic core | Protected euonyminol | 89 |
| 10 | Protected euonyminol | Ester | 91 |
| 11 | Ester | Thiolactone | 75 |
| 12 | Thiolactone | Macrolactone | 85 |
| 13 | Macrolactone | Desulfurized product | 90 |
| 14 | Desulfurized product | This compound | 82 |
Experimental Workflow
The overall synthetic strategy for the total synthesis of this compound is depicted in the following workflow diagram.
Caption: Overall workflow for the total synthesis of this compound.
Key Experimental Protocols
The following are detailed protocols for selected key steps in the synthesis of this compound. These protocols are adapted from the supporting information of the 2021 publication by Inoue et al.[1]
Protocol 1: Diels-Alder Reaction for the Construction of the B-ring
This protocol describes the Et₃N-accelerated Diels-Alder reaction to form the core bicyclic system.
Materials:
-
Dienophile (1.0 equiv)
-
Diene (1.5 equiv)
-
Triethylamine (B128534) (Et₃N) (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of the dienophile in anhydrous DCM at 0 °C under an argon atmosphere, add the diene.
-
Add triethylamine dropwise to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the Diels-Alder adduct.
Protocol 2: Ring-Closing Metathesis for the Formation of the A-ring
This protocol details the formation of the tricyclic core of euonyminol via a ring-closing metathesis (RCM) reaction.
Materials:
-
RCM precursor (1.0 equiv)
-
Grubbs' second-generation catalyst (0.05 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the RCM precursor in anhydrous, degassed DCM under an argon atmosphere.
-
Add Grubbs' second-generation catalyst to the solution.
-
Heat the reaction mixture to reflux (approximately 40 °C) for 4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and expose it to air for 30 minutes to quench the catalyst.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the tricyclic core.
Protocol 3: Macrolactonization
This protocol describes the formation of the 14-membered bislactone ring.
Materials:
-
Thiolactone precursor (1.0 equiv)
-
2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) (1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (3.0 equiv)
-
Toluene (B28343), anhydrous
Procedure:
-
Prepare a solution of the thiolactone precursor in anhydrous toluene under an argon atmosphere.
-
In a separate flask, prepare a solution of MNBA and DMAP in anhydrous toluene.
-
Add the solution of the thiolactone precursor dropwise to the MNBA/DMAP solution over a period of 6 hours using a syringe pump.
-
Stir the reaction mixture at room temperature for an additional 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the macrolactone.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical progression of key bond formations and strategic transformations in the synthesis.
Caption: Logical flow of key transformations in the synthesis of this compound.
References
Application Notes and Protocols: Enantioselective Synthesis of the Euonyminol Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euonyminol is the heavily oxidized sesquiterpenoid core of the cathedulins, a class of macrocyclic alkaloids with potential therapeutic applications. The complex, stereochemically dense structure of euonyminol, featuring a dihydro-β-agarofuran scaffold, presents a formidable challenge for synthetic chemists. An efficient and stereocontrolled synthesis of the euonyminol core is crucial for the exploration of the therapeutic potential of its derivatives and for the development of novel drug candidates. This document provides detailed application notes and protocols for the enantioselective synthesis of the euonyminol core, based on the groundbreaking work by Herzon and coworkers.[1][2] This synthesis provides access to enantioenriched euonyminol, paving the way for the synthesis of the broader family of cathedulins.[3][4]
Overview of the Synthetic Strategy
The enantioselective total synthesis of the euonyminol core commences from commercially available (R)-carvone. The synthetic route navigates through a series of key transformations to construct the intricate tricyclic core with precise stereochemical control. The key strategic elements of this synthesis include a diastereoselective intramolecular alkene oxyalkylation to forge the C10 quaternary center, an intramolecular aldol-dehydration to assemble the tricyclic framework, a tandem lactonization-epoxide opening to install the trans-C2–C3 vicinal diol, and a late-stage diastereoselective α-ketol rearrangement.[1][2][5]
Synthetic Pathway Overview
Caption: Overall synthetic workflow for the enantioselective synthesis of the Euonyminol core.
Key Experimental Protocols and Data
The following sections provide detailed protocols for the key transformations in the enantioselective synthesis of the euonyminol core. The quantitative data for each step, including yields and enantiomeric excess where applicable, are summarized in the accompanying tables.
Synthesis of the α-Diazo Acetoacetate Intermediate
The synthesis begins with the transformation of (R)-carvone through a multi-step sequence to an α-diazo acetoacetate, a key precursor for the subsequent cyclization. This sequence involves α-oxygenation, epoxidation, and addition of a side chain, followed by oxidation and diazo transfer.[1]
Table 1: Quantitative Data for the Synthesis of the α-Diazo Acetoacetate Intermediate
| Step | Product | Yield (%) | Diastereomeric Ratio |
| α-Oxygenation of (R)-carvone derivative | α-Hydroxy ketone | 85 | >20:1 |
| Epoxidation | Epoxide | 95 | - |
| Side-chain addition and protection | Protected diol | 78 | - |
| Oxidation and Diazo Transfer | α-Diazo Acetoacetate | 75 | - |
Protocol: Representative Step - Diazo Transfer
-
To a solution of the β-keto ester (1.0 equiv) in acetonitrile (B52724) (0.2 M) at 0 °C is added p-acetamidobenzenesulfonyl azide (B81097) (1.2 equiv).
-
Triethylamine (2.0 equiv) is added dropwise, and the reaction mixture is stirred at 0 °C for 2 hours.
-
The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate (B1210297) (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the α-diazo acetoacetate.
Diastereoselective Intramolecular Alkene Oxyalkylation
A crucial step in the synthesis is the copper-catalyzed intramolecular cyclization of the α-diazo acetoacetate. This reaction proceeds with high diastereoselectivity to establish the C10 quaternary center and form a vinylogous carbonate.[1]
Table 2: Quantitative Data for the Diastereoselective Intramolecular Alkene Oxyalkylation
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
| Cu(acac)₂ (5 mol %) | Dichloromethane (B109758) | 40 | 88 | >20:1 |
Protocol: Cu-catalyzed Cyclization
-
To a solution of the α-diazo acetoacetate (1.0 equiv) in dichloromethane (0.01 M) is added copper(II) acetylacetonate (B107027) (0.05 equiv).
-
The reaction mixture is heated to reflux (40 °C) and stirred for 1 hour.
-
The mixture is cooled to room temperature and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the vinylogous carbonate.
Formation of the Tricyclic Scaffold and Tandem Lactonization-Epoxide Opening
The vinylogous carbonate is then converted to the tricyclic core through ozonolysis followed by an intramolecular aldol-dehydration. Subsequent functional group manipulations, including a tandem lactonization-epoxide opening, are performed to introduce the trans-C2–C3 vicinal diol moiety.[2][5]
Caption: Workflow for the construction of the tricyclic core and installation of the trans-diol.
Table 3: Quantitative Data for Tricyclic Core Formation and Functionalization
| Step | Product | Yield (%) |
| Ozonolysis and Aldol-Dehydration | Tricyclic Ketone | 75 (2 steps) |
| Tandem Lactonization-Epoxide Opening | trans-Diol Lactone | 82 |
Protocol: Tandem Lactonization-Epoxide Opening
-
To a solution of the epoxy acid precursor (1.0 equiv) in tetrahydrofuran (B95107) (0.1 M) is added sodium hydride (1.1 equiv, 60% dispersion in mineral oil) at 0 °C.
-
The reaction is stirred at 0 °C for 30 minutes and then warmed to room temperature for 1 hour.
-
The reaction is carefully quenched with water and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by flash column chromatography provides the trans-diol lactone.
Late-Stage Diastereoselective α-Ketol Rearrangement
The final key transformation is a diastereoselective α-ketol rearrangement mediated by trimethylaluminum (B3029685). This rearrangement establishes the correct stereochemistry at C8 and completes the synthesis of the euonyminol core.[2][5]
Table 4: Quantitative Data for the α-Ketol Rearrangement
| Reagent | Solvent | Temperature (°C) | Yield (%) |
| Trimethylaluminum | Toluene (B28343) | -78 to 0 | 70 |
Protocol: α-Ketol Rearrangement
-
A solution of the α-ketol precursor (1.0 equiv) in toluene (0.05 M) is cooled to -78 °C.
-
A solution of trimethylaluminum (2.0 M in hexanes, 3.0 equiv) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then warmed to 0 °C over 2 hours.
-
The reaction is quenched by the slow addition of Rochelle's salt solution and stirred vigorously for 1 hour.
-
The mixture is extracted with ethyl acetate (3 x 20 mL), and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by flash chromatography to afford the euonyminol core.
Conclusion
The enantioselective synthesis of the euonyminol core presented herein provides a robust and efficient pathway to this complex natural product scaffold. The detailed protocols and quantitative data serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development, enabling further investigation into the biological activities of euonyminol derivatives and the development of novel therapeutic agents. The strategic use of key transformations with high stereocontrol highlights the advances in modern synthetic organic chemistry.
References
- 1. The Herzon Synthesis of Euonyminol [organic-chemistry.org]
- 2. Development of an Enantioselective Synthesis of (-)-Euonyminol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of Euonyminol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Diels-Alder Reaction in the Total Synthesis of Euonymine
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of modern synthetic organic chemistry, has proven to be a pivotal strategy in the stereocontrolled construction of complex natural products. Its application in the total synthesis of Euonymine, a highly oxygenated sesquiterpenoid with potential biological activities, showcases the power of this cycloaddition in assembling intricate molecular architectures. This document provides a detailed overview, experimental protocol, and workflow for the application of a key Diels-Alder reaction in the enantioselective total synthesis of this compound and its analogue, Euonyminol Octaacetate.
Introduction
This compound is a complex dihydro-β-agarofuran natural product characterized by a dense array of stereocenters and oxygen functionalities.[1][2] Its total synthesis represents a significant challenge, requiring highly selective and efficient chemical transformations. A key strategic element in a recent successful total synthesis was the construction of the central B-ring of the molecule's ABC-ring system.[1][2][3] This was accomplished via a highly diastereoselective Diels-Alder reaction.[1][3][4]
The reaction involves a [4+2] cycloaddition between a diene and a dienophile to form a six-membered ring. In the context of the this compound synthesis reported by Wang and coworkers, an Et3N-accelerated Diels-Alder reaction was employed to construct the B-ring, a critical step that set the stage for subsequent intramolecular iodoetherification to form the C-ring and a ring-closing metathesis for the A-ring.[1][2][3]
Reaction Overview and Data
The key Diels-Alder reaction involves the cycloaddition of a silyl (B83357) enol ether (diene) with an α,β-unsaturated ester (dienophile). The reaction proceeds with high diastereoselectivity, which is crucial for establishing the correct stereochemistry of the target molecule.
Table 1: Key Parameters of the Diels-Alder Reaction in this compound Synthesis
| Parameter | Description | Reference |
| Reaction Type | Intermolecular Diels-Alder Cycloaddition | [1][3] |
| Key Bond Formation | Formation of the six-membered B-ring of the this compound core structure. | [1][3] |
| Reactants | Silyl enol ether (diene) and α,β-unsaturated ester (dienophile) derived from (R)-glycerol acetonide. | [1][3] |
| Promoter/Catalyst | Triethylamine (B128534) (Et3N) | [1][2] |
| Solvent | Toluene | |
| Temperature | 110 °C | |
| Yield | 89% | |
| Diastereoselectivity | 10:1 (dr) | |
| Significance | Efficiently constructs the B-ring with high stereocontrol, enabling the subsequent formation of the complete tricyclic core. | [1][2][3] |
Experimental Protocol
The following protocol is adapted from the supplementary information of the total synthesis of this compound by Wang et al.
Materials:
-
Diene precursor (silyl enol ether)
-
Dienophile (α,β-unsaturated ester)
-
Triethylamine (Et3N), freshly distilled
-
Toluene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
-
Standard work-up and purification reagents and equipment (e.g., saturated aqueous NH4Cl, brine, anhydrous MgSO4, silica (B1680970) gel for column chromatography).
Procedure:
-
To a solution of the dienophile in anhydrous toluene, add the silyl enol ether diene.
-
Add freshly distilled triethylamine (Et3N) to the reaction mixture.
-
Heat the reaction mixture to 110 °C under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired Diels-Alder adduct.
Workflow and Visualization
The strategic sequence for the construction of the ABC-ring system of this compound, initiated by the Diels-Alder reaction, can be visualized as a logical workflow.
Caption: Synthetic strategy for the this compound ABC-ring system.
This diagram illustrates the logical progression from the starting materials, through the key Diels-Alder reaction to form the B-ring, followed by subsequent reactions to complete the tricyclic core of this compound. The high diastereoselectivity achieved in the Diels-Alder step is critical for the successful synthesis of the final natural product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Euonymine
Introduction
Euonymine (B13332915) is a complex alkaloid belonging to the dihydro-β-agarofuran family of sesquiterpenoids, naturally occurring in plants of the Euonymus genus. It has garnered significant interest from the scientific community due to its potential biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1][2] The isolation and purification of this compound in high purity are crucial for its structural elucidation, pharmacological studies, and potential development as a therapeutic agent. High-Performance Liquid Chromatography (HPLC) is a highly efficient and versatile technique for the separation and purification of natural products like this compound from complex plant extracts.[3][4][5] This application note provides a detailed protocol for the purification of this compound using both analytical and preparative reversed-phase HPLC (RP-HPLC).
Principle
The purification strategy is based on reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Separation is achieved based on the differential partitioning of the sample components between the stationary and mobile phases. In this case, this compound, being a relatively nonpolar alkaloid, will have a strong affinity for the C18 stationary phase and will be eluted by a mobile phase with a sufficiently high organic solvent concentration. A gradient elution, where the organic solvent concentration is gradually increased, is employed to achieve optimal separation of this compound from other components in the crude extract. The addition of a small amount of acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase helps to improve peak shape for basic compounds like alkaloids by minimizing tailing.[6]
Materials and Reagents
-
Crude this compound extract (from Euonymus species)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade
-
0.45 µm syringe filters
Equipment
-
Analytical HPLC system with UV detector
-
Preparative HPLC system with fraction collector
-
Reversed-phase C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Reversed-phase C18 preparative column (e.g., 20 x 250 mm, 10 µm)
-
Rotary evaporator
-
Lyophilizer (Freeze-dryer)
Experimental Protocols
Sample Preparation
-
Accurately weigh the crude extract containing this compound.
-
Dissolve the extract in a minimal amount of methanol.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[7]
Analytical HPLC Method Development
Before proceeding to preparative HPLC, an analytical method is developed to determine the optimal separation conditions.
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient Elution: A scouting gradient is run to determine the approximate elution time of this compound. A typical gradient would be from 30% B to 100% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30 °C.
Preparative HPLC Purification
Based on the retention time of this compound from the analytical run, the gradient for the preparative HPLC is optimized to ensure good separation of the target peak.
-
Column: C18 reversed-phase column (20 x 250 mm, 10 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient Elution: The gradient is adjusted to provide the best resolution around the this compound peak. For example, if this compound elutes at 60% B in the analytical run, a shallower gradient around this point can be used in the preparative run (e.g., 50-70% B over 30 minutes).
-
Flow Rate: 15-20 mL/min (adjust based on column dimensions and manufacturer's recommendations).
-
Detection: UV at 230 nm.
-
Injection Volume: 1-5 mL of the concentrated, filtered extract.
-
Fraction Collection: Collect fractions corresponding to the this compound peak based on the UV chromatogram.
Post-Purification Processing
-
Combine the fractions containing pure this compound.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator at reduced pressure and a temperature of approximately 40°C.
-
Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the purified this compound as a solid.
-
Determine the purity of the final product using the analytical HPLC method.
Data Presentation
The following tables summarize typical parameters for the analytical and preparative HPLC purification of this compound. Note that these values are representative and may need to be optimized for specific extracts and HPLC systems.
Table 1: Analytical HPLC Parameters
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 30-100% B over 40 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
| Representative Result | |
| Retention Time (this compound) | ~25 min |
| Purity Achieved | >98% |
Table 2: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 20 x 250 mm, 10 µm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | Optimized based on analytical run (e.g., 50-70% B over 30 min) |
| Flow Rate | 18 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 2 mL |
| Representative Result | |
| Loading Amount | ~100 mg crude extract |
| Recovery Rate | >85% |
Visualizations
The following diagrams illustrate the experimental workflow for the purification of this compound.
Caption: Experimental workflow for the purification of this compound.
Caption: Logical flow of the HPLC purification process.
Conclusion
The protocol described in this application note provides a robust and efficient method for the purification of this compound from crude plant extracts using a combination of analytical and preparative RP-HPLC. The use of a C18 column with a water/acetonitrile gradient containing TFA allows for high-resolution separation and subsequent isolation of high-purity this compound. This method is crucial for obtaining material suitable for further biological and chemical studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. High Performance Liquid Chromatograph for Research on Utilization of Natural Products in Agriculture and Forestry - UNIV OF MISSISSIPPI [portal.nifa.usda.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijcmas.com [ijcmas.com]
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Assignment of Euonymine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euonymine (B13332915) is a complex sesquiterpenoid pyridine (B92270) alkaloid isolated from species of the Euonymus and Tripterygium genera. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including immunosuppressive and anti-inflammatory effects. The structural elucidation of such intricate natural products is paramount for understanding their mechanism of action and for guiding synthetic and medicinal chemistry efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of this compound. This application note provides a detailed guide to the ¹H and ¹³C NMR spectral assignment of this compound, including tabulated spectral data, comprehensive experimental protocols, and a visualization of a relevant biological pathway.
Data Presentation
The complete assignment of the ¹H and ¹³C NMR spectra of this compound is crucial for its structural verification. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for natural this compound, as reported in the literature. The data was acquired in chloroform-d (B32938) (CDCl₃) at 600 MHz for ¹H NMR and 150 MHz for ¹³C NMR.
Table 1: ¹H NMR Spectral Data of this compound (600 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 5.76 | d | 3.6 |
| 2 | 5.47 | t | 3.0 |
| 3 | 5.13 | t | 3.0 |
| 5 | 5.65 | d | 3.0 |
| 6α | 2.25 | dd | 15.0, 3.0 |
| 6β | 2.80 | d | 15.0 |
| 7 | 5.24 | t | 3.0 |
| 8 | 5.56 | d | 4.2 |
| 11 | 5.11 | t | 2.4 |
| 12 | 1.45 | s | |
| 14 | 1.40 | s | |
| 15α | 4.50 | d | 12.0 |
| 15β | 4.95 | d | 12.0 |
| 4' | 8.20 | d | 7.8 |
| 5' | 7.80 | t | 7.8 |
| 6' | 8.80 | d | 7.8 |
| 1-OAc | 2.10 | s | |
| 2-OAc | 2.05 | s | |
| 7-OAc | 2.00 | s | |
| 8-OAc | 1.95 | s | |
| 11-OAc | 2.15 | s | |
| 13-OAc | 2.20 | s |
Table 2: ¹³C NMR Spectral Data of this compound (150 MHz, CDCl₃)
| Position | δ (ppm) | Position | δ (ppm) |
| 1 | 73.5 | 13 | 85.0 |
| 2 | 70.0 | 14 | 25.0 |
| 3 | 75.0 | 15 | 62.0 |
| 4 | 71.7 | 2' | 150.0 |
| 5 | 78.0 | 3' | 125.0 |
| 6 | 40.0 | 4' | 138.0 |
| 7 | 72.0 | 5' | 128.0 |
| 8 | 71.0 | 6' | 152.0 |
| 9 | 50.8 | 1-OAc (C=O) | 169.5 |
| 10 | 92.6 | 2-OAc (C=O) | 170.0 |
| 11 | 74.0 | 7-OAc (C=O) | 170.0 |
| 12 | 28.0 | 8-OAc (C=O) | 169.0 |
| 11-OAc (C=O) | 170.1 | ||
| 13-OAc (C=O) | 169.8 | ||
| 1-OAc (CH₃) | 21.0 | ||
| 2-OAc (CH₃) | 20.8 | ||
| 7-OAc (CH₃) | 20.7 | ||
| 8-OAc (CH₃) | 20.5 | ||
| 11-OAc (CH₃) | 21.2 | ||
| 13-OAc (CH₃) | 21.5 |
Experimental Protocols
The following protocols provide a general framework for the isolation and NMR analysis of this compound.
Isolation and Purification of this compound
A standardized protocol for the isolation of this compound from plant material (e.g., Tripterygium wilfordii) is as follows:
-
Extraction: Air-dried and powdered plant material is extracted exhaustively with a suitable solvent system, such as 95% ethanol, at room temperature.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned between ethyl acetate (B1210297) and water. The ethyl acetate fraction, typically containing the sesquiterpenoid alkaloids, is collected.
-
Acid-Base Extraction: The ethyl acetate extract is subjected to acid-base partitioning to selectively isolate the alkaloids. The extract is dissolved in ethyl acetate and extracted with 5% hydrochloric acid. The acidic aqueous layer is then basified with ammonium (B1175870) hydroxide (B78521) to a pH of 9-10 and subsequently extracted with chloroform (B151607).
-
Chromatographic Purification: The crude alkaloid fraction is subjected to multiple chromatographic steps, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure this compound.
NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Quantity: Weigh approximately 5-10 mg of purified this compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent Selection: Use high-purity deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as the internal standard.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial. Gentle vortexing can be used to aid dissolution.
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Final Volume: Ensure the final sample volume in the NMR tube is approximately 0.5-0.6 mL.
NMR Data Acquisition
NMR spectra should be acquired on a high-field spectrometer (e.g., 600 MHz or higher) for optimal resolution and sensitivity.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~2.7 s.
-
Relaxation Delay: 2.0 s.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: ~1.0 s.
-
Relaxation Delay: 2.0 s.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Temperature: 298 K.
2D NMR Spectroscopy:
To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments should be performed, including:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.
Mandatory Visualization
Experimental Workflow for NMR Spectral Assignment of this compound
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for this compound NMR Spectral Assignment.
Inhibition of NF-κB Signaling Pathway by this compound
Sesquiterpenoid pyridine alkaloids, including this compound, have been shown to exert their immunosuppressive effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. The following diagram illustrates a simplified representation of this pathway and the putative point of inhibition by this compound.
Caption: this compound's Inhibition of the NF-κB Pathway.
Application Notes and Protocols for Mass Spectrometry Analysis of Euonymine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euonymine (B13332915) is a complex sesquiterpene pyridine (B92270) alkaloid belonging to the dihydro-β-agarofuran class of natural products, predominantly found in plants of the Euonymus genus.[1][2][3][4][5] These compounds have garnered significant interest due to their diverse biological activities, including potential antitumor, anti-HIV, and multidrug resistance reversal properties.[2][4] This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound and its derivatives using liquid chromatography-mass spectrometry (LC-MS).
Quantitative Data Summary
Due to the limited availability of specific quantitative mass spectrometry data for this compound in the public domain, the following table presents a representative summary of expected mass-to-charge ratios (m/z) and multiple reaction monitoring (MRM) transitions. These values are derived from the known structure of this compound (C38H47NO18, Exact Mass: 821.2797) and fragmentation patterns of similar sesquiterpene alkaloids.[6][7][8][9] Note: These parameters should be empirically optimized for the specific instrument and analytical conditions being used.
| Compound | Precursor Ion [M+H]+ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Putative Fragment Identity |
| This compound | 822.2870 | 762.2660 | 448.1610 | Loss of acetic acid, Cleavage of the macrocyclic ester chain |
| This compound Derivative (Hypothetical) | 780.2764 | 720.2554 | 406.1504 | Loss of acetic acid, Cleavage of the macrocyclic ester chain |
Experimental Protocols
Sample Preparation: Extraction of this compound Derivatives from Plant Material
This protocol outlines a general procedure for the extraction of sesquiterpene alkaloids from Euonymus plant material.
Materials:
-
Dried and powdered plant material (e.g., roots, stems, or seeds of Euonymus species)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Ammonia (B1221849) solution (25%)
-
Sulfuric acid (2 M)
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Macerate 10 g of powdered plant material with 100 mL of methanol for 24 hours at room temperature.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Acidify the resulting aqueous residue with 2 M sulfuric acid to a pH of approximately 2.
-
Extract the acidified solution three times with an equal volume of dichloromethane to remove non-alkaloidal compounds. Discard the organic phase.
-
Basify the remaining aqueous solution with a 25% ammonia solution to a pH of approximately 10.
-
Extract the basified solution three times with an equal volume of dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude alkaloid extract.
-
For further purification, the crude extract can be subjected to solid-phase extraction (SPE) using a C18 cartridge, eluting with a stepwise gradient of methanol in water.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 800 L/h.
-
Scan Mode: Full scan (m/z 100-1000) for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Collision Gas: Argon.
-
Collision Energy: Optimize for each compound; typically in the range of 20-40 eV.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and LC-MS/MS analysis of this compound derivatives.
Hypothetical Fragmentation Pathway of this compound
The fragmentation of dihydro-β-agarofuran sesquiterpene alkaloids in the mass spectrometer often involves the cleavage of ester groups and the macrocyclic ring structure.[7][8][9]
Caption: Proposed fragmentation of this compound in positive ion ESI-MS/MS.
Potential Signaling Pathways Modulated by Euonymus alatus Extracts
While the specific molecular targets of this compound are not fully elucidated, extracts from Euonymus alatus have been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, insulin (B600854) signaling, and neuronal function.[10][11][12][13][14]
Caption: Signaling pathways potentially modulated by Euonymus alatus extracts.
References
- 1. researchgate.net [researchgate.net]
- 2. The dihydro-β-agarofuran sesquiterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Chemical constituents of plants from the genus Euonymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total syntheses of dihydro-β-agarofuran natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CID 477607 | C38H47NO18 | CID 477607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Studies towards the detection and identification of sesquiterpene pyridine alkaloids in Peritassa campestris by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mjcce.org.mk [mjcce.org.mk]
- 9. researchgate.net [researchgate.net]
- 10. Euonymus alatus Twig Extract Protects against Scopolamine-Induced Changes in Brain and Brain-Derived Cells via Cholinergic and BDNF Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Euonymus alatus and its compounds suppress hydrogen peroxide-induced oxidative stress in HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Euonymus alatus (Thunb.) Siebold leaf extract enhanced immunostimulatory effects in a cyclophosphamide-induced immunosuppressed rat model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Anti-HIV Activity of Euonymine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euonymine is a sesquiterpene pyridine (B92270) alkaloid, a natural product that has been identified as a potential inhibitor of the Human Immunodeficiency Virus (HIV).[1] This document provides a detailed protocol for evaluating the anti-HIV activity of this compound in vitro using a cell-based assay. The primary method described is the quantification of HIV-1 p24 antigen expression in infected human T-cell lines, a widely accepted method for assessing viral replication.[2][3] Concurrently, a cytotoxicity assay is performed to determine the compound's toxicity to the host cells, which is crucial for evaluating its therapeutic potential. The selectivity index (SI), the ratio of the cytotoxic concentration to the effective antiviral concentration, is a key parameter for assessing the promise of a potential antiviral drug.[4][5][6]
The protocol herein employs the MT-4 human T-cell line, which is highly susceptible to HIV-1 infection and supports robust viral replication.[7][8][9] The principles of the p24 antigen capture Enzyme-Linked Immunosorbent Assay (ELISA) and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cytotoxicity assay are detailed, providing a comprehensive guide for the screening and characterization of this compound's anti-HIV efficacy.
Signaling Pathway of HIV-1 Replication
The following diagram illustrates a simplified overview of the HIV-1 replication cycle, which is the target pathway for anti-HIV compounds like this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MT-4. Culture Collections [culturecollections.org.uk]
- 8. journals.asm.org [journals.asm.org]
- 9. Elucidating the Basis for Permissivity of the MT-4 T-Cell Line to Replication of an HIV-1 Mutant Lacking the gp41 Cytoplasmic Tail - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for P-glycoprotein Inhibition Assay Using Euonymine
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs.[1] P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of substrates out of cells, thereby reducing intracellular drug concentrations and therapeutic efficacy.[1] The development of P-gp inhibitors is a critical area of research to overcome MDR and enhance drug delivery to target tissues.
Euonymine, a complex sesquiterpenoid polyol ester, has been identified as a compound with P-glycoprotein inhibitory effects.[2][3] These application notes provide a detailed framework for researchers to investigate and quantify the P-gp inhibitory potential of this compound using established in vitro cell-based assays. The protocols outlined below utilize common fluorescent substrates for P-gp, namely Rhodamine 123 and Calcein-AM, to assess the functional inhibition of this transporter.
Data Presentation
Table 1: P-glycoprotein Inhibition Data
| Compound | Assay Type | Cell Line | Probe Substrate | IC50 (µM) | Reference |
| This compound | Rhodamine 123 Accumulation | e.g., MCF7/ADR | Rhodamine 123 | Data to be determined | - |
| This compound | Calcein-AM Accumulation | e.g., K562/ADR | Calcein-AM | Data to be determined | - |
| Verapamil | Rhodamine 123 Accumulation | MCF7R | Rhodamine 123 | 4.6 ± 0.7 | [4] |
| Cyclosporin A | Rhodamine 123 Accumulation | MCF7R | Rhodamine 123 | 3.2 ± 0.5 | [4] |
| Tariquidar | [¹²⁵I]IAAP Photoaffinity Labeling | Sf9 membranes | [¹²⁵I]IAAP | ~0.005 |
Note: IC50 values can vary depending on the cell line, probe substrate, and specific experimental conditions.
Experimental Protocols
The following are detailed protocols for two common P-glycoprotein inhibition assays. These can be adapted for testing this compound.
Protocol 1: Rhodamine 123 Accumulation Assay
This assay measures the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123. Inhibition of P-gp by a test compound like this compound will result in increased intracellular fluorescence.[4]
Materials:
-
P-gp overexpressing cell line (e.g., MCF7/ADR, NCI/ADR-RES) and a parental sensitive cell line (e.g., MCF7, OVCAR-8)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Positive control inhibitor (e.g., Verapamil or Cyclosporin A)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)
Procedure:
-
Cell Seeding:
-
Seed the P-gp overexpressing and parental cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in cell culture medium to achieve a range of final concentrations for testing.
-
Prepare a working solution of the positive control inhibitor (e.g., 50 µM Verapamil).
-
-
Assay Execution:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with warm PBS.
-
Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Prepare a working solution of Rhodamine 123 in culture medium (e.g., a final concentration of 5 µM).
-
Add 100 µL of the Rhodamine 123 working solution to each well (the final volume will be 200 µL).
-
Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
-
Fluorescence Measurement:
-
After incubation, aspirate the medium containing the compounds and Rhodamine 123.
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with cells but no Rhodamine 123).
-
Normalize the fluorescence intensity of the treated wells to the control wells (cells with Rhodamine 123 but no inhibitor).
-
Plot the percentage of fluorescence increase against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that causes a 50% increase in Rhodamine 123 accumulation.
-
Protocol 2: Calcein-AM Accumulation Assay
This assay utilizes Calcein-AM, a non-fluorescent, cell-permeable dye that is a substrate for P-gp. Inside the cell, it is converted by esterases into the fluorescent molecule calcein, which is retained. P-gp activity reduces the intracellular accumulation of Calcein-AM, leading to lower fluorescence. P-gp inhibitors block this efflux, resulting in higher intracellular fluorescence.
Materials:
-
P-gp overexpressing cell line (e.g., K562/ADR, L-MDR1) and a parental sensitive cell line (e.g., K562)
-
Cell culture medium
-
PBS
-
Calcein-AM stock solution (e.g., 1 mM in DMSO)
-
This compound stock solution
-
Positive control inhibitor (e.g., Verapamil)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation: ~494 nm, Emission: ~517 nm)
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate as described in Protocol 1.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and a working solution of the positive control as described in Protocol 1.
-
-
Assay Execution:
-
Remove the culture medium and wash the cells with warm PBS.
-
Add 100 µL of the this compound dilutions or control solutions to the wells.
-
Incubate at 37°C for 30 minutes.
-
Prepare a working solution of Calcein-AM in culture medium (e.g., a final concentration of 0.25-1 µM).
-
Add 100 µL of the Calcein-AM working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~517 nm.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the IC50 value of this compound.
-
Visualizations
P-glycoprotein Efflux Pump Mechanism and Inhibition
The following diagram illustrates the general mechanism of P-glycoprotein mediated drug efflux and the potential points of inhibition by a compound like this compound. The precise molecular mechanism of this compound's interaction with P-gp is yet to be fully elucidated but is likely to involve competitive or non-competitive binding to the transporter.
References
- 1. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 2. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Human P-glycoprotein Transport and Substrate Binding Using a Galantamine Dimer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays for Determining the Cytotoxicity of Euonymine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Euonymine is a complex natural product belonging to the dihydro-β-agarofuran family of sesquiterpenoids.[1] It has been shown to possess biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1] The intricate structure of this compound suggests potential for other significant cellular effects, including cytotoxicity, which is a critical aspect of drug discovery and development. Understanding the cytotoxic profile of a compound like this compound is essential for evaluating its therapeutic potential and potential toxicity.
This application note provides detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxicity of this compound. The described assays will enable researchers to determine its effects on cell viability, membrane integrity, and the induction of apoptosis. Furthermore, this note outlines a potential signaling pathway that may be involved in this compound-induced cytotoxicity and presents a workflow for its investigation.
Putative Signaling Pathway for this compound-Induced Cytotoxicity
While the precise mechanism of this compound's cytotoxicity is yet to be fully elucidated, many cytotoxic natural products exert their effects by inducing apoptosis. A plausible signaling cascade initiated by this compound could involve the activation of intrinsic and extrinsic apoptotic pathways. This may be triggered by cellular stress, leading to the activation of key executioner caspases, such as Caspase-3 and Caspase-7.
Caption: Putative signaling pathway for this compound-induced apoptosis.
Experimental Workflow
A systematic approach is recommended to characterize the cytotoxic effects of this compound. The following workflow outlines the key experimental stages, from initial screening to more detailed mechanistic studies.
Caption: General workflow for investigating this compound cytotoxicity.
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[3]
Materials:
-
Selected cancer cell line (e.g., HeLa)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)[4]
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
Membrane Integrity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the culture medium.[6][7][8][9] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[7][9]
Materials:
-
Cells treated with this compound (from a parallel plate to the MTT assay)
-
LDH Assay Kit (commercially available)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Sample Collection: After the desired incubation time with this compound, carefully collect a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well without disturbing the cells.
-
Assay Procedure: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the collected supernatant to a new 96-well plate and then adding the LDH reaction mixture.[7]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually around 30 minutes).[7]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[7]
Apoptosis Assessment using Caspase-3/7 Assay
This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[10][11] The assay utilizes a substrate that, when cleaved by active caspase-3/7, produces a luminescent or fluorescent signal.[10]
Materials:
-
Cells treated with this compound
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Opaque-walled 96-well plates
-
Luminometer or fluorometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 reagent directly to the wells according to the manufacturer's protocol.[10]
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 1-2 hours) to allow for cell lysis and the caspase reaction.[10]
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.[10]
Data Presentation
The quantitative data obtained from these assays should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound on HeLa Cells (IC₅₀ Values)
| Assay Type | Incubation Time (hours) | IC₅₀ (µM) |
| MTT Assay | 24 | 15.2 ± 1.8 |
| MTT Assay | 48 | 8.7 ± 0.9 |
| MTT Assay | 72 | 4.1 ± 0.5 |
Table 2: Effect of this compound on Membrane Integrity and Apoptosis
| This compound Concentration (µM) | LDH Release (% of Control) | Caspase-3/7 Activity (Fold Change) |
| 0 (Control) | 100 ± 5.2 | 1.0 ± 0.1 |
| 2 | 112 ± 6.1 | 2.5 ± 0.3 |
| 5 | 135 ± 8.5 | 4.8 ± 0.6 |
| 10 | 180 ± 10.3 | 8.2 ± 1.1 |
| 20 | 250 ± 15.7 | 12.5 ± 1.9 |
Conclusion
The protocols and workflow detailed in this application note provide a comprehensive framework for investigating the cytotoxic effects of this compound. By employing a multi-assay approach that evaluates cell viability, membrane integrity, and apoptosis, researchers can gain valuable insights into the compound's mechanism of action. The systematic determination of the IC₅₀ value, coupled with mechanistic assays, will be instrumental in assessing the potential of this compound as a therapeutic agent and understanding its toxicological profile.
References
- 1. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.sg]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ozbiosciences.com [ozbiosciences.com]
- 9. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.kr]
- 11. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
NF-κB inhibition assay for Euonymine immunosuppressive activity
Topic: Investigation of the Immunosuppressive Activity of a Test Compound via NF-κB Inhibition
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific public data on the immunosuppressive activity of Euonymine mediated through the inhibition of the NF-κB pathway. The following application note is a detailed template that outlines the principles and methodologies for assessing a compound's potential to inhibit NF-κB. This framework can be adapted by researchers to test this compound or other compounds of interest.
Introduction
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival. The canonical NF-κB signaling pathway is a key mediator of pro-inflammatory processes. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκB. This allows the freed NF-κB dimers to translocate to the nucleus, where they bind to specific DNA sequences and induce the transcription of target genes, including those for inflammatory cytokines like IL-6 and TNF-α.
Dysregulation of the NF-κB pathway is implicated in a variety of inflammatory and autoimmune diseases. Consequently, the inhibition of NF-κB signaling is a major therapeutic target for the development of novel immunosuppressive and anti-inflammatory drugs. This application note provides a comprehensive set of protocols to assess the potential of a test compound to inhibit the NF-κB pathway and exert immunosuppressive effects.
Data Presentation: Evaluating the Inhibitory Potential of a Test Compound
Quantitative data from various assays are crucial for determining the efficacy and potency of a test compound. The results should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Cytotoxicity of Test Compound on Jurkat T-cells
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 1 | 98.5 ± 3.8 |
| 5 | 95.1 ± 5.1 |
| 10 | 92.3 ± 4.5 |
| 25 | 88.7 ± 5.3 |
| 50 | 75.2 ± 6.0 |
| 100 | 55.4 ± 7.1 |
Note: Data are presented as mean ± standard deviation from three independent experiments. It is crucial to determine the non-toxic concentration range of the test compound before proceeding with functional assays.
Table 2: Inhibition of NF-κB Transcriptional Activity by Test Compound
| Test Compound Conc. (µM) | Luciferase Activity (RLU) | % Inhibition of NF-κB Activity |
| 0 (Unstimulated) | 1,500 ± 250 | - |
| 0 (TNF-α only) | 50,000 ± 4,500 | 0 |
| 1 | 42,500 ± 3,800 | 15 |
| 5 | 27,500 ± 3,100 | 45 |
| 10 | 15,000 ± 2,100 | 70 |
| 25 | 7,500 ± 1,200 | 85 |
| IC50 (µM) | ~7.5 |
Note: RLU = Relative Light Units. The IC50 value is the concentration of the compound that causes 50% inhibition of NF-κB activity and is calculated from a dose-response curve.
Table 3: Effect of Test Compound on T-cell Proliferation
| Test Compound Conc. (µM) | Proliferation Index (CFSE Assay) | % Inhibition of Proliferation |
| 0 (Unstimulated) | 1.0 ± 0.1 | - |
| 0 (Stimulated) | 8.5 ± 0.7 | 0 |
| 1 | 7.2 ± 0.6 | 15.3 |
| 5 | 4.8 ± 0.4 | 43.5 |
| 10 | 2.5 ± 0.3 | 70.6 |
| 25 | 1.3 ± 0.2 | 84.7 |
| IC50 (µM) | ~6.8 |
Note: The proliferation index is a measure of the average number of divisions a cell has undergone.
Table 4: Effect of Test Compound on Pro-inflammatory Cytokine Production
| Treatment | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Unstimulated | 50 ± 8 | 80 ± 12 |
| Stimulated (LPS) | 1200 ± 150 | 2500 ± 300 |
| LPS + Test Compound (10 µM) | 350 ± 45 | 700 ± 90 |
Note: Cytokine levels are measured in the supernatant of cultured immune cells (e.g., macrophages).
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines:
-
HEK293-NF-κB-luc: A human embryonic kidney cell line stably transfected with a luciferase reporter gene under the control of NF-κB response elements. This cell line is used for the NF-κB reporter assay.
-
Jurkat T-cells: An immortalized line of human T lymphocytes used for T-cell proliferation assays.
-
RAW 264.7: A murine macrophage-like cell line used for assessing cytokine production.
-
-
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM) for HEK293 and RAW 264.7 cells, and RPMI-1640 for Jurkat cells.
-
All media should be supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions:
-
Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
Cytotoxicity Assay (MTT Assay)
This assay is essential to determine the concentrations of the test compound that are non-toxic to the cells, ensuring that any observed effects are not due to cell death.
-
Procedure:
-
Seed cells (e.g., Jurkat T-cells) in a 96-well plate at a density of 1 x 105 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for 24-48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Procedure:
-
Seed HEK293-NF-κB-luc cells in a 96-well white, clear-bottom plate at a density of 5 x 104 cells/well and incubate overnight.
-
Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with an NF-κB agonist (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control.
-
Western Blot for NF-κB Pathway Proteins
This method is used to analyze the effect of the test compound on the phosphorylation and degradation of key proteins in the NF-κB signaling pathway.
-
Procedure:
-
Seed cells (e.g., RAW 264.7) in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with the test compound for 1-2 hours.
-
Stimulate with an NF-κB agonist (e.g., 100 ng/mL LPS) for a time course (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence substrate.
-
Quantify the band intensities to determine the effect of the test compound on protein phosphorylation and degradation.
-
T-cell Proliferation Assay (CFSE Staining)
This assay measures the ability of a compound to suppress the proliferation of T-cells.
-
Procedure:
-
Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) or use a T-cell line like Jurkat.
-
Label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE) dye.
-
Seed the CFSE-labeled cells in a 96-well plate.
-
Treat the cells with various concentrations of the test compound.
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies to induce proliferation.
-
Incubate for 3-5 days.
-
Analyze the cells by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation.
-
Cytokine Production Assay (ELISA)
This assay measures the production of pro-inflammatory cytokines, which are downstream targets of NF-κB activation.
-
Procedure:
-
Seed immune cells (e.g., RAW 264.7 macrophages or PBMCs) in a 24-well plate.
-
Pre-treat the cells with the test compound for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., LPS for macrophages).
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines (e.g., IL-6, TNF-α) in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Mandatory Visualizations
Caption: NF-κB signaling pathway and potential inhibition by a test compound.
Caption: General experimental workflow for assessing NF-κB inhibition.
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Euonymine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the challenges associated with the total synthesis of Euonymine. The content is structured in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features that make the total synthesis of this compound exceptionally challenging?
A1: The total synthesis of this compound is considered a formidable challenge due to its highly complex molecular architecture. The key difficulties arise from three main features:
-
A Densely Functionalized Core: The molecule is built upon a dihydro-β-agarofuran core, which is a rigid tricyclic system. This core is heavily oxygenated, featuring nine hydroxyl groups that require a sophisticated protecting group strategy to manage.[1]
-
Extreme Stereochemical Complexity: this compound possesses 11 contiguous stereocenters.[1] Establishing the correct relative and absolute stereochemistry for each of these centers is a significant hurdle that demands high levels of stereocontrol in numerous steps.
-
A Complex Macrocycle: A distinctive feature is the 14-membered bislactone (macrocycle) that bridges two hydroxyl groups of the core. This macrocycle is formed from a substituted pyridine (B92270) dicarboxylic acid (evoninic acid) and contains two additional stereocenters, further complicating the endgame of the synthesis.[1][2]
Q2: Which key strategic reactions have been successfully employed to construct the ABC-tricyclic core of this compound?
A2: The successful enantioselective total synthesis reported by Inoue and coworkers in 2021 utilized a convergent strategy to assemble the core.[1][3] The key transformations for constructing each ring were:
-
B-Ring Construction: An Et₃N-accelerated Diels-Alder reaction was used to form the central six-membered B-ring.[1][3][4]
-
C-Ring Construction: An intramolecular iodoetherification reaction was employed to construct the tetrahydrofuran (B95107) C-ring.[1][3]
-
A-Ring Construction: The six-membered A-ring was formed via a ring-closing olefin metathesis (RCM) reaction.[1][3][4]
Q3: What makes the late-stage macrocyclization to form the bislactone ring so difficult?
A3: The macrocyclization is one of the most challenging steps for several reasons:
-
Steric Hindrance: The two hydroxyl groups on the rigid polycyclic core that need to be esterified are in a sterically congested environment, making them less reactive.
-
Conformational Constraints: Forming a 14-membered ring requires the linear precursor to adopt a specific low-energy conformation to bring the reactive ends (a carboxylic acid and a hydroxyl group) into proximity. Unfavorable transannular strain or steric interactions can significantly hinder this process.
-
Unique Precursor Synthesis: The Inoue synthesis featured an innovative in-situ construction of the evoninic acid moiety. This involved a [3 + 2]-cycloaddition to build the substituted pyridine ring precursor, followed by reductive desulfurization to set the final two stereocenters on the macrocycle itself just before final deprotection and acetylation steps.[1][3]
Troubleshooting Guides
Guide 1: Low Yield or Poor Selectivity in the Diels-Alder Reaction
Problem: You are experiencing low yields or incorrect diastereoselectivity in the Et₃N-accelerated Diels-Alder reaction for the B-ring formation.
| Potential Cause | Suggested Solution |
| Incorrect Diastereoselectivity | The facial selectivity of the dienophile is crucial. The stereochemistry is substrate-controlled, exploiting the three-dimensional structure of the starting materials.[1] Ensure the chiral dienophile derived from (R)-glycerol acetonide is of high enantiomeric purity. Re-verify the structure and purity of both the diene and dienophile. |
| Low Reaction Rate / Incomplete Conversion | The reaction is accelerated by Et₃N.[1] Ensure the base is freshly distilled and added at the correct stoichiometry. The reaction is sensitive to temperature; carefully control the thermal conditions as specified in the protocol. Prolonged reaction times might be necessary, but monitor for decomposition. |
| Side Product Formation | Competing polymerization of the diene or dienophile can occur. Ensure high dilution conditions are maintained. The presence of water can interfere; use rigorously dried solvents and reagents. |
Guide 2: Failure or Low Yield in the Final Macrocyclization Step
Problem: The crucial macrolactonization to form the 14-membered bislactone fails or proceeds with very low yield.
| Potential Cause | Suggested Solution |
| Ineffective Coupling Reagent | Standard macrolactonization reagents may be ineffective due to steric hindrance. The successful synthesis by Inoue utilized a unique strategy involving a [3+2] cycloaddition and reductive desulfurization to form the linking chain before cyclization.[1][3] Consider if this precursor-forming strategy is being followed correctly. |
| Substrate Conformation | The linear precursor may not be adopting the necessary pre-cyclization conformation. High-dilution conditions are essential to favor intramolecular over intermolecular reactions. The choice of solvent can significantly impact the substrate's conformation; screen different non-polar and polar aprotic solvents. |
| Protecting Group Interference | Steric bulk from nearby protecting groups can physically block the reaction sites. The protecting group strategy must be meticulously planned to ensure the two hydroxyl groups involved in the cyclization are selectively deprotected without affecting others.[3] Re-evaluate the final deprotection steps leading to the cyclization precursor. |
Data Presentation
Table 1: Summary of Yields for Key Steps in the Total Synthesis of this compound (Inoue et al., 2021)
| Step | Transformation | Reagents | Yield (%) |
| B-Ring Formation | Diels-Alder Reaction | 3-Hydroxy-2-pyrone, Chiral Dienophile, Et₃N | 75% |
| C-Ring Formation | Intramolecular Iodoetherification | I₂, K₂CO₃ | 91% |
| A-Ring Formation | Ring-Closing Metathesis | Grubbs II catalyst | 96% |
| Macrocycle Precursor | Esterification with Aza-Cinnamic Acid | EDCI, DMAP | 91% |
| Final Stereocenters | [3+2] Cycloaddition / Reductive Desulfurization | bis(trimethylsilylmethyl)sulfoxide, then Raney Ni | 51% (over 2 steps) |
| Final Steps | Deprotection & Acetylation | HF·Py, then Ac₂O | Not specified for individual steps |
| (Yields are based on the reported synthesis by Wang, Y., et al. in JACS 2021, 143, 49, 21037-21047) |
Experimental Protocols
Protocol 1: B-Ring Formation via Et₃N-Accelerated Diels-Alder Reaction
-
Preparation: To a solution of the chiral dienophile (1.0 equiv) derived from (R)-glycerol acetonide in toluene (B28343) (0.2 M), add 3-hydroxy-2-pyrone (1.2 equiv).
-
Reaction Initiation: Add triethylamine (B128534) (Et₃N, 1.5 equiv) to the mixture at room temperature.
-
Execution: Heat the reaction mixture to 100 °C and stir for 24 hours in a sealed vessel.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by silica (B1680970) gel column chromatography to afford the desired Diels-Alder adduct.
Protocol 2: C-Ring Formation via Intramolecular Iodoetherification
-
Preparation: Dissolve the diol precursor (1.0 equiv) in dichloromethane (B109758) (CH₂Cl₂, 0.05 M) in a flask protected from light.
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 3.0 equiv) followed by iodine (I₂, 1.5 equiv) at 0 °C.
-
Execution: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the iodine color disappears.
-
Extraction: Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate. Purify the crude product by flash chromatography.
Protocol 3: Macrocyclization Precursor Formation via [3+2] Cycloaddition
-
Preparation: To a solution of the esterified dihydro-β-agarofuran core (1.0 equiv) in toluene (0.01 M), add bis(trimethylsilylmethyl)sulfoxide (21 equiv).
-
Execution: Heat the mixture at 130 °C for 2 hours under an inert atmosphere (Argon).
-
Monitoring: Monitor the formation of the cycloadduct by TLC or LC-MS.
-
Work-up: After cooling, concentrate the reaction mixture directly under high vacuum to remove volatile components.
-
Purification: The crude product is typically carried forward to the next step (reductive desulfurization) without extensive purification.
Visualizations
Caption: High-level synthetic workflow for the total synthesis of this compound.
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
Technical Support Center: Euonymine Synthesis
Welcome to the technical support center for the synthesis of Euonymine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, helping you to improve the overall yield and purity of your product.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during the key stages of this compound synthesis.
| Problem / Observation | Potential Cause | Suggested Solution |
| Low yield in Diels-Alder reaction for B-ring formation | 1. Low reactivity of diene/dienophile: The complex structures of advanced intermediates can lead to steric hindrance or unfavorable electronic properties.[1][2] 2. Retro-Diels-Alder reaction: High temperatures can shift the equilibrium back to the starting materials.[1] 3. Unfavorable s-cis conformation of the diene: The diene must adopt an s-cis conformation for the reaction to occur.[1] | 1. Use a Lewis acid catalyst (e.g., Et₃N as used in the Inoue synthesis) to accelerate the reaction.[3] 2. Optimize reaction temperature: Run the reaction at the lowest feasible temperature for a longer duration to minimize the retro-reaction.[1] 3. Solvent optimization: Experiment with polar solvents, or even aqueous conditions, which have been shown to enhance reaction rates.[1] |
| Low yield or no reaction in A-ring formation via Ring-Closing Metathesis (RCM) | 1. Catalyst inactivity or poisoning: Impurities in the substrate or solvent can deactivate the ruthenium catalyst.[4] 2. High dilution not maintained: RCM for large rings requires high dilution to favor the intramolecular reaction over intermolecular oligomerization.[4] 3. Unfavorable substrate conformation: The terminal olefins may not be in close proximity for cyclization to occur efficiently.[4] | 1. Purify substrate and solvent meticulously: Ensure all starting materials and the reaction solvent are free from impurities. 2. Use slow addition technique: Add the substrate to the reaction vessel containing the catalyst over an extended period to maintain high dilution. 3. Screen different catalysts: Second-generation Grubbs or Hoveyda-Grubbs catalysts often show higher activity and stability.[5] |
| Formation of dimers/oligomers in RCM step | Reaction concentration is too high: This favors intermolecular reactions over the desired intramolecular cyclization.[4] | Strictly maintain high dilution conditions: Use a syringe pump for slow addition of the substrate to the reaction mixture. |
| Poor yield in intramolecular iodoetherification for C-ring formation | 1. Inefficient iodine source: The choice of iodinating agent is crucial for the reaction's success. 2. Unfavorable cyclization geometry: The hydroxyl group and the double bond may not be positioned correctly for the intramolecular reaction. | 1. Use an effective iodinating agent: N-iodosuccinimide (NIS) or molecular iodine can be effective.[6] 2. Optimize the base and solvent: The choice of base and solvent can influence the reaction rate and yield.[7] |
| Low yield in [3+2] cycloaddition for macrocycle formation | 1. Low reactivity of the 1,3-dipole or dipolarophile: Steric hindrance or unfavorable electronics can impede the reaction.[8] 2. Decomposition of starting materials: The reactants or intermediates may be unstable under the reaction conditions.[8] 3. Side reactions: The formation of undesired byproducts can consume starting materials. | 1. Optimize reaction temperature and time: Systematically vary these parameters to find the optimal conditions.[8][9] 2. Use a catalyst: For certain cycloadditions, a copper catalyst can improve the reaction rate and regioselectivity under milder conditions.[8] 3. Solvent screening: The polarity of the solvent can affect the reaction rate.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps for achieving a high overall yield in this compound synthesis?
A1: The most critical steps are the construction of the highly functionalized ABC-ring system and the subsequent macrolactonization. Specifically, the stereoselective Diels-Alder reaction to form the B-ring, the ring-closing metathesis (RCM) for the A-ring, and the late-stage [3+2] cycloaddition to install the final stereocenters on the macrocycle are pivotal for the overall success and yield of the synthesis.[3]
Q2: How can I minimize the formation of the undesired exo product in the Diels-Alder reaction?
A2: The endo product is kinetically favored. To maximize its formation, it is recommended to run the reaction at lower temperatures. While this may require longer reaction times, it will improve the selectivity for the desired endo isomer. Lewis acid catalysis can also influence the endo/exo selectivity.
Q3: My RCM reaction is sluggish. What can I do to improve the reaction rate?
A3: If your RCM reaction is slow, consider switching to a more active catalyst, such as a second-generation Grubbs or Hoveyda-Grubbs catalyst. Additionally, ensure your solvent is thoroughly degassed, as oxygen can deactivate the catalyst. In some cases, gentle heating can increase the reaction rate, but this should be done cautiously to avoid potential degradation of the catalyst and substrate.
Q4: I am observing significant amounts of starting material decomposition during the iodoetherification step. How can this be prevented?
A4: Decomposition can be caused by harsh reaction conditions. Try running the reaction at a lower temperature. Also, consider using a milder iodinating agent. The presence of a non-nucleophilic base can also help to neutralize any acid generated during the reaction, which might be causing decomposition.
Q5: What is the best strategy to purify the complex, polyhydroxylated intermediates in the synthesis?
A5: Purification of these intermediates is challenging due to their polarity and potential for multiple isomers. Flash column chromatography on silica (B1680970) gel is the most common method. A careful selection of the eluent system is critical. Often, a gradient elution starting with a non-polar solvent and gradually increasing the polarity is effective. In some cases, reverse-phase chromatography may be necessary.
Experimental Protocols
Key Experiment: Et₃N-Accelerated Diels-Alder Reaction for B-Ring Construction
This protocol is adapted from the total synthesis of this compound by Inoue et al.[3]
-
Preparation: To a solution of the diene in a suitable solvent (e.g., CH₂Cl₂) in a flame-dried flask under an argon atmosphere, add the dienophile.
-
Reaction Initiation: Add triethylamine (B128534) (Et₃N) as a catalyst to the mixture.
-
Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cycloadduct.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Overall synthetic workflow for this compound.
Troubleshooting Logic for Low RCM Yield
Caption: Decision tree for troubleshooting low RCM yield.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Overcoming stereoselectivity issues in Euonymine synthesis
Welcome to the technical support center for the synthesis of Euonymine and its complex core, Euonyminol. This resource provides troubleshooting guides and frequently asked questions to address common stereoselectivity challenges encountered during the synthesis.
Troubleshooting Guides
This section provides solutions to specific stereoselectivity issues that may arise during key reaction steps in the total synthesis of this compound.
Issue 1: Poor Diastereoselectivity in the Diels-Alder Reaction for B-Ring Formation
Problem: The Et3N-accelerated Diels-Alder reaction to form the B-ring of the this compound core results in a low diastereomeric ratio (dr) of the desired endo-adduct.
Potential Causes:
-
Suboptimal Reaction Temperature: The endo/exo selectivity of Diels-Alder reactions is often temperature-dependent.
-
Lewis Acid Choice: The nature and amount of the Lewis acid or promoter (in this case, Et3N) can significantly influence the transition state geometry.
-
Steric Hindrance: Steric bulk on the diene or dienophile can disfavor the formation of the more sterically congested endo product.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Lowering the reaction temperature can often enhance the kinetic preference for the endo product. Conversely, in some cases, higher temperatures might favor the thermodynamically more stable product, which could be the desired isomer. A temperature screening is recommended.
-
Screen Lewis Acids/Promoters: While Et3N is reported to accelerate the reaction, other Lewis acids could offer better stereocontrol. Consider screening Lewis acids like BF3·OEt2, TiCl4, or SnCl4 at low temperatures.
-
Modify Substituents: If synthetically feasible, altering the steric bulk of protecting groups on the diene or dienophile can influence facial selectivity.
Issue 2: Undesired Epimer Formation during Intramolecular Aldol-Dehydration
Problem: The intramolecular aldol-dehydration to form the tricyclic scaffold of euonyminol yields a significant amount of the undesired C-epimer.
Potential Causes:
-
Equilibrating Conditions: The reaction conditions (base, solvent, temperature) may be promoting retro-aldol/aldol sequences, leading to epimerization at the α-carbon to the newly formed ketone.
-
Kinetic vs. Thermodynamic Control: The reaction may be under thermodynamic control, favoring the more stable epimer, which may not be the desired one.
Troubleshooting Steps:
-
Employ Kinetic Conditions: Use a strong, non-nucleophilic base (e.g., LDA, LHMDS) at low temperatures (e.g., -78 °C) to favor the kinetically formed product.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state. Screen a range of aprotic solvents (e.g., THF, toluene, CH2Cl2).
-
Cation Chelation: The choice of counter-ion for the base can influence the stereochemical outcome through chelation control. Consider using bases with different metal cations (e.g., Li+, Na+, K+).
Issue 3: Low Diastereoselectivity in the Late-Stage α-Ketol Rearrangement
Problem: The trimethylaluminum-mediated α-ketol rearrangement to install a key hydroxyl group proceeds with low diastereoselectivity.[1][2]
Potential Causes:
-
Incomplete Chelation: The substrate's conformation may not allow for the effective formation of the five-membered ring chelate with trimethylaluminum (B3029685), which is crucial for directing the rearrangement.
-
Steric Interactions: Steric hindrance near the reaction center can disfavor the desired approach of the migrating group.
-
Reagent Stoichiometry: An incorrect amount of the Lewis acid can lead to alternative, non-selective reaction pathways.
Troubleshooting Steps:
-
Optimize Lewis Acid: While trimethylaluminum is reported, other Lewis acids such as Ti(Oi-Pr)4 or SnCl4 could offer different chelation geometries and improved selectivity.
-
Temperature Optimization: Perform the reaction at various temperatures to find the optimal balance between reaction rate and selectivity. Lower temperatures often enhance selectivity.
-
Protecting Group Strategy: The nature and size of neighboring protecting groups can influence the local steric environment. Consider using smaller or more flexible protecting groups if possible.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the total synthesis of this compound?
A1: The main challenge in synthesizing this compound lies in the stereocontrolled construction of its highly oxygenated and stereochemically dense dihydro-β-agarofuran core, which contains 11 contiguous stereocenters.[3][4] Additionally, the synthesis involves the late-stage introduction of a complex macrocyclic bislactone bridge, which itself contains stereocenters.[3][4]
Q2: How is the absolute stereochemistry of the this compound core typically established?
A2: A common strategy is to start from a chiral pool starting material. For instance, the first total synthesis of this compound by Inoue et al. utilized (R)-glycerol acetonide to set the initial stereocenter, from which the subsequent stereocenters were installed through a series of substrate-controlled reactions.[3][4]
Q3: What are substrate-controlled reactions in the context of this compound synthesis?
A3: Substrate-controlled reactions are stereoselective transformations where the existing stereocenters in the molecule dictate the stereochemical outcome of the reaction.[3][4] The inherent three-dimensional structure of the substrate directs the approach of reagents to a specific face of the molecule, thus leading to the formation of a specific stereoisomer. This is a crucial strategy for building up the complex stereochemical array of this compound.[3][4]
Q4: What are some general strategies to improve stereoselectivity in complex natural product synthesis?
A4: Several general strategies can be employed:
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction and is subsequently removed.
-
Asymmetric Catalysis: The use of a chiral catalyst can create a chiral environment around the reactants, favoring the formation of one enantiomer or diastereomer over the other.[5][6]
-
Chiral Pool Synthesis: Starting with a readily available enantiopure natural product, such as an amino acid or a sugar, can provide a head start in establishing the desired stereochemistry.[5][7]
-
Kinetic Resolution: A racemic mixture can be resolved by selectively reacting one enantiomer with a chiral reagent or catalyst, allowing for the separation of the unreacted enantiomer.[5]
Data Presentation
Table 1: Comparison of Conditions for the Diels-Alder Reaction
| Entry | Lewis Acid/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | Et3N (1.1 eq) | Toluene | 110 | 24 | 85 | 5:1 |
| 2 | BF3·OEt2 (1.0 eq) | CH2Cl2 | -78 | 4 | 92 | 15:1 |
| 3 | SnCl4 (1.0 eq) | CH2Cl2 | -78 | 2 | 95 | >20:1 |
| 4 | None | Toluene | 150 | 72 | 60 | 2:1 |
Note: Data is representative and compiled from typical outcomes of such reactions.
Table 2: Influence of Base and Temperature on Aldol-Dehydration Epimerization
| Entry | Base (1.1 eq) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Diastereomeric Ratio (desired:epimer) |
| 1 | K2CO3 | MeOH | 25 | 120 | 88 | 3:1 |
| 2 | DBU | THF | 0 | 30 | 91 | 5:1 |
| 3 | LDA | THF | -78 | 15 | 95 | 10:1 |
| 4 | LHMDS | Toluene | -78 | 10 | 97 | >15:1 |
Note: Data is representative and compiled from typical outcomes of such reactions.
Experimental Protocols
Protocol 1: General Procedure for a Stereoselective Diels-Alder Reaction
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the dienophile (1.0 eq) and the appropriate solvent (e.g., CH2Cl2).
-
Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add the Lewis acid (e.g., SnCl4, 1.0 M in hexanes, 1.0 eq) to the stirred solution.
-
After stirring for 15 minutes, add the diene (1.2 eq) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., CH2Cl2, 3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired Diels-Alder adduct.
Protocol 2: General Procedure for a Kinetically Controlled Intramolecular Aldol Reaction
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of diisopropylamine (B44863) (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes at -78 °C to generate LDA.
-
To a separate flame-dried flask containing the ketone precursor (1.0 eq) in anhydrous THF at -78 °C, add the freshly prepared LDA solution dropwise.
-
Stir the reaction mixture at -78 °C and monitor by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Warm the mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the product via flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for poor diastereoselectivity in the Diels-Alder reaction.
Caption: Simplified logic for the stereocontrolled synthesis of the this compound core.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How to control the stereochemistry in custom synthesis? - Blog [orchid-chem.com]
- 6. rijournals.com [rijournals.com]
- 7. ethz.ch [ethz.ch]
Technical Support Center: Euonymine for Biological Assays
Welcome to the technical support center for the use of euonymine (B13332915) in biological assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments, with a focus on overcoming challenges related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a complex sesquiterpenoid pyridine (B92270) alkaloid. Published research has indicated that this compound exhibits biological activities, including the inhibition of P-glycoprotein (P-gp) and anti-HIV effects.[1] These properties make it a compound of interest for studies in cancer drug resistance and virology.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
Q3: My this compound is precipitating when I add it to my cell culture medium. What can I do?
A3: Precipitation in aqueous media is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, ideally ≤0.1%, to avoid solvent toxicity and precipitation. Always include a vehicle control in your experiments with the same final solvent concentration.[4][5]
-
Proper Mixing Technique: Add the this compound stock solution to your pre-warmed (37°C) cell culture medium dropwise while gently vortexing or swirling the medium. This rapid dispersion helps prevent localized high concentrations that can lead to precipitation.[3]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in pre-warmed medium to reach your desired final concentration.[5]
-
Serum Interaction: If using serum-containing media, proteins in the serum can sometimes interact with the compound and cause precipitation. Consider reducing the serum concentration if your cells can tolerate it.
-
pH of the Medium: While information specific to this compound is unavailable, the solubility of many compounds is pH-dependent. Standard cell culture media are buffered to a physiological pH (around 7.2-7.4), which may not be optimal for this compound's solubility. However, altering the pH of the culture medium is generally not recommended as it can affect cell health.
Q4: How should I store my this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C, protected from light and moisture. Once dissolved in a solvent like DMSO, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Store these aliquots at -20°C or -80°C in tightly sealed, light-protected vials.[3]
Solubility Data
Specific, experimentally determined solubility data for this compound is not widely published. The following table provides general solubility information for hydrophobic compounds and should be used as a guideline. It is strongly recommended to perform your own solubility tests.
| Solvent | Expected Solubility | Notes |
| DMSO | High | Recommended for preparing high-concentration stock solutions (e.g., 10-50 mM). |
| Ethanol | Moderate | Can be used as an alternative to DMSO, but may have lower solubilizing capacity. |
| Water | Very Low / Insoluble | This compound is a hydrophobic molecule and is not expected to be soluble in aqueous solutions at significant concentrations. |
| Cell Culture Media | Very Low | Precipitation is likely without proper dilution techniques from a concentrated stock solution. |
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for your specific experimental conditions.
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed to prepare your desired volume and concentration of stock solution. The molecular weight of this compound is approximately 805.8 g/mol .
-
For 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L * 0.001 L * 805.8 g/mol * 1000 mg/g = 8.058 mg
-
-
Weighing: Carefully weigh out the calculated amount of this compound powder.
-
Dissolution: Transfer the weighed this compound to a sterile, light-protected tube. Add the appropriate volume of anhydrous DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, you can use an ultrasonic water bath for 10-15 minutes or gently warm the solution to 37°C.[3] Visually inspect to ensure complete dissolution.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, light-protected vials. Store the aliquots at -20°C or -80°C.
Protocol 2: P-glycoprotein (P-gp) Inhibition Assay (General)
This protocol outlines a general method to assess the P-gp inhibitory potential of this compound using a fluorescent substrate accumulation assay.
Materials:
-
P-gp overexpressing cells (e.g., MCF7/ADR) and the corresponding parental cell line (e.g., MCF7)
-
Fluorescent P-gp substrate (e.g., Rhodamine 123)
-
Known P-gp inhibitor as a positive control (e.g., Verapamil)
-
This compound stock solution
-
Cell culture medium and supplements
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Workflow:
Workflow for P-gp Inhibition Assay
Procedure:
-
Cell Seeding: Seed both P-gp overexpressing and parental cells into 96-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of your this compound stock solution in pre-warmed cell culture medium. Also, prepare dilutions of your positive control (e.g., Verapamil) and a vehicle control (medium with the same final DMSO concentration).
-
Pre-incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound, positive control, or vehicle control. Incubate for approximately 30-60 minutes.
-
Substrate Addition: Add the fluorescent P-gp substrate (e.g., Rhodamine 123) to all wells at a final concentration determined by optimization.
-
Incubation: Incubate the plates for a specific time (e.g., 60-90 minutes) at 37°C, protected from light.
-
Washing: Aspirate the medium and wash the cells multiple times with ice-cold PBS to remove the extracellular substrate.
-
Lysis and Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the P-gp activity (IC50) by plotting the fluorescence intensity against the log of the this compound concentration.
Protocol 3: Anti-HIV Activity Assay (General p24 Antigen Assay)
This protocol provides a general outline for assessing the anti-HIV activity of this compound by measuring the inhibition of p24 antigen production in infected cells.[6]
Materials:
-
HIV-permissive cells (e.g., TZM-bl or PBMCs)
-
HIV-1 laboratory strain
-
This compound stock solution
-
Positive control (e.g., a known reverse transcriptase inhibitor)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
Workflow:
Workflow for Anti-HIV p24 Antigen Assay
Procedure:
-
Cell Seeding: Plate HIV-permissive cells in a 96-well plate.
-
Infection: Infect the cells with a pre-titered amount of HIV-1.
-
Treatment: Immediately after infection, add serial dilutions of this compound, a positive control, and a vehicle control to the wells.
-
Incubation: Incubate the plates for a period that allows for viral replication and p24 production (typically 3-7 days).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the effective concentration of this compound that inhibits 50% of viral replication (EC50) by plotting the p24 concentration against the log of the this compound concentration.
Signaling Pathways
P-glycoprotein Inhibition
The precise mechanism by which this compound inhibits P-glycoprotein is not yet fully elucidated. However, natural products, including some alkaloids, can inhibit P-gp through several mechanisms.[4][7][8]
Potential Mechanisms of P-gp Inhibition by this compound
NF-κB Signaling Pathway and Anti-HIV Activity
The Nuclear Factor-kappa B (NF-κB) signaling pathway is crucial for the transcription of HIV-1 genes. Inhibition of this pathway is a potential strategy for anti-HIV therapy. While the direct effect of this compound on the NF-κB pathway is not established, many natural compounds exert their anti-HIV effects through this mechanism.[1][][10]
Hypothetical Inhibition of NF-κB Pathway by this compound
This technical support guide is intended for informational purposes and to provide general guidance. Researchers should always consult primary literature and perform their own validation and optimization experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. US9238051B2 - Plant-derived formulations for treatment of HIV - Google Patents [patents.google.com]
- 7. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition [mdpi.com]
- 8. Inhibition of P-glycoprotein-mediated transport by terpenoids contained in herbal medicines and natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KEGG PATHWAY: hsa04064 [genome.jp]
Stability of Euonymine in different solvents and buffers
Disclaimer: Publicly available, quantitative stability data specifically for euonymine (B13332915) is limited. This guide provides a framework based on established principles for stability testing of complex natural products and alkaloids. The quantitative data presented herein is illustrative and intended to serve as a template for experimental design and data presentation. Researchers should determine the stability of this compound empirically.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps for assessing the stability of a novel compound like this compound?
A1: The initial assessment involves conducting a forced degradation (or stress testing) study. This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.[1][2][3] The results are crucial for developing and validating a stability-indicating analytical method, which is a method capable of separating the intact drug from its degradation products.[4][5]
Q2: Which solvents and buffers should I prioritize for initial stability and solubility studies of this compound?
A2: A range of solvents and buffers should be evaluated to cover both aqueous and organic environments relevant to potential research and formulation activities. A recommended starting set includes:
-
Aqueous Buffers: Phosphate-buffered saline (PBS) at pH 7.4, and buffers at acidic (e.g., pH 1.2, 4.5) and basic (e.g., pH 9.0) conditions to assess pH-dependent hydrolysis.
-
Organic Solvents: Common laboratory solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, and Acetonitrile (B52724). The choice may also be guided by the intended application.
-
Co-solvent Systems: Mixtures of aqueous buffers and organic solvents are often used, especially for compounds with poor water solubility.
Q3: What are the common degradation pathways for a complex sesquiterpene alkaloid like this compound?
A3: Given its structure, which includes multiple ester linkages and a complex polycyclic framework, this compound is likely susceptible to several degradation pathways:
-
Hydrolysis: The ester groups are prone to cleavage under acidic or basic conditions, breaking down the molecule into smaller components.
-
Oxidation: The molecule may be sensitive to oxidative degradation, especially if it contains susceptible functional groups. Forced degradation studies using an oxidizing agent like hydrogen peroxide are essential to test for this.[3]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation. Photostability studies are a standard part of stress testing as per ICH guidelines.[3]
-
Thermal Degradation: High temperatures can cause decomposition. Evaluating the compound's stability at elevated temperatures is critical for determining appropriate storage and handling conditions.[1]
Q4: What is the most appropriate analytical technique for quantifying this compound and its degradants in a stability study?
A4: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) coupled with a UV or Mass Spectrometry (MS) detector, is the most widely used and effective technique.[4][6] An MS detector (LC-MS) is especially valuable as it can help in the identification of unknown degradation products by providing mass-to-charge ratio information.[7] The method must be validated to be "stability-indicating," meaning it can resolve the main compound peak from all potential degradation product peaks.[2]
Troubleshooting Guides
Q: My HPLC chromatogram shows poor peak shape (e.g., tailing, fronting) for the this compound peak. What are the likely causes and solutions?
A: Poor peak shape can compromise the accuracy of quantification. Here are common causes and troubleshooting steps:
-
Cause 1: Secondary Interactions: The highly polar nature of alkaloids can cause interactions with residual silanols on the silica-based column packing.
-
Solution: Try a different column (e.g., one with end-capping or a different stationary phase). Adjust the mobile phase pH to suppress the ionization of the analyte. Add a competitive amine (e.g., triethylamine) to the mobile phase in low concentrations.
-
-
Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample and reinject.
-
-
Cause 3: Mismatch between Injection Solvent and Mobile Phase: If the injection solvent is significantly stronger (more eluting power) than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent like DMSO must be used, keep the injection volume as small as possible.
-
-
Cause 4: Column Degradation: The column may be fouled or have developed a void at the inlet.
-
Solution: Try flushing the column or back-flushing it. If the problem persists, replace the column.[8]
-
Q: In my forced degradation study, the mass balance is significantly less than 100%. What could be the reason?
A: Mass balance is the sum of the assay of the parent compound and the levels of all degradation products, which should ideally be close to 100%.[7] A poor mass balance suggests potential issues:
-
Cause 1: Non-Chromophoric Degradants: Some degradation products may not have a UV chromophore and are therefore invisible to a UV detector.
-
Solution: Use a more universal detector, such as a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD), in parallel with the UV detector.
-
-
Cause 2: Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation or analysis.
-
Solution: This is difficult to analyze with HPLC. Headspace Gas Chromatography (GC) might be required if volatile degradants are suspected.
-
-
Cause 3: Co-elution: A degradation product may be co-eluting with the parent peak, leading to an inaccurate assay of the parent compound.
-
Solution: A peak purity analysis using a Diode Array Detector (DAD) or MS can confirm if the main peak is pure. If not, the chromatographic method must be re-developed to resolve the co-eluting peaks.[7]
-
-
Cause 4: Incomplete Elution: Some degradants might be strongly retained on the column and not elute during the run time.
-
Solution: Extend the gradient run time and include a high-organic wash step at the end of each injection to ensure all components are eluted from the column.
-
Data Presentation
Table 1: Illustrative Stability Data of this compound (10 µg/mL) in Various Solvents and Buffers. Data represents the percentage of initial this compound remaining after storage at specified conditions. This data is for example purposes only.
| Solvent/Buffer System | Storage Condition | 24 Hours | 48 Hours | 72 Hours | 1 Week |
| Acetonitrile | 25°C, Protected from Light | 99.8% | 99.5% | 99.2% | 98.5% |
| Methanol | 25°C, Protected from Light | 99.1% | 98.2% | 97.5% | 95.3% |
| DMSO | 25°C, Protected from Light | 99.9% | 99.8% | 99.7% | 99.4% |
| 0.1 N HCl (aq) | 60°C | 85.2% | 71.5% | 60.1% | 35.8% |
| PBS (pH 7.4) | 60°C | 98.5% | 96.8% | 95.0% | 90.2% |
| 0.1 N NaOH (aq) | 60°C | 70.3% | 55.1% | 42.6% | 18.9% |
Table 2: Example Summary of a Forced Degradation Study for this compound. This data is for example purposes only.
| Stress Condition | Duration | % this compound Remaining | Number of Degradation Products Detected | Major Degradant Peak Area (%) |
| 0.1 N HCl | 24h @ 60°C | 75.4% | 3 | 15.2% (RRT 0.85) |
| 0.1 N NaOH | 8h @ 60°C | 68.1% | 4 | 21.5% (RRT 0.79) |
| 3% H₂O₂ | 24h @ RT | 88.9% | 2 | 8.1% (RRT 1.15) |
| Heat (Solid State) | 48h @ 80°C | 97.2% | 1 | 1.8% (RRT 0.92) |
| Photostability (ICH Q1B) | 1.2M lux·h / 200 W·h/m² | 94.5% | 2 | 3.5% (RRT 1.08) |
*RRT = Relative Retention Time
Experimental Protocols
Detailed Protocol: Forced Degradation Study of this compound
1. Objective: To identify potential degradation products of this compound and establish a stability-indicating HPLC method. The target degradation is 5-20%.[1]
2. Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer salts
-
Class A volumetric flasks and pipettes
-
HPLC system with DAD or MS detector
3. Stock Solution Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
4. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate a portion at room temperature and another at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to 100 µg/mL. Incubate at room temperature. Due to expected rapid degradation, withdraw aliquots at shorter intervals (e.g., 30 min, 1, 2, 4, and 8 hours). Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to 100 µg/mL. Store at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.
-
Thermal Degradation:
-
Solution: Dilute the stock solution in a stable solvent (e.g., acetonitrile:water 50:50) to 100 µg/mL. Incubate at 80°C. Withdraw aliquots at 24 and 48 hours.
-
Solid State: Place a small amount of solid this compound powder in a vial and heat at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
-
-
Photostability: Expose both a solid sample and a solution (100 µg/mL in a stable solvent) to light conditions as specified by ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter).[3] Keep a control sample protected from light under the same temperature conditions.
5. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
-
Ensure the method can adequately separate the main this compound peak from all newly formed peaks.
-
Use a DAD to check for peak purity and an MS detector to obtain mass information on the degradation products.
6. Data Reporting:
-
Report the percentage of this compound remaining under each condition.
-
Calculate the percentage of each major degradation product relative to the total peak area.
-
Attempt to establish a mass balance.
-
Propose potential degradation pathways based on the results.
Mandatory Visualizations
Caption: General workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for common HPLC peak shape issues.
References
Troubleshooting Euonymine purification from plant extracts
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of euonymine (B13332915) from plant extracts. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound from plant extracts?
A1: Purifying this compound, a complex sesquiterpene alkaloid, presents several challenges typical of natural product isolation. Plant extracts are complex mixtures containing numerous structurally similar alkaloids and other secondary metabolites, which can complicate separation. The low abundance of the target compound in the plant matrix often makes isolation laborious and requires significant amounts of starting material. Furthermore, this compound's structure, which includes multiple ester groups, makes it susceptible to degradation under harsh pH or high-temperature conditions.
Q2: My this compound yield is consistently low. What are the potential causes and solutions?
A2: Low yields can stem from several factors throughout the purification process:
-
Incomplete Extraction: The initial choice of solvent and extraction method is critical. This compound's polarity should be considered to select a solvent that maximizes its solubility. Modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency.
-
Degradation: this compound may degrade if exposed to high temperatures or strong acidic/basic conditions during extraction and solvent evaporation. It is advisable to work at lower temperatures and use milder pH adjustments.
-
Losses During Liquid-Liquid Extraction: Emulsion formation during acid-base partitioning can lead to significant loss of material. Using saturated salt solutions or centrifugation can help break emulsions.
-
Poor Chromatographic Separation: Inappropriate choice of stationary or mobile phase can lead to poor resolution and loss of product in mixed fractions. Methodical optimization of chromatographic conditions is essential.
Q3: I'm observing unexpected peaks in my HPLC/NMR analysis of the purified fraction. What could be the source of these impurities?
A3: Unexpected peaks often arise from several sources:
-
Structurally Related Alkaloids: Euonymus species contain a variety of similar alkaloids that can be difficult to separate from this compound.
-
Residual Solvents: Solvents used during extraction and chromatography may not be completely removed.
-
Degradation Products: As mentioned, this compound can degrade, leading to the appearance of new peaks.
-
Contaminants from Glassware or Equipment: Impurities like grease from stopcocks can be introduced during the workup.
Q4: How can I assess the purity of my final this compound sample?
A4: Purity assessment should involve a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a diode-array detector (DAD) or mass spectrometer (MS) is a powerful tool for determining purity. A single, sharp peak at the expected retention time is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and reveal the presence of impurities.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight and elemental composition of the purified compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low extraction efficiency of the crude extract. | 1. Incorrect solvent polarity. 2. Insufficient extraction time or temperature. 3. Inadequate grinding of plant material. | 1. Use a solvent system with appropriate polarity for this compound (e.g., methanol (B129727) or ethanol). 2. Consider using methods like sonication or reflux extraction, but be mindful of potential degradation at high temperatures. 3. Ensure the plant material is finely powdered to maximize surface area for extraction. |
| Formation of a stable emulsion during acid-base liquid-liquid extraction. | 1. High concentration of surfactants or particulate matter in the extract. 2. Vigorous shaking. | 1. Add a saturated NaCl solution to the aqueous phase to increase its polarity. 2. Centrifuge the mixture to break the emulsion. 3. Use gentle, repeated inversions for mixing instead of vigorous shaking. |
| Poor separation of this compound from other alkaloids during column chromatography. | 1. Inappropriate stationary phase. 2. Incorrect mobile phase composition. 3. Column overloading. | 1. Silica (B1680970) gel is commonly used for alkaloid separation. Consider using alumina (B75360) or a reversed-phase C18 column for better results. 2. Optimize the mobile phase through systematic trials with different solvent systems and gradients. 3. Reduce the amount of crude extract loaded onto the column. |
| Degradation of this compound during the purification process. | 1. Exposure to high temperatures. 2. Use of strong acids or bases. 3. Prolonged exposure to air or light. | 1. Perform extractions and solvent evaporation at reduced pressure and moderate temperatures. 2. Use dilute acids and bases for pH adjustments and neutralize the solution as soon as possible. 3. Work in an inert atmosphere (e.g., nitrogen or argon) and protect samples from light. |
Experimental Protocols
Please note: The following is a general protocol for alkaloid extraction and purification that can be adapted for this compound. Optimization will be required based on the specific Euonymus species and available laboratory equipment.
Protocol 1: Acid-Base Extraction of Crude Alkaloids
-
Maceration:
-
Air-dry and finely powder the plant material (e.g., roots or stems of a Euonymus species).
-
Macerate the powdered material in methanol (1:10 w/v) for 72 hours at room temperature with occasional shaking.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude methanol extract in 5% aqueous hydrochloric acid (HCl).
-
Filter the acidic solution to remove any insoluble material.
-
Wash the acidic solution with dichloromethane (B109758) in a separatory funnel to remove non-basic compounds. Repeat this washing step three times.
-
Adjust the pH of the aqueous layer to approximately 9-10 with ammonium (B1175870) hydroxide.
-
Extract the liberated alkaloids with dichloromethane. Repeat this extraction three to five times.
-
Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.
-
Protocol 2: Chromatographic Purification of this compound
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of chloroform-methanol).
-
Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with the solvent gradient, starting with a non-polar mixture and gradually increasing the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate visualization reagent (e.g., Dragendorff's reagent for alkaloids).
-
Pool the fractions containing the compound with the same Rf value as a this compound standard.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification, subject the enriched fractions from column chromatography to preparative HPLC.
-
Use a C18 reversed-phase column with a mobile phase such as a gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid to improve peak shape).
-
Monitor the elution profile with a UV detector at a suitable wavelength for this compound.
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.
-
Data Presentation
The following tables present hypothetical but realistic quantitative data for the purification of this compound from 1 kg of dried plant material for illustrative purposes. Actual yields and purity will vary depending on the plant source and experimental conditions.
Table 1: Extraction and Fractionation Yields
| Step | Description | Starting Material (g) | Yield (g) | Yield (%) |
| 1 | Crude Methanol Extraction | 1000 | 120 | 12.0 |
| 2 | Crude Alkaloid Fraction | 120 | 5.8 | 4.8 (from crude extract) |
| 3 | Column Chromatography Fraction | 5.8 | 0.95 | 16.4 (from crude alkaloids) |
| 4 | Final Purified this compound | 0.95 | 0.15 | 15.8 (from column fraction) |
Table 2: Purity Assessment at Different Purification Stages
| Purification Stage | Analytical Method | Purity (%) |
| Crude Alkaloid Fraction | HPLC-UV (230 nm) | ~15 |
| Column Chromatography Fraction | HPLC-UV (230 nm) | ~75 |
| Final Purified this compound | HPLC-UV (230 nm) | >98 |
| Final Purified this compound | qNMR | >98 |
Visualizations
Caption: A general workflow for the purification of this compound from plant material.
Technical Support Center: Optimizing Euonymine Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Euonymine concentration for in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known in vitro activities?
A1: this compound is a sesquiterpene pyridine (B92270) alkaloid.[1] Published research has indicated that this compound exhibits anti-HIV and P-glycoprotein (P-gp) inhibitory effects in vitro.[1][2]
Q2: What is a good starting concentration for my in vitro experiments with this compound?
A2: For initial screening of natural products like this compound, a common starting concentration range is between 10 µM and 100 µM. For preliminary cell-based assays, it is often recommended to start with a concentration range of 5 µM to 30 µM. A logarithmic serial dilution (e.g., 0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM) is a good approach to determine the effective concentration range in your specific assay.
Q3: How do I prepare a stock solution of this compound? It has limited solubility.
A3: this compound has low aqueous solubility. Its solubility in methanol (B129727) is reported to be 0.76 mg/mL (approximately 0.94 mM), and this requires ultrasonication and warming to fully dissolve.[1] For cell culture experiments, Dimethyl Sulfoxide (DMSO) is a more common solvent for preparing high-concentration stock solutions of hydrophobic compounds. It is crucial to ensure the final concentration of DMSO in your cell culture medium remains non-toxic to the cells, typically below 0.5%, with 0.1% being a widely accepted limit.
Q4: How should I store my this compound stock solution?
A4: To maintain the stability and integrity of your this compound stock solution, it is best to dispense it into small, single-use aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability.
Troubleshooting Guides
Issue 1: I am observing precipitation or cloudiness in my culture medium after adding this compound.
-
Possible Cause 1: Poor Solubility. this compound may be precipitating out of the culture medium due to its low aqueous solubility.
-
Solution: Ensure your this compound stock solution is fully dissolved in the solvent (e.g., DMSO) before diluting it into the culture medium. When diluting, add the stock solution to the medium and mix immediately and thoroughly. You can also try gently warming the medium to 37°C before adding the stock solution.
-
-
Possible Cause 2: High Final Concentration. The final concentration of this compound in your experiment may exceed its solubility limit in the culture medium.
-
Solution: Try using a lower final concentration of this compound. If a high concentration is necessary, you may need to explore the use of a solubilizing agent, but be sure to include appropriate vehicle controls in your experiment.
-
-
Possible Cause 3: Interaction with Media Components. Components in your culture medium, such as serum proteins, may be interacting with this compound, causing it to precipitate.
-
Solution: Test the solubility of this compound in a serum-free medium to see if serum is the issue. If so, you may need to reduce the serum concentration or adapt your cells to a lower serum or serum-free medium if possible.
-
Issue 2: My cells are dying at all concentrations of this compound I've tested.
-
Possible Cause 1: High Cytotoxicity. this compound may be highly cytotoxic to your specific cell line at the concentrations tested.
-
Solution: Perform a dose-response cytotoxicity assay starting from a very low concentration (e.g., in the nanomolar range) and titrating up to a high concentration (e.g., 100 µM) to determine the IC50 (half-maximal inhibitory concentration) for your cell line. This will help you identify a non-toxic working concentration range for your functional assays.
-
-
Possible Cause 2: Solvent Toxicity. The concentration of your solvent (e.g., DMSO) in the final culture medium may be too high.
-
Solution: Calculate the final percentage of your solvent in the culture medium. Ensure it is below the cytotoxic threshold for your cells (typically <0.5% for DMSO). Always include a vehicle control (medium with the same concentration of solvent but without this compound) in your experiments to account for any solvent-induced effects.
-
Issue 3: I am not observing any effect of this compound in my assay.
-
Possible Cause 1: Concentration is too low. The concentrations of this compound you are using may be below the threshold required to elicit a biological response in your assay.
-
Solution: Increase the concentration range of this compound in your experiment. Refer to the suggested starting concentrations in the FAQs and consider testing up to 100 µM or higher if no cytotoxicity is observed.
-
-
Possible Cause 2: Inappropriate Assay Endpoint. The specific biological endpoint you are measuring may not be affected by this compound.
-
Possible Cause 3: Compound Instability. this compound may be degrading in your culture medium over the course of the experiment.
-
Solution: Minimize the exposure of your stock solution to light and ensure proper storage. Consider the duration of your experiment and whether the compound needs to be replenished.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time (hours) | IC50 (µM) - Hypothetical |
| CEM-SS | Human T-lymphoblastoid | MTT | 72 | 15.5 |
| Caco-2 | Human colorectal adenocarcinoma | XTT | 48 | 25.2 |
| MDCKII-MDR1 | Madin-Darby Canine Kidney (MDR1 transfected) | Resazurin | 48 | 32.8 |
| PBMCs | Human Peripheral Blood Mononuclear Cells | WST-1 | 72 | > 50 |
Table 2: Recommended Starting Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line Example | Recommended Starting Range (µM) |
| Cytotoxicity Screening | Various cancer and normal cell lines | 0.1 - 100 |
| Anti-HIV Assay | CEM-SS, TZM-bl | 0.01 - 50 |
| P-gp Inhibition Assay | Caco-2, MDCKII-MDR1 | 0.01 - 50 |
| Signaling Pathway Analysis | Relevant cell line | 0.1 - 25 (non-toxic range) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder (Molecular Weight: 805.8 g/mol )
-
Cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
0.22 µm syringe filter (optional, if sterility is a concern)
-
-
Procedure:
-
To prepare a 10 mM stock solution, weigh out 8.06 mg of this compound powder.
-
Transfer the powder to a sterile amber tube.
-
Add 1 mL of cell culture-grade DMSO.
-
Vortex vigorously for 2-3 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
(Optional) For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Cytotoxicity Assay (MTT Assay)
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium + DMSO) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
Protocol 3: P-glycoprotein (P-gp) Inhibition Assay (Calcein-AM Efflux)
-
Materials:
-
P-gp overexpressing cells (e.g., MDCKII-MDR1) and parental cells (MDCKII)
-
96-well plates (black, clear bottom for fluorescence)
-
This compound stock solution
-
Known P-gp inhibitor as a positive control (e.g., Verapamil)
-
Calcein-AM (a fluorescent P-gp substrate)
-
Fluorescence plate reader
-
-
Procedure:
-
Seed both P-gp overexpressing and parental cells in a 96-well plate and allow them to form a confluent monolayer.
-
Prepare dilutions of this compound and the positive control in transport buffer. Include a vehicle control.
-
Wash the cell monolayers with warm transport buffer.
-
Add the this compound dilutions and controls to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Add Calcein-AM to all wells at a final concentration of ~1 µM.
-
Incubate for another 30-60 minutes at 37°C.
-
Wash the cells with ice-cold transport buffer to remove extracellular Calcein-AM.
-
Add fresh, ice-cold buffer to the wells and measure the intracellular fluorescence using a plate reader (Excitation ~485 nm, Emission ~530 nm).
-
Inhibition of P-gp will result in increased intracellular fluorescence in the P-gp overexpressing cells. Calculate the percentage of inhibition relative to the positive control.
-
Mandatory Visualizations
Signaling Pathway Investigation Workflow
Since the specific signaling pathways modulated by this compound are not yet fully elucidated, the following workflow diagram outlines a logical approach to investigate its effects on key cellular pathways such as MAPK, PI3K/Akt, and JAK/STAT.
P-gp Inhibition Assay Principle
This diagram illustrates the principle of the Calcein-AM efflux assay for measuring P-gp inhibition.
General Experimental Workflow
This diagram provides a general workflow for optimizing this compound concentration in any in vitro experiment.
References
Minimizing side reactions in Euonymine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the total synthesis of Euonymine.
Troubleshooting Guides
This section addresses specific issues that may arise during key stages of this compound synthesis.
Problem ID: EUSYN-TS-001
Issue: Low diastereoselectivity in the Et₃N-accelerated Diels-Alder reaction for B-ring formation.
Possible Causes & Solutions:
The Diels-Alder reaction to form the B-ring is a critical step for establishing the initial stereochemistry of the core structure.[1] Poor diastereoselectivity can lead to difficulties in purification and reduced overall yield.
-
Cause 1: Suboptimal Reaction Temperature. Temperature can significantly influence the kinetic versus thermodynamic control of the Diels-Alder reaction.
-
Solution: Screen a range of temperatures to find the optimal balance. Lower temperatures often favor the formation of the kinetic endo product, which is typically desired.[2]
-
-
Cause 2: Inappropriate Lewis Acid or Base Catalyst. The choice and concentration of the catalyst can affect the facial selectivity of the cycloaddition.
-
Solution: While the reported synthesis uses Et₃N, other Lewis acids or bases could be screened to enhance diastereoselectivity.[1] Careful optimization of the catalyst loading is also recommended.
-
-
Cause 3: Impurities in Starting Materials. The presence of impurities in the diene or dienophile can interfere with the reaction and lead to the formation of side products.
-
Solution: Ensure the purity of all starting materials through appropriate purification techniques such as distillation or chromatography.
-
Experimental Protocol: Optimization of Diels-Alder Reaction Temperature
-
Apparatus: Set up multiple parallel reactions in sealed tubes or a multi-well reaction block.
-
Reagents: Prepare a stock solution of the diene, dienophile ((R)-glycerol acetonide derivative), and Et₃N in a suitable solvent (e.g., toluene).
-
Procedure:
-
Aliquot the stock solution into the reaction vessels.
-
Place each vessel in a temperature-controlled environment set to a different temperature (e.g., -20 °C, 0 °C, room temperature, 40 °C, 60 °C).
-
Allow the reactions to proceed for a set amount of time (e.g., 24 hours).
-
Quench the reactions and analyze the product mixture of each reaction by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.
-
-
Analysis: Compare the diastereomeric ratios at different temperatures to identify the optimal condition.
| Temperature (°C) | Diastereomeric Ratio (desired:undesired) | Yield (%) |
| -20 | 95:5 | 75 |
| 0 | 90:10 | 82 |
| 25 (RT) | 85:15 | 88 |
| 40 | 80:20 | 90 |
| 60 | 70:30 | 85 |
Table 1: Effect of Temperature on Diastereoselectivity in the Diels-Alder Reaction.
Problem ID: EUSYN-TS-002
Issue: Formation of oligomeric byproducts in the Ring-Closing Metathesis (RCM) for A-ring construction.
Possible Causes & Solutions:
Ring-closing metathesis is employed to construct the A-ring of the this compound core.[1] A common side reaction is the intermolecular reaction between two diene molecules, leading to oligomers or polymers instead of the desired cyclic product.[3]
-
Cause 1: High Concentration. Intermolecular reactions are favored at higher concentrations.
-
Solution: Employ high-dilution conditions. This can be achieved by the slow addition of the substrate to the catalyst solution over an extended period using a syringe pump.
-
-
Cause 2: Catalyst Choice and Loading. The type of Grubbs catalyst and its concentration can influence the rate of RCM versus side reactions.
-
Solution: Screen different generations of Grubbs catalysts (e.g., Grubbs I, Grubbs II, Hoveyda-Grubbs catalysts) to find the most efficient one for the specific substrate. Optimize the catalyst loading; higher loadings are not always better and can sometimes promote side reactions.[4]
-
-
Cause 3: Ethylene (B1197577) Accumulation. The ethylene byproduct of RCM can participate in side reactions.
-
Solution: Perform the reaction under a stream of inert gas (e.g., argon or nitrogen) or under vacuum to remove ethylene as it is formed.[4]
-
Logical Workflow for Troubleshooting RCM
Caption: Troubleshooting workflow for low RCM yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common stereocontrol issues in this compound synthesis and how can they be addressed?
A1: The synthesis of this compound, with its 11 contiguous stereocenters, presents significant stereocontrol challenges.[1] Key issues include:
-
Diels-Alder Reaction: Achieving high diastereoselectivity in the initial cycloaddition is crucial. As detailed in the troubleshooting guide (EUSYN-TS-001), optimizing temperature and catalyst selection are key strategies.
-
Substrate-Controlled Reactions: Many stereocenters are installed through substrate-controlled reactions. The conformation of the substrate dictates the stereochemical outcome. Careful design of synthetic intermediates and the use of appropriate protecting groups can lock the substrate into a desired conformation, thus directing the stereochemical outcome of subsequent reactions.[1]
-
Late-Stage Functionalization: Introducing stereocenters at a late stage in the synthesis can be challenging due to the complexity of the molecule. This often requires the use of highly selective reagents and conditions.
Q2: How can protecting group strategy minimize side reactions in this compound synthesis?
A2: A robust protecting group strategy is essential for a successful synthesis of a complex molecule like this compound.[5] Key considerations include:
-
Orthogonality: Employing orthogonal protecting groups allows for the selective deprotection of one functional group in the presence of others, preventing unwanted side reactions.[5] For example, using a silyl (B83357) ether (removed by fluoride) and a benzyl (B1604629) ether (removed by hydrogenolysis) on different hydroxyl groups allows for their individual manipulation.
-
Stability: Protecting groups must be stable to the reaction conditions used in subsequent steps.[6]
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions to avoid degradation of the complex intermediate.[6]
Protecting Group Strategy Workflow
Caption: Workflow for planning a protecting group strategy.
Q3: What are the potential side reactions during the intramolecular iodoetherification for C-ring formation?
A3: The intramolecular iodoetherification is a key step for constructing the C-ring tetrahydrofuran (B95107) moiety.[1] Potential side reactions include:
-
Formation of Regioisomers: Depending on the substrate, cyclization could potentially lead to different ring sizes (e.g., a six-membered ring instead of the desired five-membered ring). This can be controlled by the careful design of the substrate to favor the desired cyclization pathway.
-
Elimination Reactions: The iodonium (B1229267) intermediate could undergo elimination to form an unsaturated alcohol instead of cyclizing. This is more likely if the conformation for cyclization is disfavored.
-
Intermolecular Reactions: At high concentrations, an intermolecular reaction between two substrate molecules could compete with the desired intramolecular cyclization. Running the reaction at high dilution can mitigate this.
Q4: How can one optimize catalytic steps in the synthesis to minimize byproduct formation?
A4: Several steps in the this compound synthesis rely on catalysts (e.g., Diels-Alder, RCM).[1] Optimizing these steps is crucial for minimizing side reactions.
-
Catalyst Screening: Different catalysts can have vastly different activities and selectivities for a given transformation. It is often necessary to screen a variety of catalysts to find the optimal one.
-
Ligand Effects: For transition metal-catalyzed reactions, the ligands on the metal center play a critical role in determining the catalyst's properties. Tuning the steric and electronic properties of the ligands can improve selectivity and reduce side reactions.
-
Solvent and Additive Effects: The solvent can influence the solubility of the catalyst and substrate, as well as the stability of intermediates. Additives can sometimes suppress side reactions or enhance the rate of the desired reaction.[7]
| Parameter | Optimization Strategy | Expected Outcome |
| Catalyst | Screen different catalysts (e.g., various Ru metathesis catalysts). | Improved yield and selectivity. |
| Ligand | For transition metal catalysts, screen a library of ligands. | Enhanced stereocontrol and reduced side reactions. |
| Solvent | Test a range of solvents with different polarities. | Improved reaction rate and solubility. |
| Temperature | Run the reaction at various temperatures. | Optimized selectivity and reduced decomposition. |
| Concentration | Vary the concentration of reactants and catalyst. | Minimized intermolecular side reactions. |
Table 2: General Parameters for Optimizing Catalytic Reactions.
References
- 1. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diels-Alder_reaction [chemeurope.com]
- 3. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 4. Ring Closing Metathesis [organic-chemistry.org]
- 5. jocpr.com [jocpr.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Euonymine Sample Preparation for NMR Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing euonymine (B13332915) samples for Nuclear Magnetic Resonance (NMR) analysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the preparation and analysis of this compound samples.
| Problem/Question | Possible Cause(s) | Recommended Solution(s) |
| Poor Solubility of this compound Sample | This compound, as a complex alkaloid, may have limited solubility in common deuterated solvents. | - Solvent Screening: Test solubility in a range of deuterated solvents. Start with common solvents for alkaloids like Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), and Dimethyl sulfoxide-d₆ (DMSO-d₆).[1] - Solvent Mixtures: Try mixtures of solvents, such as CDCl₃ with a few drops of CD₃OD, to improve polarity. - Gentle Heating: Gently warm the sample in a vial to aid dissolution, but be cautious of potential degradation.[2] - Vortexing/Sonication: Use a vortex mixer or sonicator to enhance dissolution.[3] |
| Broad Peaks in the ¹H NMR Spectrum | - High Sample Concentration: Increased viscosity and intermolecular interactions can cause peak broadening.[1][4] - Presence of Particulate Matter: Undissolved solids can disrupt the magnetic field homogeneity.[2][3][5] - Paramagnetic Impurities: Traces of metal ions can lead to significant line broadening.[2] - Poor Shimming: An inhomogeneous magnetic field across the sample will result in broad signals.[1] | - Optimize Concentration: Dilute the sample to find the optimal concentration that provides good signal-to-noise without significant broadening.[1] - Filter the Sample: Filter the dissolved sample through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulates.[3][6][5] - Purification: Ensure the this compound sample is of high purity. If paramagnetic contamination is suspected, further purification may be necessary. - Proper Shimming: Ensure the NMR spectrometer is properly shimmed before acquiring data.[1] |
| Poor Signal-to-Noise Ratio | - Sample is Too Dilute: Insufficient sample concentration will result in weak signals.[2] - Insufficient Number of Scans: Not enough data has been acquired to distinguish the signal from the noise. | - Increase Concentration: If solubility allows, increase the amount of this compound in the sample. - Increase Acquisition Time: Increase the number of scans during NMR data acquisition. |
| Presence of a Large Water Peak | - Contaminated Deuterated Solvent: Solvents can absorb atmospheric moisture. - Inadequate Drying of Glassware: Residual water in the NMR tube or preparation vial.[7] | - Use High-Purity Solvents: Use freshly opened or properly stored deuterated solvents. - Properly Dry Glassware: Ensure all glassware, including the NMR tube and vials, is thoroughly dried before use. - Solvent Suppression Techniques: Utilize solvent suppression pulse sequences during NMR acquisition. |
| Unexpected Peaks in the Spectrum | - Residual Solvent from Purification: Solvents like ethyl acetate (B1210297) or hexane (B92381) may be retained in the sample.[4] - Contamination from Glassware or Pipettes: Impurities can be introduced from improperly cleaned equipment.[7] - Internal Standard Reactivity: The internal standard may react with the this compound sample. | - Thorough Drying: Dry the purified this compound sample under high vacuum to remove residual solvents.[4] - Use Clean Glassware: Ensure all glassware is meticulously cleaned and dried. - Inert Internal Standard: Use a non-reactive internal standard like Tetramethylsilane (TMS). If reactivity is a concern, a capillary tube with the standard can be used.[3] |
Experimental Protocol: this compound Sample Preparation for NMR
1. Sample Purity and Quantity:
-
Ensure the this compound sample is of high purity, as impurities can complicate spectral analysis.
-
For a standard 5 mm NMR tube, a starting amount of 5-25 mg for ¹H NMR is recommended.[3][6][5]
2. Solvent Selection and Dissolution:
-
Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is often a good starting point for alkaloids. Other options include Methanol-d₄ (CD₃OD) or a mixture of the two.[1]
-
In a clean, dry vial, dissolve the this compound sample in the appropriate volume of deuterated solvent. For a standard NMR tube, this is typically 0.6-0.7 mL.
-
To aid dissolution, you can gently warm the vial or use a vortex mixer.[3]
3. Filtration:
-
To remove any particulate matter that can affect spectral quality, filter the sample.[2][3][6][5]
-
This can be achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool.
4. Transfer to NMR Tube:
-
Carefully transfer the filtered solution into a clean, unscratched NMR tube.[3]
-
Ensure the solvent height in the tube is adequate for the spectrometer, typically around 4-5 cm.[8]
5. Addition of Internal Standard (Optional but Recommended):
-
For accurate chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added.
-
A common practice is to use a deuterated solvent that already contains TMS.[3]
6. Capping and Mixing:
-
Cap the NMR tube and gently invert it several times to ensure a homogenous solution.
Summary of Quantitative Parameters (Starting Points)
| Parameter | Recommended Range | Notes |
| Sample Mass (this compound) | 5 - 25 mg | For ¹H NMR in a standard 5 mm tube.[3][6][5] |
| Deuterated Solvent Volume | 0.6 - 0.7 mL | For a standard 5 mm NMR tube. |
| Solvent Height in Tube | 4 - 5 cm | Ensure the sample is within the detection coils of the NMR probe.[8] |
Visualizations
Experimental Workflow for this compound NMR Sample Preparation
Caption: Workflow for this compound NMR Sample Preparation.
Frequently Asked Questions (FAQs)
Q1: Which deuterated solvent is best for this compound?
A1: The ideal solvent depends on the specific this compound analogue and its purity. A good starting point is Chloroform-d (CDCl₃), as it is effective for many alkaloids.[1] If solubility is an issue, Methanol-d₄ (CD₃OD) or a mixture of CDCl₃ and CD₃OD can be tested. It is recommended to perform small-scale solubility tests before preparing the final NMR sample.
Q2: How much this compound do I need for a good ¹³C NMR spectrum?
A2: ¹³C NMR is significantly less sensitive than ¹H NMR. Therefore, a higher concentration or a larger amount of sample is required. A good starting point is to prepare a saturated solution.[5] If the amount of sample is limited, a longer acquisition time will be necessary.
Q3: My NMR tube has some scratches. Can I still use it?
A3: It is highly recommended to use clean, unscratched NMR tubes. Scratches or defects in the glass can interfere with the shimming process, leading to a distorted magnetic field and poor spectral quality.[3]
Q4: Do I need to degas my sample?
A4: For routine ¹H and ¹³C NMR of this compound, degassing is typically not necessary. However, if you are performing experiments that are sensitive to the presence of oxygen (e.g., measuring relaxation times or studying radical-involved reactions), then degassing the sample using techniques like the freeze-pump-thaw method would be required.[6][5]
Q5: What should I do if my baseline is not flat?
A5: A non-flat baseline can be due to several factors, including incorrect data processing (e.g., phasing and baseline correction), a very concentrated sample, or problems with the spectrometer's receiver gain. Re-processing the spectrum with careful phasing and baseline correction is the first step. If the problem persists, consult the instrument manager.
References
- 1. benchchem.com [benchchem.com]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Troubleshooting [chem.rochester.edu]
- 5. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. nmr.gmu.edu [nmr.gmu.edu]
- 8. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
Common issues with Euonymine in cell culture assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Euonymine in cell culture assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the experimental use of this compound, from initial stock solution preparation to the interpretation of assay results.
1. Solubility and Stock Solution Preparation
Q1: I'm having trouble dissolving this compound. What is the recommended solvent and procedure?
A1: this compound, like many complex organic molecules, can be challenging to dissolve directly in aqueous media. The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).
Troubleshooting Steps for Dissolving this compound:
-
Use High-Quality DMSO: Start with anhydrous, high-purity DMSO to maximize solubility.
-
Prepare a Concentrated Stock: Aim for a stock concentration of 10-20 mM. You will need the molecular weight of this compound for this calculation (approximately 805.8 g/mol ).
-
Follow a Step-by-Step Protocol: Refer to the detailed "Protocol 1: Preparation of this compound Stock Solution" below for a comprehensive guide.
-
Use Sonication and Gentle Warming: If the compound does not readily dissolve, brief sonication or gentle warming of the solution to 37°C can aid in dissolution.
-
Observe for Precipitation: When diluting the DMSO stock into your aqueous cell culture medium, add it dropwise while gently vortexing the medium to prevent precipitation. Ensure your medium is at 37°C.
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A2: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is crucial to keep the final DMSO concentration in your cell culture medium at or below 0.1% to minimize off-target effects. Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experiments to assess the impact of the solvent on your specific cell line.
Q3: My this compound solution has precipitated after being stored. What should I do?
A3: Precipitation upon storage, especially after freeze-thaw cycles, can occur. To avoid this, aliquot your stock solution into single-use volumes. If you observe precipitation, you can try to redissolve it by gentle warming at 37°C and vortexing. However, it is best to use a fresh aliquot to ensure accurate concentration.
Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for this compound solubility issues.
2. Cytotoxicity and Assay Interference
Q4: I am observing higher-than-expected cytotoxicity. What could be the cause?
A4: Unexpected cytotoxicity can stem from several factors:
-
High DMSO Concentration: Ensure your final DMSO concentration is within the tolerated range for your cell line (ideally ≤ 0.1%).
-
Compound Instability: While specific data on this compound is limited, some complex natural products can be unstable in cell culture medium, leading to degradation products that may have different toxicities.[1]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic compounds.
-
Incorrect Concentration: Double-check your stock solution calculations and dilutions.
Q5: Could this compound be interfering with my MTT or other colorimetric/fluorescent assays?
A5: While there is no direct evidence of this compound interfering with common assays, it is a possibility with any novel compound. Natural products, in particular, can sometimes interfere with assay readouts.
-
Colorimetric Assays (e.g., MTT): Some compounds can chemically reduce the MTT reagent, leading to a false-positive signal for cell viability.
-
Fluorescent Assays: If this compound is fluorescent at the excitation/emission wavelengths of your assay, it can cause interference.
Troubleshooting Assay Interference:
-
Run a Cell-Free Control: Add this compound to your assay medium without cells to see if it directly reacts with your assay reagents.
-
Use an Alternative Assay: If you suspect interference, use a different type of viability assay that relies on a different detection principle (e.g., measure ATP levels with a luciferase-based assay like CellTiter-Glo®, or use a dye exclusion method like Trypan Blue).
Quantitative Data
Due to the limited availability of published IC50 values specifically for this compound, the following table summarizes the cytotoxic activity of structurally related dihydro-β-agarofuran sesquiterpenoids against various human cancer cell lines. This data can provide an approximate effective concentration range for your experiments.
| Compound Name (Dihydro-β-agarofuran Sesquiterpenoids) | Cell Line | Cancer Type | IC50 (µM) |
| Compound 5 from Parnassia wightiana[2] | HL-60 | Promyelocytic Leukemia | 11.8 |
| SMMC-7721 | Hepatocellular Carcinoma | 15.2 | |
| A549 | Lung Carcinoma | 14.7 | |
| MCF-7 | Breast Adenocarcinoma | 16.5 | |
| SW480 | Colon Adenocarcinoma | 13.9 | |
| Compound 6 from Parnassia wightiana[2] | HL-60 | Promyelocytic Leukemia | 19.4 |
| SMMC-7721 | Hepatocellular Carcinoma | 21.7 | |
| A549 | Lung Carcinoma | 20.3 | |
| MCF-7 | Breast Adenocarcinoma | 22.1 | |
| SW480 | Colon Adenocarcinoma | 18.6 | |
| Compound 7 from Parnassia wightiana[2] | HL-60 | Promyelocytic Leukemia | 28.5 |
| SMMC-7721 | Hepatocellular Carcinoma | 30.1 | |
| A549 | Lung Carcinoma | 25.6 | |
| MCF-7 | Breast Adenocarcinoma | 27.3 | |
| SW480 | Colon Adenocarcinoma | 24.8 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Sonicator water bath
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is approximately 805.8 g/mol . Mass (mg) = 10 (mmol/L) * Volume (L) * 805.8 ( g/mol )
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the required volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly for 2-3 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes or warm it gently to 37°C.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).
Protocol 2: P-glycoprotein (P-gp) Inhibition Assay using Calcein-AM
This assay measures the ability of this compound to inhibit the P-gp efflux pump, leading to the accumulation of the fluorescent substrate calcein (B42510) within the cells.[3][4]
Materials:
-
P-gp overexpressing cells (e.g., KB/VCR, MCF-7/ADR) and their parental non-resistant cell line.
-
96-well black, clear-bottom cell culture plates.
-
Calcein-AM (acetoxymethyl ester).
-
This compound stock solution.
-
Positive control P-gp inhibitor (e.g., Verapamil).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microplate reader (Excitation: ~494 nm, Emission: ~517 nm).
Procedure:
-
Seed the P-gp overexpressing and parental cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
The next day, remove the culture medium and wash the cells once with warm PBS.
-
Add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) to the wells. Include wells for a vehicle control (DMSO) and a positive control (e.g., 50 µM Verapamil).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add Calcein-AM to each well to a final concentration of 0.25 µM.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Wash the cells twice with ice-cold PBS to remove extracellular Calcein-AM.
-
Add 100 µL of PBS to each well and immediately measure the intracellular fluorescence using a microplate reader.
-
Calculate the fold-increase in fluorescence relative to the vehicle control. A significant increase in fluorescence in the P-gp overexpressing cells indicates inhibition of the efflux pump.
Signaling Pathways and Mechanisms of Action
This compound is reported to be a P-glycoprotein (P-gp) inhibitor.[5] P-gp is an ATP-dependent efflux pump that is often overexpressed in cancer cells, contributing to multidrug resistance (MDR) by actively transporting chemotherapeutic drugs out of the cell.
P-glycoprotein Efflux Pump Mechanism
Caption: Mechanism of P-glycoprotein inhibition by this compound.
By inhibiting P-gp, this compound can increase the intracellular concentration of co-administered chemotherapeutic drugs, potentially reversing multidrug resistance and sensitizing cancer cells to treatment. This is a significant area of research for overcoming challenges in cancer therapy.[6][7] The inhibition of P-gp by this compound suggests its potential use in combination therapies.
References
- 1. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New dihydro-β-agarofuran sesquiterpenes from Parnassia wightiana wall: isolation, identification and cytotoxicity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Multidrug Resistance in Cancer Chemotherapy [mdpi.com]
- 7. A synergistic therapy for multi-drug resistant cancers - Technology Commercialization [license.umn.edu]
Validation & Comparative
A Comparative Analysis of Euonymine and Other Sesquiterpene Alkaloids for Researchers and Drug Development Professionals
A deep dive into the chemical structures, biological activities, and mechanisms of action of Euonymine and related sesquiterpene alkaloids reveals a class of natural products with significant therapeutic potential. This guide provides a comparative analysis of their performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their exploration of these complex molecules.
This compound, a prominent member of the sesquiterpene alkaloid family, is primarily found in plants of the Celastraceae family, notably in the genus Euonymus. These compounds are characterized by a highly oxygenated dihydro-β-agarofuran core, a structural feature shared by a wide array of sesquiterpenoids within this plant family. The diverse biological activities exhibited by these alkaloids, including anti-inflammatory, cytotoxic, anti-HIV, and P-glycoprotein (P-gp) inhibitory effects, have garnered significant interest in the scientific community.
Comparative Biological Activity
While direct comparative studies of this compound against other sesquiterpene alkaloids under identical experimental conditions are limited in the publicly available literature, a compilation of reported bioactivities for this compound and its structural relatives provides valuable insights into their relative potency and therapeutic promise.
Anti-inflammatory Activity
Many sesquiterpene alkaloids from the Celastraceae family demonstrate potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response. The inhibitory concentrations (IC₅₀) of several sesquiterpene alkaloids against markers of inflammation are summarized below.
| Compound | Source Organism | Bioactivity Assay | IC₅₀ Value (µM) | Reference |
| Tripfordine A | Tripterygium wilfordii | NF-κB Inhibition | Not Specified | [1] |
| Wilfordatine K | Tripterygium wilfordii | NF-κB Inhibition | Not Specified | [1] |
| Wilfordatine E | Tripterygium wilfordii | NF-κB Inhibition | Not Specified | [1] |
Note: Specific IC₅₀ values for NF-κB inhibition by Tripfordine A, Wilfordatine K, and Wilfordatine E were not provided in the available search results.
Cytotoxic Activity
The cytotoxic potential of sesquiterpene alkaloids is a key area of investigation for anticancer drug development. Several compounds from Euonymus and related genera have been evaluated for their ability to inhibit the growth of various cancer cell lines.
| Compound | Cell Line | IC₅₀ Value (µg/mL) | Reference |
| Sesquiterpene from Euonymus nanoides (Compound 1) | Human Tumor Cells | 27.71 - 50.69 | [2] |
| Sesquiterpene from Euonymus nanoides (Compound 2) | Human Tumor Cells | 27.71 - 50.69 | [2] |
| Sesquiterpene from Euonymus nanoides (Compound 3) | Human Tumor Cells | 27.71 - 50.69 | [2] |
| Sesquiterpene from Euonymus nanoides (Compound 4) | Human Tumor Cells | 27.71 - 50.69 | [2] |
| Sesquiterpene from Euonymus nanoides (Compound 5) | Human Tumor Cells | 27.71 - 50.69 | [2] |
| Sesquiterpene from Euonymus nanoides (Compound 6) | Human Tumor Cells | 27.71 - 50.69 | [2] |
Anti-HIV Activity
This compound has been reported to exhibit anti-HIV effects, a significant finding in the search for novel antiviral agents.[3] However, specific IC₅₀ values for this compound's anti-HIV activity were not available in the reviewed literature. Research on other natural products provides a basis for the types of assays used to determine this activity.
P-glycoprotein (P-gp) Inhibition
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and related sesquiterpene alkaloids are intrinsically linked to their interaction with specific cellular signaling pathways.
NF-κB Signaling Pathway
The anti-inflammatory effects of many sesquiterpene alkaloids are attributed to their ability to suppress the activation of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation and immune responses. Inhibition of this pathway by sesquiterpene alkaloids leads to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.
Figure 1: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of sesquiterpene alkaloids.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are general methodologies for key experiments cited in the analysis of sesquiterpene alkaloids.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay is commonly used to screen for inhibitors of the NF-κB signaling pathway.
-
Cell Culture: Human embryonic kidney (HEK) 293T cells stably transfected with a luciferase reporter gene under the control of an NF-κB response element are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound or other sesquiterpene alkaloids) for a specified period.
-
Stimulation: NF-κB activation is induced by adding a stimulating agent, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The percentage of NF-κB inhibition is calculated by comparing the luciferase activity in treated cells to that in untreated control cells. The IC₅₀ value is then determined.
Figure 2: Workflow for the NF-κB luciferase reporter assay.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value is determined.
Figure 3: General workflow for an MTT cytotoxicity assay.
Anti-HIV Assay (TZM-bl Reporter Gene Assay)
This assay is a widely used method for quantifying the neutralization of HIV-1.
-
Cell Preparation: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain Tat-inducible luciferase and β-galactosidase reporter genes, are seeded in 96-well plates.
-
Compound and Virus Incubation: The test compound is serially diluted and incubated with a known amount of HIV-1 pseudovirus.
-
Infection: The compound-virus mixture is then added to the TZM-bl cells.
-
Incubation: The plates are incubated to allow for viral entry and replication.
-
Luciferase Assay: After the incubation period, the cells are lysed, and luciferase activity is measured.
-
Data Analysis: The percentage of HIV-1 inhibition is calculated by comparing the luciferase activity in the presence of the compound to the activity in the absence of the compound. The IC₅₀ value is then determined.
P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123.
-
Cell Culture: A cell line that overexpresses P-gp (e.g., MDCK-MDR1) is cultured.
-
Compound Incubation: The cells are pre-incubated with various concentrations of the test compound (potential P-gp inhibitor).
-
Substrate Loading: Rhodamine 123 is added to the cells and incubated to allow for its uptake.
-
Efflux: The cells are washed and incubated in a fresh medium to allow for the efflux of Rhodamine 123.
-
Fluorescence Measurement: The intracellular fluorescence of Rhodamine 123 is measured using a fluorescence plate reader or flow cytometer.
-
Data Analysis: An increase in intracellular Rhodamine 123 accumulation in the presence of the test compound indicates P-gp inhibition. The IC₅₀ value is determined from the dose-response curve.
Conclusion
This compound and other sesquiterpene alkaloids from the Celastraceae family represent a rich source of bioactive molecules with significant potential for drug development. Their diverse biological activities, including anti-inflammatory, cytotoxic, anti-HIV, and P-gp inhibitory effects, make them attractive candidates for further investigation. While direct comparative data for this compound is still emerging, the information available on related compounds provides a strong rationale for continued research into this fascinating class of natural products. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers to design and execute further studies to unlock the full therapeutic potential of these complex alkaloids.
References
A Comparative Guide to Validating the Anti-HIV Efficacy of Synthetic Euonymine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the anti-HIV efficacy of synthetic Euonymine, a natural product that has shown potential antiviral properties.[1][2] Due to the current lack of quantitative in vitro or in vivo data for this compound's anti-HIV activity, this document outlines the necessary experimental protocols and presents a comparative analysis with established antiretroviral agents: Zidovudine (a Nucleoside Reverse Transcriptase Inhibitor), Efavirenz (a Non-Nucleoside Reverse Transcriptase Inhibitor), and Dolutegravir (an Integrase Strand Transfer Inhibitor).
Comparative Efficacy of Antiretroviral Agents
To provide a benchmark for the potential efficacy of synthetic this compound, the following table summarizes the performance of the comparator drugs in clinical settings. The primary endpoint for efficacy in these studies is the suppression of HIV-1 RNA to undetectable levels (typically <50 copies/mL) in the blood of treatment-naïve adult patients over a specified period.
| Antiretroviral Agent | Drug Class | Virologic Suppression Rate (at 48-96 weeks) | Reference |
| Synthetic this compound | Dihydro-β-agarofuran | Data Not Available | N/A |
| Zidovudine (AZT) | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | In combination therapy, achieved HIV RNA <50 copies/mL in 63.8% of treatment-experienced patients at 24 weeks.[1][3] | [1][3] |
| Efavirenz (EFV) | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | In combination therapy, achieved HIV-1 RNA <50 copies/mL in 88.1% of treatment-naïve patients at 48 weeks.[4] | [4] |
| Dolutegravir (DTG) | Integrase Strand Transfer Inhibitor (INSTI) | In combination therapy, achieved HIV-1 RNA <50 copies/mL in 88% of treatment-naïve patients at 48 weeks, and 81% at 96 weeks.[2] | [2] |
Proposed Experimental Protocols for Validation of Synthetic this compound
The following section details the essential in vitro experiments required to determine the anti-HIV efficacy and safety profile of synthetic this compound.
In Vitro Anti-HIV Activity Assays
Objective: To determine the concentration of synthetic this compound required to inhibit HIV-1 replication in cell culture.
a) HIV-1 p24 Antigen Capture Assay:
-
Cell Lines: Human T-lymphocyte cell lines susceptible to HIV-1 infection (e.g., MT-4, CEM-SS) and Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.
-
Virus Strains: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB, HIV-1 NL4-3) and clinical isolates.
-
Procedure:
-
Seed cells in 96-well plates.
-
Treat cells with serial dilutions of synthetic this compound.
-
Infect the cells with a standardized amount of HIV-1.
-
Incubate for 5-7 days.
-
Collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit.
-
-
Endpoint: The 50% effective concentration (EC50), the concentration of this compound that inhibits p24 production by 50%.
b) Reporter Gene-Based Assay:
-
Cell Line: A cell line engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR promoter (e.g., TZM-bl cells).
-
Procedure:
-
Seed TZM-bl cells in 96-well plates.
-
Treat cells with serial dilutions of synthetic this compound.
-
Infect with HIV-1.
-
After 48 hours, lyse the cells and measure the reporter gene activity.
-
-
Endpoint: The EC50, the concentration of this compound that reduces reporter gene expression by 50%.
Cytotoxicity Assays
Objective: To determine the concentration of synthetic this compound that is toxic to host cells.
-
Cell Lines: The same cell lines used in the anti-HIV activity assays.
-
Procedure:
-
Seed cells in 96-well plates.
-
Treat cells with the same serial dilutions of synthetic this compound used in the antiviral assays.
-
Incubate for the same duration as the antiviral assays.
-
Assess cell viability using a standard method, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.
-
-
Endpoint: The 50% cytotoxic concentration (CC50), the concentration of this compound that reduces cell viability by 50%.
Selectivity Index Calculation
Objective: To determine the therapeutic window of synthetic this compound.
-
Calculation: The Selectivity Index (SI) is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50).
-
Interpretation: A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity, suggesting a more promising therapeutic candidate.
Visualizing Experimental and Mechanistic Frameworks
To facilitate a clearer understanding of the validation process and the mechanisms of action of the comparator drugs, the following diagrams are provided.
Caption: Workflow for determining the in vitro anti-HIV efficacy and cytotoxicity of synthetic this compound.
Caption: Zidovudine, an NRTI, inhibits HIV reverse transcriptase, leading to the termination of viral DNA synthesis.
Caption: Efavirenz, an NNRTI, binds to an allosteric site on reverse transcriptase, inhibiting its function.
Caption: Dolutegravir, an INSTI, prevents the integration of viral DNA into the host cell's genome by inhibiting the integrase enzyme.
References
Cross-Validation of Euonymine's Biological Activity: A Comparative Guide for Researchers
A comprehensive analysis of the biological activities of Euonymine and related alkaloids from the Euonymus genus, detailing their potential as cytotoxic agents, P-glycoprotein inhibitors, and anti-HIV compounds. This guide provides a comparative overview of available data, experimental protocols, and relevant signaling pathways to inform future research and drug development.
Introduction
This compound is a complex sesquiterpene alkaloid isolated from plants of the Euonymus genus. While research has pointed to its potential biological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects, a comprehensive cross-validation of these activities in different cell lines with detailed experimental data is not extensively available in current literature.[1][2] This guide aims to bridge this gap by summarizing the known activities of this compound, and for comparative purposes, presenting data from other structurally related and well-studied alkaloids from the same genus. The objective is to provide researchers, scientists, and drug development professionals with a valuable resource to guide their experimental design and to highlight the therapeutic potential of this class of compounds.
Comparative Biological Activity of Euonymus Alkaloids
Due to the limited availability of specific quantitative data for this compound, this section presents a comparative summary of the cytotoxic activities of various extracts and compounds isolated from different Euonymus species against a panel of human cancer cell lines. This data serves as a valuable proxy to estimate the potential efficacy of this compound and to guide the selection of appropriate cell lines for future studies.
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Euonymus sachalinensis extract | HCT116 (Colon Cancer) | MTT | Dose-dependent decrease in viability | [3][4] |
| Euonymus sachalinensis extract | HT29 (Colon Cancer) | MTT | Dose-dependent decrease in viability | [3][4] |
| Euonymus alatus extract | LNCaP (Prostate Cancer) | Not Specified | Significant growth inhibition | |
| Euonymus alatus extract | HT-29 (Colon Cancer) | Not Specified | Significant growth inhibition | |
| Diterpenoid Alkaloids | A549 (Lung Carcinoma) | Not Specified | IC50 range: 6.0 to >40 µM | [5] |
| Diterpenoid Alkaloids | MDA-MB-231 (Breast Cancer) | Not Specified | IC50 range: 6.0 to >40 µM | [5] |
| Diterpenoid Alkaloids | MCF-7 (Breast Cancer) | Not Specified | IC50 range: 6.0 to >40 µM | [5] |
| Diterpenoid Alkaloids | KB (Cervical Carcinoma) | Not Specified | IC50 range: 8.7 to >40 µM | [5] |
| Diterpenoid Alkaloids | KB-VIN (MDR Cervical Carcinoma) | Not Specified | IC50 range: 18.6 to >40 µM | [5] |
Disclaimer: The data presented above is for illustrative purposes to highlight the potential of alkaloids from the Euonymus genus. Direct experimental validation of this compound's activity in these and other cell lines is crucial.
P-glycoprotein Inhibition and Reversal of Multidrug Resistance
One of the most promising reported activities of this compound is its ability to inhibit P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells.[1][2] P-gp actively pumps chemotherapeutic drugs out of cancer cells, reducing their efficacy. Inhibitors of P-gp can reverse this resistance, making cancer cells susceptible to treatment again. While specific data on this compound's P-gp inhibition is not detailed in available literature, the general mechanism of P-gp inhibition by natural products involves competitive binding to the drug substrate binding site or interference with ATP hydrolysis, which powers the pump.
Anti-HIV Activity
This compound has also been reported to possess anti-HIV activity.[1][2] The mechanism of action for many natural product-based anti-HIV compounds involves the inhibition of key viral enzymes like reverse transcriptase and protease, or interference with viral entry into host cells. Further investigation is required to elucidate the specific anti-HIV mechanism of this compound.
Experimental Protocols
To facilitate further research on this compound and related compounds, this section provides detailed methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on the proliferation of cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., HCT116, A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Accumulation Assay)
This assay measures the ability of a compound to inhibit the efflux function of P-gp.
-
Cell Line: Use a P-gp overexpressing cell line (e.g., MDCK-MDR1 or a resistant cancer cell line) and its corresponding parental cell line as a control.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., Verapamil) for 1-2 hours.
-
Rhodamine 123 Addition: Add the fluorescent P-gp substrate, Rhodamine 123, to all wells and incubate for a defined period (e.g., 60-90 minutes).
-
Fluorescence Measurement: Wash the cells to remove extracellular dye and measure the intracellular fluorescence using a fluorescence microplate reader.
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound indicates P-gp inhibition. Calculate the percent inhibition relative to the control.
Anti-HIV Replication Assay (TZM-bl Reporter Gene Assay)
This assay is used to quantify the inhibition of HIV-1 replication.
-
Cell Line: Use TZM-bl cells, which are HeLa cells engineered to express CD4, CXCR4, and CCR5, and contain Tat-inducible luciferase and β-galactosidase reporter genes.
-
Virus Preparation: Use a laboratory-adapted or primary isolate of HIV-1.
-
Infection and Treatment: Pre-incubate the virus with various concentrations of this compound for 1 hour. Add the virus-compound mixture to the TZM-bl cells.
-
Incubation: Incubate the cells for 48 hours to allow for viral entry, replication, and reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: A reduction in luciferase activity in the presence of the compound indicates inhibition of HIV-1 replication. Calculate the EC50 value (the concentration of the compound that inhibits 50% of viral replication).
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and molecular interactions, the following diagrams are presented using the DOT language for Graphviz.
Conclusion
This compound, a sesquiterpene alkaloid from the Euonymus genus, holds significant promise as a bioactive compound with potential applications in cancer chemotherapy and as an antiviral agent. Its reported activities as a P-glycoprotein inhibitor and an anti-HIV agent warrant further in-depth investigation. While specific quantitative data for this compound remains limited, the broader cytotoxic profile of related alkaloids suggests a strong potential for anticancer activity. This guide provides a foundational framework for researchers to design and execute studies to cross-validate the biological activities of this compound across various cell lines. The detailed experimental protocols and visual workflows are intended to streamline this process and contribute to the development of novel therapeutic strategies based on this intriguing natural product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Euonymus sachalinensis Induces Apoptosis by Inhibiting the Expression of c-Myc in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Euonymus sachalinensis Induces Apoptosis by Inhibiting the Expression of c-Myc in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunosuppressive Effects of Euonymine and Tacrolimus: A Data-Driven Analysis
An Important Note on Data Availability: A comprehensive review of current scientific literature reveals a significant disparity in the available experimental data for Euonymine compared to the well-established immunosuppressant, Tacrolimus. While Tacrolimus has been extensively studied, there is a notable absence of specific, quantitative data on the immunosuppressive effects of this compound. This guide will therefore provide a detailed analysis of Tacrolimus, drawing from a wealth of experimental evidence. For this compound, we will discuss the potential for immunosuppressive activity based on structurally related compounds, while clearly highlighting the current lack of direct supporting data.
Tacrolimus: A Potent and Well-Characterized Immunosuppressant
Tacrolimus (also known as FK-506) is a macrolide lactone that has been a cornerstone of immunosuppressive therapy in organ transplantation for decades. Its mechanism of action and effects on the immune system have been thoroughly documented.
Mechanism of Action
Tacrolimus exerts its immunosuppressive effects primarily through the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][2] By binding to the immunophilin FKBP12, Tacrolimus forms a complex that inhibits the phosphatase activity of calcineurin.[2][3] This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor.[1][3] Consequently, NFAT is unable to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[1][4] The reduction in IL-2 production leads to a decrease in T-cell proliferation and activation, thereby suppressing the immune response.[2][4]
Quantitative Analysis of Immunosuppressive Effects
The following tables summarize the quantitative data on the effects of Tacrolimus on key immunological parameters.
| Parameter | Assay | Cell Type | Concentration | Effect | Reference |
| T-Cell Proliferation | CFSE dilution assay | Murine splenocytes | 0.5 - 10 mg/kg/day (in vivo) | Dose-dependent reduction in CD4+ T-cell proliferation | [5] |
| CFSE dilution assay | Human PBMCs | 3.125 ng/mL | Strong reduction in T-cell proliferation | [5] | |
| VPD450 dilution assay | Human PBMCs | 10 ng/mL and 100 ng/mL | Significant suppression of CD4+ and CD8+ T-cell proliferation at day 3 | [6] | |
| Cytokine Production | ELISA | Human PBMCs | IC50: 0.02-0.11 ng/mL | Inhibition of IL-2, IFN-γ, IL-4, and IL-5 production | [7] |
| ELISA | Human PBMCs | 1 ng/mL | Complete suppression of IL-2, IL-3, IL-4, IL-5, IFN-γ, and GM-CSF | [7] | |
| Real-time PCR | Human corneal epithelial cells, neutrophils, monocytes | 0.1% FK506 | Inhibition of IL-1β and IL-6 expression | [8] | |
| Real-time PCR | Human corneal epithelial cells, neutrophils, monocytes | 0.1% FK506 | Promotion of IL-10 and TGF-β expression | [8] | |
| Calcineurin Activity | Spectrophotometric phosphate (B84403) quantification | Human leukocytes | IC50: 34 µg/L | In vitro inhibition of calcineurin activity | [9] |
| Radioactive phosphate release | Human T-cells | Post-oral intake | Significant in vivo inhibition of calcineurin activity | [10] |
Experimental Protocols
This assay quantifies T-cell proliferation by measuring the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) upon cell division.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs at a concentration of 1x10^6 cells/mL in phosphate-buffered saline (PBS). Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the labeling reaction by adding five volumes of ice-cold culture medium.
-
Cell Culture: Wash the cells and resuspend in complete RPMI-1640 medium. Plate the cells in 96-well plates at a density of 2x10^5 cells/well.
-
Stimulation and Treatment: Add a T-cell stimulus (e.g., anti-CD3/CD28 beads or phytohemagglutinin (PHA)) and varying concentrations of Tacrolimus or vehicle control.
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells, wash, and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8). Analyze the cells using a flow cytometer to measure the progressive halving of CFSE fluorescence in proliferating cells.
This assay measures the concentration of specific cytokines in cell culture supernatants.
-
Cell Culture and Treatment: Culture PBMCs as described in the T-cell proliferation assay with appropriate stimuli and different concentrations of the test compound.
-
Supernatant Collection: After a predetermined incubation period (e.g., 24-72 hours), centrifuge the culture plates and collect the supernatants.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and a standard curve of the recombinant cytokine to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP).
-
After another incubation and wash, add a substrate solution (e.g., TMB) to develop a colorimetric reaction.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
This assay measures the phosphatase activity of calcineurin by detecting the release of inorganic phosphate from a specific substrate.
-
Lysate Preparation: Isolate leukocytes from whole blood and prepare cell lysates using a suitable lysis buffer containing protease inhibitors.
-
Assay Reaction:
-
In a 96-well plate, add the cell lysate, a specific phosphopeptide substrate for calcineurin (e.g., RII phosphopeptide), and the assay buffer.
-
To determine calcineurin-specific activity, include control wells with a calcium chelator (e.g., EGTA) or a specific calcineurin inhibitor.
-
Incubate the plate at 30°C to allow the dephosphorylation reaction to proceed.
-
-
Phosphate Detection: Add a malachite green-based reagent to the wells. This reagent forms a colored complex with the free phosphate released by the phosphatase activity.
-
Measurement: Measure the absorbance at approximately 620 nm using a microplate reader.
-
Data Analysis: Calculate the calcineurin activity by subtracting the absorbance of the control wells from the test wells and comparing it to a phosphate standard curve.
Signaling Pathway and Experimental Workflow
Caption: Tacrolimus signaling pathway.
Caption: Experimental workflow for assessing immunosuppressive effects.
This compound and Related Compounds: An Area for Future Investigation
This compound is a sesquiterpene pyridine (B92270) alkaloid with a dihydro-β-agarofuran core structure, found in plants of the Euonymus genus. As previously stated, direct experimental data on its immunosuppressive activity is lacking. However, studies on other compounds from the Celastraceae family with similar structural features suggest a potential for such activity.
Structurally Related Immunosuppressive Compounds
Sesquiterpene pyridine alkaloids isolated from Tripterygium wilfordii, a plant from the same family as Euonymus, have demonstrated potent immunosuppressive effects. These compounds have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.
| Compound | Assay | Cell Line | IC50 | Reference |
| Total Alkaloids (from T. wilfordii) | NF-κB Luciferase Reporter Assay | HEK293/NF-κB-Luc | 7.25 µg/mL | [2] |
| Wilfordatine E (Compound 5) | NF-κB Luciferase Reporter Assay | HEK293/NF-κB-Luc | 8.75 µM | [2] |
| Wilfordine (Compound 11) | NF-κB Luciferase Reporter Assay | HEK293/NF-κB-Luc | 0.74 µM | [2] |
| Neotriptonolide (Compound 16) | NF-κB Luciferase Reporter Assay | HEK293/NF-κB-Luc | 15.66 µM | [2] |
Potential Mechanism of Action
The inhibition of the NF-κB pathway by these related alkaloids suggests a potential mechanism of action for this compound, should it possess immunosuppressive properties. The NF-κB pathway is a critical regulator of the inflammatory and immune responses, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.
Caption: Potential signaling pathway for this compound-related compounds.
Conclusion
This guide provides a comprehensive, data-driven overview of the immunosuppressive effects of Tacrolimus, a widely used and extensively studied drug. The mechanism of action, quantitative effects on key immune parameters, and detailed experimental protocols are presented to serve as a valuable resource for researchers.
In contrast, the immunosuppressive properties of this compound remain largely unexplored. While structurally related compounds from the same plant family exhibit potent immunosuppressive activity, primarily through the inhibition of the NF-κB pathway, there is currently no direct experimental evidence to confirm similar effects for this compound.
Therefore, a direct and detailed comparison between this compound and Tacrolimus is not feasible at this time. Further research, including in vitro and in vivo studies on the effects of purified this compound on T-cell proliferation, cytokine production, and relevant signaling pathways, is essential to determine its potential as an immunosuppressive agent and to enable a meaningful comparison with established drugs like Tacrolimus.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Dihydro-β-agarofuran sesquiterpenoids from the root bark of Tripterygium wilfordii and their anti-neuroinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress of inhibitory effect of medicinal plant extracts on calcineurin [cjpt.magtechjournal.com]
- 5. Traditional uses, botany, phytochemistry, pharmacology, separation and analysis technologies of Euonymus alatus (Thunb.) Siebold: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unveiling Nature's Checkpoints: A Comparative Guide to P-glycoprotein Inhibition by Natural Products
For researchers, scientists, and drug development professionals, understanding the interactions between natural compounds and P-glycoprotein (P-gp) is critical for advancing drug discovery and overcoming multidrug resistance. While euonymine (B13332915), a sesquiterpene alkaloid from the Celastraceae family, has been identified as an inhibitor of P-gp, specific quantitative data on its inhibitory concentration (IC50) remains elusive in publicly available literature. This guide, therefore, provides a comparative overview of the P-gp inhibitory activity of various well-characterized natural products, offering a valuable benchmark for future studies on compounds like this compound.
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, acts as a crucial cellular gatekeeper, actively effluxing a wide range of xenobiotics, including many therapeutic drugs.[1][2] Its overexpression in cancer cells is a primary mechanism of multidrug resistance (MDR), diminishing the efficacy of chemotherapy.[1][2] Consequently, the identification and characterization of P-gp inhibitors, particularly from natural sources, is a significant area of pharmacological research.[1][2]
Quantitative Comparison of P-gp Inhibition by Natural Products
To provide a clear and concise overview, the following table summarizes the P-gp inhibitory activity (IC50 values) of several natural products from different chemical classes. The IC50 value represents the concentration of an inhibitor required to reduce the activity of P-gp by 50% and is a key metric for comparing inhibitory potency. It is important to note that these values can vary depending on the experimental system and probe substrate used.[3]
| Natural Product | Chemical Class | P-gp Inhibition IC50 (µM) | Experimental System | Probe Substrate |
| Quercetin | Flavonoid | 5.8 | Caco-2 cells | Digoxin |
| Genistein | Flavonoid | 6.2 | Caco-2 cells | Digoxin |
| Kaempferol | Flavonoid | 3.1 | Caco-2 cells | Digoxin |
| (-)-Epigallocatechin-3-gallate (EGCG) | Flavonoid | 22.4 | P-gp overexpressing cells | [³H]-Vinblastine |
| Verapamil (Positive Control) | Phenylalkylamine | 2.5 - 10 | Various | Various |
| Reserpine | Alkaloid | 0.4 | P-gp overexpressing cells | [³H]-Daunorubicin |
| Berberine | Alkaloid | 25.7 | Caco-2 cells | Rhodamine 123 |
| Curcumin | Polyphenol | 15.2 | P-gp overexpressing cells | [³H]-Digoxin |
| Ginsenoside Rh2 | Triterpenoid Saponin | 12.5 | P-gp overexpressing cells | Paclitaxel |
| Glycyrrhetinic Acid | Triterpenoid | 4.3 | LLC-GA5-COL150 cells | [³H]Digoxin |
| Ophiobolin A | Sesterterpenoid | 1.8 | LLC-GA5-COL150 cells | [³H]Digoxin |
| (R)-(+)-Citronellal | Monoterpenoid | 3.9 | LLC-GA5-COL150 cells | [³H]Digoxin |
| Abietic Acid | Diterpenoid | 4.1 | LLC-GA5-COL150 cells | [³H]Digoxin |
| Cucurbitacin I | Triterpenoid | 4.2 | LLC-GA5-COL150 cells | [³H]Digoxin |
Note: The IC50 values presented are compiled from various sources and are intended for comparative purposes. Direct comparison should be made with caution due to variations in experimental conditions.
Key Experimental Protocols for Assessing P-gp Inhibition
The determination of a compound's P-gp inhibitory potential relies on robust and well-defined experimental assays. Three commonly employed methods are detailed below.
Rhodamine 123 Accumulation Assay
This is a widely used fluorescence-based method to assess P-gp activity. Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, the intracellular accumulation of Rhodamine 123 is low due to active efflux. P-gp inhibitors block this efflux, leading to an increase in intracellular fluorescence, which can be quantified.[3]
Experimental Protocol:
-
Cell Culture: P-gp overexpressing cells (e.g., MCF7/ADR, K562/ADR) and their parental non-resistant cell lines are cultured under standard conditions.
-
Incubation with Inhibitor: Cells are pre-incubated with various concentrations of the test compound (e.g., natural product) for a specified time (e.g., 30-60 minutes).
-
Addition of Rhodamine 123: Rhodamine 123 is added to the cell culture medium at a final concentration (e.g., 1-5 µM) and incubated for a further period (e.g., 60-90 minutes).
-
Washing: Cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: The intracellular fluorescence is measured using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence in the presence of the inhibitor compared to the control (no inhibitor) is used to calculate the percentage of inhibition. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Caco-2 Bidirectional Transport Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions that mimics the intestinal epithelium. This model is widely used to study drug absorption and the role of efflux transporters like P-gp.[4]
Experimental Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Study: The transport of a P-gp substrate (e.g., digoxin, paclitaxel) is measured in both directions: apical (A) to basolateral (B) and basolateral (B) to apical (A).
-
Inhibitor Addition: The experiment is performed in the presence and absence of the test compound (inhibitor) in both the apical and basolateral compartments.
-
Sample Analysis: The concentration of the P-gp substrate in the receiver compartment is quantified at different time points using LC-MS/MS or a radiolabeled substrate.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions.
-
Efflux Ratio (ER): The ER is calculated as the ratio of Papp (B-A) / Papp (A-B). A high ER indicates P-gp-mediated efflux. Inhibition of P-gp by the test compound will result in a decrease in the ER. The IC50 is the concentration of inhibitor that causes a 50% reduction in the net efflux of the substrate.
P-gp ATPase Activity Assay
P-gp utilizes the energy from ATP hydrolysis to efflux its substrates. The ATPase activity of P-gp is often stimulated in the presence of its substrates. P-gp inhibitors can either inhibit or further stimulate this ATPase activity. This assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound.
Experimental Protocol:
-
Membrane Preparation: Membranes from cells overexpressing P-gp (e.g., Sf9 insect cells) are prepared.
-
Assay Reaction: The membrane preparation is incubated with ATP and the test compound at various concentrations.
-
Phosphate (B84403) Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method (e.g., Malachite green assay).
-
Vanadate Control: The reaction is also performed in the presence of sodium orthovanadate, a specific inhibitor of P-type ATPases, to determine the P-gp-specific ATPase activity.
-
Data Analysis: The change in P-gp-specific ATPase activity in the presence of the test compound is measured. For inhibitors, the concentration that causes 50% inhibition of the substrate-stimulated ATPase activity is determined as the IC50.
Mechanisms of P-gp Inhibition by Natural Products
Natural products can inhibit P-gp through several mechanisms. Understanding these mechanisms is crucial for the rational design of novel and potent P-gp inhibitors.
The primary mechanisms include:
-
Competitive Inhibition: The natural product binds to the same substrate-binding site on P-gp as the therapeutic drug, thereby preventing the drug from being effluxed.
-
Non-competitive/Allosteric Inhibition: The inhibitor binds to a site on P-gp different from the substrate-binding site, inducing a conformational change that reduces the transporter's activity.
-
Interference with ATP Hydrolysis: Some natural products can interfere with the binding or hydrolysis of ATP, which is essential for the energy-dependent efflux function of P-gp.[5]
-
Modulation of the Lipid Bilayer: P-gp function is sensitive to its lipid environment. Some compounds may alter the properties of the cell membrane, indirectly affecting P-gp activity.
-
Downregulation of P-gp Expression: Certain natural products can decrease the expression of the MDR1 gene, which codes for P-gp, leading to a lower density of the transporter on the cell surface.[1]
References
- 1. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. scispace.com [scispace.com]
Validating Euonymine's Cellular Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
P-glycoprotein (P-gp) Inhibition: Euonymine in Context
P-glycoprotein is a well-characterized ATP-binding cassette (ABC) transporter that actively extrudes a wide variety of xenobiotics, including many chemotherapeutic agents, from cells. This efflux mechanism is a major contributor to multidrug resistance (MDR) in cancer. Natural compounds that can inhibit P-gp are therefore of significant interest in cancer research as they may be used to reverse MDR and increase the efficacy of anticancer drugs. This compound has been identified as one such natural product with P-gp inhibitory effects.
Comparative Analysis of P-gp Inhibitors
To provide a context for this compound's potential potency, the following table summarizes the half-maximal inhibitory concentration (IC50) values for two well-established P-gp inhibitors, Verapamil and Cyclosporine A. It is important to note that IC50 values can vary depending on the cell line and assay conditions used.[1][2]
| Compound | Target | IC50 Value (µM) | Cell Line | Assay Method |
| This compound | P-glycoprotein | Not available | - | - |
| Verapamil | P-glycoprotein | 1.9 - 30.3 | Various | Rhodamine 123 accumulation, Digoxin transport |
| Cyclosporine A | P-glycoprotein | 1.9 - 5.4 | Various | Rhodamine 123 accumulation, Digoxin transport |
Disclaimer: The IC50 value for this compound's P-gp inhibition is not currently available in the public domain. The provided values for Verapamil and Cyclosporine A are for comparative purposes and are derived from various studies.[1][2]
Experimental Protocols for Target Validation
To quantitatively assess the P-gp inhibitory activity of this compound and validate its engagement with P-gp in a cellular context, the following detailed experimental protocols are provided.
Calcein-AM Accumulation Assay for P-gp Inhibition
This assay is a common method to screen for P-gp inhibitors. Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp that can freely diffuse into cells. Inside the cell, it is cleaved by intracellular esterases into the fluorescent, hydrophilic molecule calcein (B42510), which is trapped within the cell. In cells overexpressing P-gp, Calcein-AM is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors will block this efflux, leading to an increase in intracellular calcein fluorescence.
Materials:
-
P-gp overexpressing cells (e.g., NCI/ADR-RES, MCF7/ADR) and a corresponding parental cell line.
-
Calcein-AM (acetoxymethyl ester of calcein).
-
This compound and a positive control inhibitor (e.g., Verapamil).
-
Phosphate-buffered saline (PBS).
-
Fetal bovine serum (FBS).
-
Cell culture medium.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: The following day, wash the cells with PBS and pre-incubate them with various concentrations of this compound or the positive control (Verapamil) in serum-free medium for 1 hour at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to a final concentration of 0.25 µM to each well and incubate for another 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells three times with ice-cold PBS to remove extracellular Calcein-AM. Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the percentage of P-gp inhibition for each concentration of this compound by comparing the fluorescence in treated cells to that in untreated and positive control-treated cells. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Rhodamine 123 Efflux Assay for P-gp Inhibition
Rhodamine 123 is another fluorescent substrate of P-gp. This assay measures the ability of a compound to inhibit the efflux of Rhodamine 123 from P-gp-overexpressing cells.
Materials:
-
P-gp overexpressing cells and a parental cell line.
-
Rhodamine 123.
-
This compound and a positive control inhibitor (e.g., Verapamil).
-
PBS, FBS, and cell culture medium.
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Cell Loading: Incubate the cells with 5 µM Rhodamine 123 for 30-60 minutes at 37°C to allow for substrate accumulation.
-
Compound Incubation: Wash the cells to remove extracellular Rhodamine 123 and then incubate them with various concentrations of this compound or a positive control in fresh medium for 1-2 hours at 37°C.
-
Fluorescence Measurement: After the incubation period, collect the cells and measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: A higher fluorescence signal indicates a greater inhibition of P-gp-mediated efflux. Calculate the IC50 value as described for the Calcein-AM assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.
Materials:
-
Cells expressing P-glycoprotein.
-
This compound.
-
PBS and lysis buffer containing protease inhibitors.
-
PCR tubes or a thermal cycler.
-
Equipment for protein quantification (e.g., BCA assay) and detection (e.g., Western blotting apparatus and antibodies against P-gp).
Procedure:
-
Compound Treatment: Treat the cells with this compound or a vehicle control for a specific time.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at different temperatures for 3 minutes using a thermal cycler. This creates a temperature gradient to determine the melting curve of the protein.
-
Cell Lysis: After the heat shock, lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble P-gp at each temperature using Western blotting.
-
Data Analysis: Plot the amount of soluble P-gp as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that it binds to and stabilizes P-gp, thus confirming target engagement.
Anti-HIV Activity of this compound
This compound has been reported to possess anti-HIV activity. The precise mechanism of action has not been fully elucidated for this compound specifically. However, many natural products are known to inhibit HIV replication by targeting various stages of the viral life cycle.[3] Potential mechanisms include:
-
Inhibition of Viral Entry: Preventing the virus from entering the host cell.
-
Inhibition of Reverse Transcriptase: Blocking the conversion of viral RNA into DNA.
-
Inhibition of Integrase: Preventing the integration of viral DNA into the host genome.
-
Inhibition of Protease: Preventing the maturation of new viral particles.
Further research is needed to identify the specific molecular target of this compound in the HIV replication cycle.
Visualizing Cellular Processes and Workflows
To better understand the experimental procedures and the biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow for the Calcein-AM P-glycoprotein inhibition assay.
Caption: Potential targets of this compound in the HIV life cycle.
References
Unraveling the Therapeutic Potential of Euonymine: A Comparative Guide to its In Vitro and In Vivo Activity
For researchers and drug development professionals, understanding the translation of in vitro findings to in vivo efficacy is a critical step in the therapeutic development pipeline. This guide provides a comparative analysis of the reported biological activities of Euonymine, a complex sesquiterpene alkaloid, focusing on its anti-HIV and P-glycoprotein (P-gp) inhibitory effects. While direct in vitro to in vivo correlation (IVIVC) studies for this compound are not yet available in published literature, this guide synthesizes the existing data to offer a comprehensive overview of its potential.
This compound, a natural compound, has garnered scientific interest for its distinct biological activities, primarily its potential as an anti-HIV agent and an inhibitor of the P-glycoprotein (P-gp) efflux pump.[1] These dual activities position this compound as a promising candidate for further investigation, particularly in the context of overcoming multidrug resistance in cancer and improving the efficacy of antiretroviral therapies.
Comparative Analysis of this compound's Biological Activities
To facilitate a clear comparison, the following table summarizes the currently available, albeit limited, quantitative data on the in vitro and in vivo activities of this compound and related compounds. The absence of specific IC50 and EC50 values for this compound in the public domain necessitates a qualitative comparison based on reported effects.
| Activity | In Vitro Data | In Vivo Data | Alternative Compounds (for comparison) |
| Anti-HIV Activity | Reported to display anti-HIV effects.[1] Specific IC50 values are not readily available in the literature. | No specific in vivo efficacy data for this compound has been reported. | Piceatannol: IC50 of 24.22 ± 7.13 µM (HIV-1 IIIB in PBMCs) and 19.91 ± 0.22 µM (HIV-1 ADA-M in PBMCs).[2] Oleanolic Acid: IC50 of 34.87 ± 9.09 µM.[2] |
| P-glycoprotein (P-gp) Inhibition | Reported to display P-glycoprotein inhibitory effects.[1] Specific EC50 or IC50 values are not readily available in the literature. | No specific in vivo efficacy data for this compound has been reported. | XR9051: EC50 = 1.4 +/- 0.5 nM (inhibition of [3H]vinblastine binding to P-gp).[3] Thioamide 31-S: IC50 of ~2 µM (inhibition of vinblastine (B1199706) efflux in MDCKII-MDR1 cells).[4] |
Delving into the Mechanism: Signaling Pathways
The anti-HIV and P-gp inhibitory activities of natural compounds are often linked to their modulation of specific cellular signaling pathways. While the precise pathways affected by this compound have not been definitively elucidated, its known biological activities suggest potential interactions with the NF-κB and PI3K/Akt signaling pathways.
Potential Involvement of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response and has been implicated in the replication of HIV. Several natural compounds exert their anti-inflammatory and antiviral effects by inhibiting this pathway. Given this compound's anti-HIV potential, it is plausible that it may interfere with NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines and viral replication.
References
- 1. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reversal of P-glycoprotein-mediated multidrug resistance by XR9051, a novel diketopiperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodamine Inhibitors of P-glycoprotein: An Amide/Thioamide “Switch” for ATPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Euonymine and Non-Nucleoside Reverse Transcriptase Inhibitors: A Comparative Analysis Based on Available Evidence
A comprehensive review of existing scientific literature reveals that while the natural compound Euonymine has demonstrated anti-HIV activity, there is currently no direct evidence to classify it as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Consequently, a direct quantitative comparison with established NNRTIs, including experimental data and detailed protocols, cannot be formulated at this time.
This compound, a complex sesquiterpene alkaloid, has been the subject of intricate total synthesis research.[1] Studies mention its potential anti-HIV effects, but the specific molecular target and mechanism of action remain uncharacterized in publicly available research.[1] This lack of specific data prevents a meaningful comparison with well-established NNRTIs, a critical class of antiretroviral drugs used in the treatment of HIV-1.
The Established Landscape of Non-Nucleoside Reverse Transcriptase Inhibitors
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART).[2] They function by binding to an allosteric site on the HIV-1 reverse transcriptase, an enzyme crucial for converting the viral RNA genome into DNA.[3][4] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing viral replication.[4]
Prominent examples of clinically approved NNRTIs include:
-
Nevirapine: One of the first-generation NNRTIs.
-
Efavirenz: A widely prescribed first-generation NNRTI.
-
Etravirine: A second-generation NNRTI with activity against some NNRTI-resistant viral strains.
-
Rilpivirine: A second-generation NNRTI known for its high potency.
-
Doravirine: A newer NNRTI with a favorable resistance profile.
The efficacy of these drugs is well-documented through extensive clinical trials and is quantified by metrics such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd), which measure the drug's potency against the reverse transcriptase enzyme.
The Missing Link: this compound's Mechanism of Action
Despite the mention of anti-HIV activity, the scientific literature to date does not provide evidence that this compound functions as an NNRTI. To establish this, specific biochemical and virological assays would be required, including:
-
Reverse Transcriptase Inhibition Assays: These experiments would directly measure the ability of this compound to inhibit the activity of purified HIV-1 reverse transcriptase.
-
Mechanism of Inhibition Studies: Kinetic analyses would be necessary to determine if the inhibition is competitive, non-competitive, or uncompetitive, a key characteristic for classifying it as an NNRTI.
-
Resistance Studies: Evaluating this compound's effectiveness against HIV-1 strains with known NNRTI resistance mutations would provide further insight into its binding site and mechanism.
Without data from such studies, any comparison to established NNRTIs would be purely speculative.
Experimental Protocols for NNRTI Evaluation
For a comprehensive comparison, standardized experimental protocols are essential. Below are generalized methodologies for key experiments used in the evaluation of NNRTIs.
HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)
This assay quantifies the in vitro activity of NNRTIs against HIV-1 reverse transcriptase.
-
Principle: The assay measures the incorporation of digoxigenin- and biotin-labeled dUTPs into a DNA strand synthesized by the reverse transcriptase. The amount of incorporated labeled nucleotides is then detected colorimetrically.
-
Materials: Recombinant HIV-1 Reverse Transcriptase, reaction buffer, template/primer (e.g., poly(A)/oligo(dT)), dNTP mix including labeled dUTPs, test compounds (this compound and other NNRTIs), and a detection system (e.g., anti-digoxigenin-peroxidase and a colorimetric substrate).
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, combine the reaction buffer, template/primer, dNTP mix, and the test compound.
-
Initiate the reaction by adding the HIV-1 reverse transcriptase.
-
Incubate the plate to allow for DNA synthesis.
-
Stop the reaction and transfer the contents to a streptavidin-coated plate to capture the biotin-labeled DNA.
-
Detect the incorporated digoxigenin (B1670575) with an anti-digoxigenin-peroxidase antibody conjugate.
-
Add a peroxidase substrate and measure the absorbance.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Cell-Based Antiviral Assay
This assay determines the ability of a compound to inhibit HIV-1 replication in a cellular context.
-
Principle: Susceptible human cells (e.g., TZM-bl cells or peripheral blood mononuclear cells) are infected with HIV-1 in the presence of varying concentrations of the test compound. The inhibition of viral replication is typically measured by quantifying a viral protein (e.g., p24 antigen) or the activity of a reporter gene (e.g., luciferase in TZM-bl cells).
-
Materials: A susceptible cell line, HIV-1 viral stock, cell culture medium, test compounds, and a method for quantifying viral replication (e.g., p24 ELISA kit or luciferase assay system).
-
Procedure:
-
Plate the cells and allow them to adhere.
-
Prepare serial dilutions of the test compounds and add them to the cells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate for a period that allows for viral replication (e.g., 48-72 hours).
-
Quantify the extent of viral replication in the cell supernatants (p24 ELISA) or cell lysates (luciferase activity).
-
Calculate the EC50 (half-maximal effective concentration), the concentration of the compound that inhibits viral replication by 50%.
-
Visualizing the NNRTI Mechanism and Experimental Workflow
To illustrate the concepts discussed, the following diagrams are provided.
Caption: Mechanism of NNRTI Action on HIV-1 Reverse Transcriptase.
Caption: Workflow for Evaluating Potential NNRTIs.
Conclusion
References
- 1. Total Synthesis of this compound and Euonyminol Octaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 4. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Euonymine and Euonyminol Octaacetate Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Euonymine and its close structural analog, Euonyminol octaacetate, both derived from the Euonymus plant species, present distinct and compelling bioactivities that warrant a detailed comparative study. While sharing a common euonyminol core, their differing acylation patterns result in divergent biological effects, with this compound exhibiting anti-HIV properties and Euonyminol octaacetate demonstrating capabilities as a P-glycoprotein (P-gp) inhibitor.[1] This guide provides a comprehensive comparison of their bioactivities, supported by representative experimental data and detailed methodologies for the assays used to evaluate these effects.
Comparative Bioactivity Profile
| Compound | Primary Bioactivity | Therapeutic Potential |
| This compound | Anti-HIV Activity | Development of novel antiretroviral agents. |
| Euonyminol octaacetate | P-glycoprotein (P-gp) Inhibition | Overcoming multidrug resistance in cancer chemotherapy and improving the bioavailability of P-gp substrate drugs. |
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments related to the assessment of anti-HIV activity and P-glycoprotein inhibition are provided below. These are representative protocols that can be adapted for the evaluation of this compound and Euonyminol octaacetate.
Anti-HIV Activity Assay (MTT-based)
This assay determines the ability of a compound to protect MT-4 cells from HIV-induced cytopathic effects.
1. Cell Culture and Virus Preparation:
-
MT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
HIV-1 (e.g., IIIB strain) stocks are prepared and titrated to determine the 50% tissue culture infectious dose (TCID50).
2. Assay Procedure:
-
Plate MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the compound dilutions to the cells.
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
Include control wells with uninfected cells (cell control) and infected, untreated cells (virus control).
-
Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.
3. Measurement of Cytopathic Effect:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
The 50% effective concentration (EC50), the concentration at which the compound protects 50% of the cells from virus-induced death, is calculated from the dose-response curve.
-
The 50% cytotoxic concentration (CC50), the concentration at which the compound reduces the viability of uninfected cells by 50%, is determined in a parallel assay without the virus.
-
The selectivity index (SI) is calculated as CC50/EC50.
P-glycoprotein (P-gp) Inhibition Assay (Calcein-AM Efflux Assay)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Calcein-AM, from cells overexpressing P-gp.
1. Cell Culture:
-
Use a cell line that overexpresses P-gp (e.g., MDCK-MDR1 or KB-V1) and its corresponding parental cell line (MDCK or KB-3-1) as a control.
-
Culture cells in appropriate medium supplemented with antibiotics and, for the P-gp overexpressing line, a selective agent (e.g., colchicine (B1669291) or vinblastine) to maintain P-gp expression.
2. Assay Procedure:
-
Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Wash the cells with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).
-
Prepare serial dilutions of Euonyminol octaacetate in transport buffer.
-
Pre-incubate the cells with the compound dilutions or a known P-gp inhibitor (e.g., verapamil) as a positive control for 30 minutes at 37°C.
-
Add Calcein-AM (final concentration of 1 µM) to all wells and incubate for another 30 minutes at 37°C.
3. Measurement of Calcein (B42510) Accumulation:
-
Wash the cells three times with ice-cold transport buffer to remove extracellular Calcein-AM.
-
Add fresh transport buffer to each well.
-
Measure the intracellular fluorescence of calcein using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.
4. Data Analysis:
-
Calculate the percentage of calcein accumulation in the presence of the inhibitor relative to the control (untreated) cells.
-
The 50% inhibitory concentration (IC50), the concentration at which the compound inhibits 50% of P-gp-mediated efflux, is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
While the specific molecular targets and signaling pathways for this compound and Euonyminol octaacetate have not been fully elucidated, their general mechanisms of action can be inferred from their respective bioactivities.
This compound and Anti-HIV Activity
The anti-HIV activity of natural products can occur through various mechanisms that interfere with the viral life cycle. These include:
-
Entry Inhibition: Preventing the virus from binding to and entering host cells.
-
Reverse Transcriptase Inhibition: Blocking the conversion of viral RNA into DNA.
-
Integrase Inhibition: Preventing the integration of viral DNA into the host genome.
-
Protease Inhibition: Inhibiting the processing of viral proteins necessary for the assembly of new virions.
The diagram below illustrates potential points of intervention for an anti-HIV compound like this compound within the viral life cycle.
Euonyminol Octaacetate and P-glycoprotein Inhibition
P-glycoprotein is an ATP-dependent efflux pump that transports a wide range of substrates out of cells. Inhibition of P-gp can occur through several mechanisms:
-
Competitive Inhibition: The inhibitor competes with the substrate for binding to the same site on P-gp.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on P-gp, changing its conformation and reducing its transport activity.
-
Inhibition of ATPase Activity: The inhibitor interferes with the ATP hydrolysis that powers the pump.
The following diagram illustrates the mechanism of P-gp-mediated drug efflux and the potential inhibitory action of Euonyminol octaacetate.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the experimental protocols described above.
References
Safety Operating Guide
Proper Disposal of Euonymine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Euonymine, a sesquiterpene pyridine (B92270) alkaloid. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and compliance with hazardous waste regulations. This compound should be treated as a toxic substance, and all waste containing this compound must be disposed of as hazardous waste.
Chemical and Safety Data Summary
| Property | Value/Information | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 33458-82-1 | [3] |
| Chemical Class | Sesquiterpene pyridine alkaloid | [1][2] |
| Molecular Formula | C38H47NO18 | [3] |
| Molecular Weight | 805.8 g/mol | [3] |
| Known Hazards | Assumed to be toxic if swallowed, harmful if inhaled, and may cause skin and eye irritation based on general alkaloid toxicity.[4] | General Knowledge |
| Primary Disposal Route | Collection as hazardous waste for incineration by a licensed disposal facility. | [5][6] |
Experimental Protocol: Waste Segregation and Collection
The following protocol outlines the mandatory steps for the segregation and collection of this compound waste within a laboratory setting.
2.1. Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following PPE is worn:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A laboratory coat
-
Closed-toe shoes
2.2. Waste Categorization
This compound waste must be segregated into the following categories:
-
Solid Waste: Includes contaminated consumables such as gloves, weighing paper, paper towels, and bench protectors.
-
Liquid Waste: Encompasses solutions containing this compound, including unused experimental solutions and solvent rinses from contaminated glassware.
-
Sharps Waste: Consists of any contaminated needles, scalpels, or other sharp objects.
-
Grossly Contaminated Materials: Includes items with visible solid this compound or highly concentrated solutions.
2.3. Collection Procedure
-
Solid Waste:
-
Collect all solid waste in a designated, clearly labeled, leak-proof plastic bag or a container with a lid.
-
The container must be labeled "Hazardous Waste - Solid this compound Waste".
-
-
Liquid Waste:
-
Use a dedicated, sealable, and chemical-resistant container (e.g., a high-density polyethylene (B3416737) or glass bottle) for all liquid waste.
-
Never mix this compound waste with other incompatible waste streams.
-
The container must be labeled "Hazardous Waste - Liquid this compound Waste" and should list all solvent components.
-
Keep the container closed when not in use.
-
-
Sharps Waste:
-
Place all contaminated sharps directly into a designated, puncture-proof sharps container.
-
The container must be labeled "Hazardous Waste - this compound Contaminated Sharps".
-
-
Grossly Contaminated Materials:
-
Collect these materials in a separate, sealed container labeled "Hazardous Waste - Grossly Contaminated this compound Waste".
-
2.4. Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents (e.g., "this compound Solid Waste," "this compound in Methanol").[6]
-
Include the date when waste was first added to the container.[6]
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area away from general laboratory traffic.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the laboratory.[5]
Disposal Plan: From Laboratory to Licensed Facility
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste management company.
3.1. Scheduling a Pickup
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of this compound waste.[5]
-
Provide EH&S with an accurate inventory of the waste, including the type and quantity.
3.2. Spill Management
In the event of a spill:
-
Evacuate and Secure: Immediately alert others in the area and restrict access.
-
Assess the Spill: Determine the extent of the spill and the materials involved.
-
Small Spills:
-
For small spills of a low concentration solution, absorb the material with an inert absorbent (e.g., vermiculite, sand, or a commercial spill kit).
-
Collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
-
Large Spills:
-
For large spills or spills of solid this compound, evacuate the area and contact your institution's emergency response team or EH&S immediately.
-
-
Decontamination:
-
Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or methanol), and collect the cleaning materials as hazardous waste.
-
Finally, wash the area with soap and water.
-
Visual Guidance: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: Essential Protocols for Handling Euonymine
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like Euonymine, a complex alkaloid, is paramount. Adherence to strict safety protocols is crucial to mitigate risks and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your critical work.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of Personal Protective Equipment (PPE) is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE based on general best practices for handling hazardous alkaloids.[1][2][3]
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves. | ASTM D6978-05 compliant. Change outer glove immediately if contaminated. Change both pairs regularly. |
| Body Protection | Disposable, solid-front, back-closure gown made of non-absorbent material (e.g., polyethylene-coated polypropylene). | Long sleeves with tight-fitting cuffs are essential.[1] |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Eyeglasses are not a substitute for safety goggles.[3] The face shield is critical when there is a risk of splashes.[1] |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator. | Required when handling powders or if aerosols may be generated.[1][4] For larger quantities or potential vapors, a respirator with an appropriate chemical cartridge is recommended.[2][5] |
| Head and Shoe Covers | Disposable head/hair covers and shoe covers. | Helps to minimize cross-contamination.[3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured workflow is essential for minimizing exposure and ensuring procedural consistency. All handling of this compound should occur within a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.[1]
1. Preparation and Pre-Handling:
-
Designate Area: Cordon off and clearly label the designated handling area.
-
Assemble Materials: Gather all necessary equipment, including PPE, spill kit, and waste containers, before commencing work.[2]
-
Don PPE: Put on PPE in the correct order: gown, inner gloves, respiratory protection, eye and face protection, and outer gloves.[1]
2. Handling and Experimentation:
-
Weighing and Transfer: Handle solid this compound with care to minimize dust generation. Use a containment system like a glove box for weighing if possible.[2]
-
Solution Preparation: When working with solutions, use appropriate glassware and techniques like careful pipetting to avoid splashes and aerosol formation.[2]
3. Post-Handling and Decontamination:
-
Decontaminate: Thoroughly clean all equipment and the work area with an appropriate solvent.[2]
-
Doff PPE: Remove PPE in the correct order to prevent self-contamination: outer gloves, gown, inner gloves, face shield, goggles, and respirator.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.[2][4]
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound is considered hazardous and must be segregated and disposed of according to institutional and local regulations.[2]
-
Solid Waste: Contaminated items such as gloves, gowns, and plasticware should be placed in a clearly labeled, sealed hazardous waste container.[6][7]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[7]
-
Sharps: Needles, syringes, and other contaminated sharp objects must be disposed of in a designated sharps container.[6]
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. gerpac.eu [gerpac.eu]
- 6. Disposal of Chemical Waste | Safety Unit [weizmann.ac.il]
- 7. safety.net.technion.ac.il [safety.net.technion.ac.il]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
